(2-Aminoethyl)guanidine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-aminoethyl)guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H4,5,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBBNCBVZZHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987460 | |
| Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68027-22-5 | |
| Record name | (2-Aminoethyl)guanidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)guanidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Aminoethyl)guanidine dihydrochloride chemical properties and structure
Common Name: Agmatine Dihydrochloride CAS Registry Number: 68027-22-5 (Dihydrochloride salt)[1]
Executive Summary
(2-Aminoethyl)guanidine dihydrochloride, ubiquitously known in the research community as Agmatine Dihydrochloride , is the decarboxylated derivative of the amino acid L-arginine. While originally identified as an intermediate in polyamine biosynthesis, it is now recognized as a putative neurotransmitter and a critical research tool in neuroscience and vascular biology.
This guide serves as a technical companion for researchers utilizing Agmatine 2HCl. Unlike the sulfate salt (CAS 2482-00-0), the dihydrochloride form offers distinct solubility profiles but requires rigorous moisture control due to hygroscopicity. Its primary utility lies in its multi-target pharmacology: acting simultaneously as an NMDA receptor antagonist, a nitric oxide synthase (NOS) inhibitor, and an imidazoline receptor agonist.
Chemical Identity & Structural Analysis
Agmatine functions as a "clonidine-displacing substance," sharing structural homology with clonidine but lacking the imidazoline ring. The dihydrochloride salt is preferred in aqueous formulations where sulfate ions might interfere with downstream calcium-dependent assays.
Physicochemical Data Profile
| Property | Specification | Context for Researchers |
| IUPAC Name | N-(4-Aminobutyl)guanidine dihydrochloride | Often mislabeled in databases; confirm structure before purchase. |
| Molecular Formula | C₅H₁₄N₄[2] · 2HCl | The 2HCl adds significant mass (MW ~228 vs ~130 for free base). |
| Molecular Weight | 203.11 g/mol | Use this value for molarity calculations, not the free base weight. |
| Solubility (Water) | >50 mg/mL (Highly Soluble) | Dissolves rapidly; exothermic. |
| Solubility (Organic) | Poor (DMSO, Ethanol) | Insoluble in non-polar solvents; difficult to use in lipid-only phases. |
| pKa | ~13.8 (Guanidino), ~9.9 (Amino) | Extremely basic. Buffering is mandatory for physiological assays. |
| Hygroscopicity | High | CRITICAL: The 2HCl salt will deliquesce (turn to liquid) if left open. |
Structural & Metabolic Context
Agmatine is the product of L-Arginine decarboxylation by the enzyme Arginine Decarboxylase (ADC). It is subsequently hydrolyzed by Agmatinase into Putrescine and Urea.
Figure 1: The metabolic position of Agmatine. It serves as a gatekeeper between the Urea Cycle and Polyamine Synthesis.
Pharmacological Mechanisms
Agmatine is unique because it modulates three distinct signaling systems that often work in opposition. This "pan-modulatory" effect makes it a vital tool for studying neuropathic pain and neuroprotection.
Mechanism of Action Map
-
NMDA Receptor Antagonism: It blocks the NMDA receptor channel pore (specifically GluN2B subunits), preventing calcium influx and excitotoxicity. This is the basis for its antidepressant and neuroprotective research.
-
NOS Inhibition: It competitively inhibits all isoforms of Nitric Oxide Synthase (nNOS, iNOS, eNOS), reducing NO production.
-
Imidazoline Activation: It is the endogenous ligand for I1 and I2 imidazoline receptors, modulating sympathetic tone (lowering blood pressure).
Figure 2: The pharmacological interaction network of Agmatine. Red arrows indicate inhibition/blockade; Green arrows indicate activation.
Experimental Methodologies
Protocol: Handling & Storage (Self-Validating)
The Problem: Agmatine 2HCl is highly hygroscopic. A "sticky" powder indicates water absorption, which alters the molecular weight and invalidates molarity calculations. The Solution:
-
Storage: Store at -20°C. Desiccate.
-
Validation Step: Before weighing, inspect the crystal structure. It should be a free-flowing white powder. If clumpy, dry in a vacuum oven at 40°C for 4 hours.
-
Solvent Choice: Dissolve in dH2O first to create a stock (e.g., 100 mM), then dilute into buffer. Do not dissolve directly into high-salt buffers (PBS) at high concentrations (>1M) as the pH shift from the HCl salt can precipitate buffer components.
Protocol: Analytical Quantification (HPLC-FLD)
Agmatine lacks a chromophore (no conjugated double bonds), making standard UV detection at 254nm impossible. You must derivatize it to detect it.
Method: Pre-column derivatization with o-Phthalaldehyde (OPA).[3][4] Mechanism: OPA reacts with primary amines in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.[3]
Reagents:
-
Buffer A: 0.1 M Sodium Acetate (pH 7.2).
-
Reagent B (OPA): 10 mg OPA dissolved in 0.5 mL Methanol + 4.5 mL Borate Buffer (pH 9.5) + 25 µL 2-Mercaptoethanol.
Workflow:
-
Mix: 100 µL Sample (Agmatine) + 100 µL OPA Reagent.
-
Incubate: Exactly 2 minutes at Room Temp (Reaction is time-sensitive).
-
Inject: 20 µL into HPLC.
-
Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).[3]
Figure 3: The OPA derivatization workflow required for Agmatine quantification. Direct UV detection will fail.
References
-
Piletz, J. E., et al. (2013). "Agmatine: clinical applications after 100 years in translation." Drug Discovery Today, 18(17-18), 880-893. Link
-
Gilad, G. M., & Gilad, V. H. (2000). "Accelerated functional recovery and neuroprotection by agmatine after spinal cord ischemia." Journal of Neuroscience, 20(23), 8572-8578. Link
-
PubChem Database. (2024). "Agmatine Dihydrochloride Compound Summary." National Center for Biotechnology Information. Link
-
Raasch, W., et al. (2001). "Agmatine, the bacterial amine, is widely distributed in mammalian tissues." Life Sciences, 68(23), 2595-2603. Link
-
Thermo Fisher Scientific. (2023). "Automated OPA/FMOC Derivatization for Amino Acid Analysis." Application Note. Link
Sources
Technical Guide: (2-Aminoethyl)guanidine Dihydrochloride – Mechanism of Action on Nitric Oxide Synthase
Executive Summary
Molecule: (2-Aminoethyl)guanidine dihydrochloride (Systematic name for Agmatine dihydrochloride). CAS: 1937-19-5 (dihydrochloride salt); 306-60-5 (free base). Primary Target: Nitric Oxide Synthase (NOS) isoforms (nNOS, iNOS, eNOS).[1][2][3] Classification: Endogenous competitive inhibitor and irreversible inactivator; transcriptional regulator (iNOS).
This guide delineates the pharmacodynamics of (2-Aminoethyl)guanidine (AEG), an endogenous polyamine formed by the decarboxylation of L-arginine. While structurally analogous to the NOS substrate L-arginine, AEG lacks the
Molecular Pharmacology & Structural Basis
Structural Mimicry and Binding
The guanidinium group of AEG mimics the guanidine head of L-arginine, allowing it to penetrate the catalytic core of the NOS oxygenase domain.
-
Substrate Recognition: In the native enzyme, L-arginine is anchored by a conserved glutamate residue (Glu592 in nNOS, Glu371 in iNOS) which forms a bidentate hydrogen bond with the substrate's guanidinium nitrogens. AEG retains this specific interaction.
-
The Carboxyl Deficit: L-arginine utilizes its
-carboxyl group to stabilize the heme-bound oxygen intermediate. AEG, lacking this carboxyl moiety, successfully occupies the active site but fails to support the proton transfer network necessary for the hydroxylation step. This results in the uncoupling of NADPH oxidation from NO synthesis.
Isoform Selectivity Profile
AEG exhibits a distinct selectivity profile, functioning as a "smart" regulator rather than a pan-inhibitor. It shows preferential affinity for the constitutive neuronal (nNOS) and inducible (iNOS) isoforms over the endothelial (eNOS) isoform.
| NOS Isoform | Inhibition Type | Approx.[1][2][4][5][6][7][8] Ki / IC50 | Physiological Implication |
| nNOS (NOS1) | Competitive / Irreversible | Neuroprotection; modulation of opioid tolerance. | |
| iNOS (NOS2) | Competitive / Transcriptional | Anti-inflammatory; suppression of cytokine-induced NO. | |
| eNOS (NOS3) | Weak Competitive | Minimal effect on vasodilation at physiological levels. |
Data aggregated from Galea et al. (1996) and Demady et al. (2001).
Mechanism of Action: The Dual Pathway
AEG operates through two distinct kinetic mechanisms depending on concentration and exposure time.
Reversible Competitive Inhibition
At physiological concentrations, AEG acts as a classical competitive inhibitor. It competes with L-arginine for the heme active site.[9] This inhibition can be overcome by increasing substrate (L-arginine) concentration.
Irreversible Inactivation (Mechanism-Based)
In nNOS, AEG demonstrates time-dependent, irreversible inactivation.
-
NADPH Oxidase Uncoupling: Binding of AEG alters the heme environment, causing the enzyme to function as an NADPH oxidase.
-
ROS Generation: Instead of producing NO, the enzyme generates superoxide (
) and hydrogen peroxide ( ). -
Heme Destruction: The reactive oxygen species (ROS) produced in situ attack the heme porphyrin ring or the protein scaffold, leading to covalent alteration and permanent loss of enzymatic activity.
Transcriptional Regulation (iNOS Specific)
Beyond direct enzymatic inhibition, AEG suppresses the induction of iNOS protein.
-
Pathway: AEG inhibits the NF-
B signaling cascade in macrophages and glial cells. -
Result: Reduced mRNA transcription of the NOS2 gene, preventing the accumulation of iNOS protein during inflammatory states (e.g., LPS stimulation).
Visualization: Mechanistic Pathways
Figure 1: Dual mechanism of action showing competitive binding at the active site and downstream irreversible inactivation via ROS, plus transcriptional suppression of iNOS.
Experimental Protocols
In Vitro NOS Activity Assay (Citrulline Conversion)
Objective: Determine the
Reagents:
-
Purified NOS enzyme (nNOS, iNOS, or eNOS).[6]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.
-
Cofactors: 1 mM NADPH, 10
M , 2 mM , 1 M Calmodulin (CaM). -
Substrate:
-L-Arginine.[7] -
Inhibitor: this compound (dissolved in water).
Workflow:
-
Pre-incubation: Mix enzyme, reaction buffer, and AEG (varying concentrations: 0.1
M – 10 mM) on ice. -
Initiation: Add Cofactor Cocktail and
-L-Arginine. -
Incubation: Incubate at 37°C for 10–30 minutes (ensure linear range).
-
Termination: Stop reaction with ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).
-
Separation: Pass mixture through a cation-exchange resin column (Dowex-50W).
-
Note: Unreacted
-Arginine (positively charged) binds to the resin. -Citrulline (neutral at pH 5.5) flows through.
-
-
Quantification: Measure radioactivity of the eluate via liquid scintillation counting.
In Cellulo Nitrite Accumulation Assay (Griess Method)
Objective: Assess AEG efficacy in a cellular model (e.g., LPS-stimulated RAW 264.7 macrophages).
Principle: NO degrades rapidly into nitrite (
Workflow:
-
Cell Culture: Plate RAW 264.7 cells in 96-well plates (
cells/well). -
Treatment:
-
Group A (Control): Media only.
-
Group B (Induction): LPS (1
g/mL).[8] -
Group C (Test): LPS + AEG (10
M – 1 mM).
-
-
Incubation: 24 hours at 37°C, 5%
. -
Assay: Transfer 50
L supernatant to a fresh plate. -
Reaction: Add 50
L Sulfanilamide solution (1% in 5% phosphoric acid) + 50 L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). -
Read: Measure absorbance at 540 nm.
-
Calculation: Compare against a sodium nitrite standard curve.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating NOS inhibition using radiometric or colorimetric assays.
References
-
Galea, E., et al. (1996). Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine.[1][5][10][11] Biochemical Journal, 316(Pt 1), 247–249.[11] Link
-
Demady, D. R., et al. (2001). Agmatine enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme.[11] Molecular Pharmacology, 59(1), 24-29. Link
-
Satriano, J., et al. (2001). Suppression of inducible nitric oxide generation by agmatine aldehyde: beneficial effects in sepsis.[12] Journal of Cellular Physiology, 188(3), 313-320. Link
-
Auguet, M., et al. (1995). Selective inhibition of inducible nitric oxide synthase by agmatine.[5][7] Japanese Journal of Pharmacology, 69(3), 285-287. Link
-
Gilad, G. M., & Gilad, V. H. (2000). Accelerated functional recovery and neuroprotection by agmatine after spinal cord ischemia. Journal of Neuroscience, 20(23), 8701-8705. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Agmatine as a Novel Treatment Option for Neuropathies: Experimental Evidences [accscience.com]
- 5. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of inducible nitric oxide synthase by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Agmatine enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of inducible nitric oxide generation by agmatine aldehyde: beneficial effects in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of (2-Aminoethyl)guanidine Dihydrochloride
Executive Summary
(2-Aminoethyl)guanidine dihydrochloride (AEG[1]·2HCl) is a critical bifunctional building block in medicinal chemistry, serving as a peptidomimetic spacer and a precursor for heterocyclic synthesis (e.g., 2-aminoimidazoles).[1] Its structure—a primary amine linked to a guanidine moiety via an ethylene bridge—presents a specific synthetic challenge: preventing bis-guanidylation (formation of the symmetric diguanidine) while ensuring the final salt form is the stable, water-soluble dihydrochloride.[1]
This guide presents two distinct synthetic pathways:
-
The "High-Fidelity" Route (Protocol A): Utilizes 1H-pyrazole-1-carboxamidine to ensure mono-selectivity and high purity for biological assays.[1]
-
The "Scale-Up" Route (Protocol B): Utilizes S-methylisothiourea sulfate with a mandatory ion-exchange step, optimized for cost-effective gram-scale production.[1]
Part 1: Chemical Profile & Strategic Analysis[1]
Target Molecule Data
| Property | Specification |
| IUPAC Name | N-(2-Aminoethyl)guanidine dihydrochloride |
| CAS Number | 68027-22-5 (dihydrochloride) / 1904-98-9 (related base) |
| Molecular Formula | |
| Molecular Weight | 175.06 g/mol |
| Solubility | Highly soluble in Water, Methanol; Insoluble in Et2O, DCM |
| pKa Values | ~9.5 (Amine), ~13.6 (Guanidine) |
Synthetic Strategy Visualization
The following diagram outlines the decision matrix for selecting the appropriate synthesis route based on laboratory resources and purity requirements.
Figure 1: Strategic decision tree for selecting the synthesis pathway.
Part 2: Experimental Protocols
Protocol A: The Bernatowicz-Matsuo Method (Recommended)
Objective: Synthesis of AEG·2HCl with minimal purification required. Mechanism: Nucleophilic substitution at the amidine carbon of the pyrazole reagent. The pyrazole acts as a superior leaving group compared to thiols, avoiding noxious odors.
Materials
-
Ethylenediamine (EDA): 10.0 equiv (Large excess is critical to force mono-substitution).[1]
-
1H-Pyrazole-1-carboxamidine hydrochloride (PCH): 1.0 equiv.[1]
-
Solvent: Methanol (Anhydrous).
-
Acid: 4M HCl in Dioxane.
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethylenediamine (6.0 g, 100 mmol) in 20 mL of anhydrous Methanol.
-
Addition: Cool the solution to 0°C. Slowly add 1H-Pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol) in portions over 15 minutes.
-
Why? Slow addition into an excess of diamine statistically favors the attack of one amine on the guanidinylating agent, preventing the formation of bis-guanidine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitoring: Check via TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1).[1] Stain with Ninhydrin. The pyrazole byproduct will move near the solvent front; the product will remain near the baseline.
-
-
Isolation (Evaporation): Concentrate the reaction mixture under reduced pressure to remove methanol and the bulk of excess ethylenediamine.
-
Note: Ethylenediamine has a b.p. of 116°C. Use a high-vacuum pump/manifold if available to remove traces.[1]
-
-
Salt Formation: Redissolve the oily residue in a minimum amount of cold Methanol (5 mL). Add 4M HCl in Dioxane (5 mL) dropwise. A white precipitate should form.
-
Precipitation: Dilute with Diethyl Ether (50 mL) to fully precipitate the crude dihydrochloride salt. Filter the solid.[2][3][4]
-
Purification: Recrystallize from hot Methanol/Ethanol.
Protocol B: The S-Methylisothiourea Route (Scale-Up)
Objective: Cost-effective synthesis. Safety Warning: This reaction evolves Methyl Mercaptan (MeSH) , a toxic gas with a stench threshold of 1 ppb. Must be performed in a high-efficiency fume hood with a bleach scrubber. [1]
Materials
-
Ethylenediamine: 5.0 equiv.
-
S-Methylisothiourea Sulfate: 1.0 equiv.[1]
-
Resin: Dowex 1x8 (Cl- form) or equivalent anion exchange resin.[1]
Step-by-Step Workflow
-
Scrubber Setup: Connect the reaction flask outlet to a trap containing 10% Sodium Hypochlorite (Bleach) solution to neutralize MeSH.
-
Reaction: Dissolve S-Methylisothiourea Sulfate (13.9 g, 50 mmol) in water (30 mL). Add Ethylenediamine (15 g, 250 mmol) .
-
Reflux: Heat the mixture to reflux (100°C) for 4 hours.
-
Self-Validation: The reaction is complete when the evolution of gas (bubbling in the scrubber) ceases and the lead acetate paper test (at the outlet before the scrubber) is negative.
-
-
Concentration: Evaporate water and excess amine under vacuum. The residue is the Sulfate Salt .
-
Ion Exchange (Critical Step):
-
Pack a column with Dowex 1x8 resin (Cl- form).[1]
-
Dissolve the crude sulfate residue in water and load onto the column.
-
Elute with deionized water.[4] The sulfate ions are retained on the resin, and the chloride ions are released with the product.
-
Why? Direct acidification of the sulfate salt with HCl yields a mixture of sulfate/chloride salts. Ion exchange ensures a pure dihydrochloride form.
-
-
Final Isolation: Lyophilize the aqueous fractions containing the product to obtain a white hygroscopic powder.
Part 3: Purification & Quality Control[1]
Purification Logic: The "Solubility Switch"
The major impurities in these reactions are the Bis-guanidine (symmetric byproduct) and Unreacted Amine .
| Impurity | Removal Strategy |
| Ethylenediamine (Start Material) | Removed via high-vacuum evaporation (Volatile) or wash with Et2O (Product is insoluble).[1] |
| Bis-guanidine (Side Product) | Less soluble in Ethanol than the mono-product.[1] Fractional crystallization from EtOH/Water usually precipitates the Bis-impurity first.[1] |
| Pyrazole (Route A Byproduct) | Soluble in Ether/DCM.[1] Wash the crude solid with DCM before recrystallization. |
Analytical Specifications (Self-Validation)
1. Proton NMR (
-
3.60 (t, 2H,
): Methylene adjacent to guanidine.[1] -
3.15 (t, 2H,
): Methylene adjacent to ammonium.[1] -
Validation: Integration ratio must be exactly 1:1. Any deviation suggests bis-guanidine contamination.[1]
2. Melting Point:
-
Literature value: 190–195°C (dec).
-
Note: Highly dependent on moisture content due to hygroscopicity.
3. Silver Nitrate Test (For Route B):
-
Dissolve a small sample in water.[3] Add
. -
Result: No precipitate should form.[2] A yellow/black precipitate indicates unreacted thiourea or residual sulfur compounds.
QC Workflow Diagram
Figure 2: Quality Control decision flow.
Part 4: References
-
Bernatowicz, M. S., Wu, Y., & Matsuo, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis.[1] The Journal of Organic Chemistry, 57(8), 2497–2502. Link[1]
-
PubChem. (2024).[5] this compound (CID 3017823).[1][5] National Library of Medicine. Link[1]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[6] ARKIVOC, 2005(iv), 49-87.[1] Link
-
BenchChem. (2024). Structure and Properties of this compound. Link[1]
Sources
- 1. 2,6-Diaminopurine | 1904-98-9 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guanidine synthesis [organic-chemistry.org]
Technical Guide: (2-Aminoethyl)guanidine Dihydrochloride Solubility & Preparation
Executive Summary
(2-Aminoethyl)guanidine dihydrochloride (CAS 68027-22-5) is a highly polar, short-chain guanidinium derivative often utilized as a chemical building block, enzyme inhibitor (e.g., nitric oxide synthase mechanics), and ligand in affinity chromatography. Structurally, it is the ethyl analog of Agmatine (4-aminobutylguanidine).
Critical Distinction: While chemically related to Agmatine, (2-Aminoethyl)guanidine possesses a shorter alkyl chain (
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for successful formulation.
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 68027-22-5 |
| Formula | |
| Molecular Weight | 175.06 g/mol |
| Structure | Primary amine and guanidine group linked by an ethyl chain.[1][2] |
| pKa (Estimated) | Guanidino group: ~12.5; Primary amine: ~9.0–10.0 |
| Salt Form | Dihydrochloride (2HCl) – Highly acidic in solution. |
| Hygroscopicity | High (Requires desiccated storage). |
Structural Visualization
The molecule consists of two highly basic centers (guanidine and amine) fully protonated at physiological pH, counter-balanced by two chloride ions. This "double-salt" nature drives its high water solubility but necessitates careful pH management.
Figure 1: Dissolution mechanism. The release of protons/chloride ions upon solvation significantly impacts the pH of the solvent system.
Solubility Matrix & Buffer Compatibility
The following data summarizes solubility limits based on physicochemical polarity and standard guanidine salt behaviors.
| Solvent / Buffer | Solubility Rating | Estimated Limit | Notes & Caveats |
| Water (ddH₂O) | Very High | >50 mg/mL | Ideal for stock solutions. Resulting solution will be acidic (pH < 4.0). |
| PBS (pH 7.4) | High | ~10–20 mg/mL | High ionic strength of PBS may slightly reduce solubility compared to water. |
| DMSO | Moderate | ~2–5 mg/mL | Use only if water is contraindicated. Solubility is significantly lower than in water. |
| Ethanol | Low/Insoluble | <1 mg/mL | Not recommended. Guanidine salts often precipitate in ethanol. |
| HEPES / Tris | High | >20 mg/mL | Critical: The acidity of the 2HCl salt may overcome the buffering capacity of low-molarity buffers (e.g., 10mM). |
Preparation Protocols (Self-Validating)
Protocol A: Aqueous Stock Solution (Recommended)
Objective: Prepare a stable, neutral-pH stock solution for biological assays.
Materials:
-
This compound solid.
-
Sterile ddH₂O (Milli-Q).
-
1N NaOH (for pH adjustment).
-
0.22 µm PES or PVDF syringe filter.
Workflow:
-
Weighing: Accurately weigh the target mass. Note: Work quickly; the compound is hygroscopic.
-
Dissolution: Dissolve in 80% of the final target volume of ddH₂O.
-
Validation: Solution should be clear and colorless immediately.
-
-
pH Check (The "Hidden" Variable):
-
Measure the pH.[3][4] It will likely be acidic (pH 2.0–4.0) due to the dihydrochloride counterions.
-
Action: Carefully titrate with 1N NaOH (or dilute NaOH for lower volumes) until pH reaches ~7.0–7.4.
-
Why? Adding the acidic stock directly to cell culture media can cause immediate precipitation of serum proteins or cell death.
-
-
Final Volume: Add ddH₂O to reach the final target volume.
-
Sterilization: Pass through a 0.22 µm syringe filter.
-
Storage: Aliquot into light-protective tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Direct Dissolution in Buffer (PBS/HEPES)
Objective: Direct use in assay buffer (only for concentrations < 5 mM).
-
Calculation: Ensure the buffer concentration (e.g., 100 mM HEPES) is at least 5–10x higher than the target compound concentration to buffer the acidity.
-
Dissolution: Add solid directly to the buffer.
-
Verification: Check pH. If the pH drifts by >0.2 units, re-adjust or switch to Protocol A.
Experimental Workflow Diagram
The following decision tree illustrates the logic for selecting the correct solvent system and ensuring biological compatibility.
Figure 2: Preparation workflow emphasizing the critical pH adjustment step required for dihydrochloride salts.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Precipitation in Media | Acidic shock. The stock solution was too acidic, causing proteins in the media to crash out. | Neutralize the stock solution (Protocol A) before adding to media. |
| Low Solubility in DMSO | Intrinsic polarity. The compound is a salt ( | Dissolve in water first, then dilute into the assay, or use a Water:DMSO co-solvent system if necessary. |
| Wet/Clumped Solid | Hygroscopicity. Moisture absorption from air. | Store the solid in a desiccator at 4°C. Warm to room temperature before opening to prevent condensation. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017823, this compound. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C3H10N4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2008039664A1 - Nucleic acid purification method using anion exchange - Google Patents [patents.google.com]
- 4. US20080076911A1 - Nucleic acid purification method - Google Patents [patents.google.com]
Technical Guide: N-(2-Aminoethyl)guanidine Dihydrochloride (CAS 68027-22-5)
[1][2][3][4]
Executive Summary: The "Short-Chain" Arginine Analogue
N-(2-Aminoethyl)guanidine dihydrochloride (CAS 68027-22-5), often abbreviated as AEGD , is a bifunctional small molecule bridging the chemical space between simple diamines (like ethylenediamine) and guanidino-amino acids (like arginine).[1] Unlike its longer-chain homologue agmatine (4-aminobutylguanidine), AEGD possesses a constrained ethyl linker that places its two nitrogenous termini—a primary amine and a guanidine group—in close proximity.[1]
This structural rigidity makes AEGD a critical probe in Nitric Oxide Synthase (NOS) mechanism studies, a versatile precursor for heterocyclic synthesis (specifically 2-aminoimidazolines), and a high-affinity ligand in coordination chemistry .[1] This guide dissects its physicochemical behavior, synthesis protocols, and application in drug discovery.[1]
Chemical Identity & Structural Analysis[2]
| Property | Data |
| CAS Number | 68027-22-5 |
| IUPAC Name | N-(2-Aminoethyl)guanidine dihydrochloride |
| Synonyms | 2-Guanidinoethylamine dihydrochloride; 2-Aminoethylguanidine 2HCl |
| Molecular Formula | C₃H₁₂Cl₂N₄ (C₃H₁₀N₄[1] · 2HCl) |
| Molecular Weight | 175.06 g/mol |
| SMILES | NC(NCCN)=N.Cl.Cl |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar solvents.[1] |
Structural Significance
The molecule consists of an ethylene backbone (
Key Reactivity Feature: The 1,2-diamine proximity effect allows the primary amine to act as an intramolecular nucleophile under basic conditions, attacking the guanidine carbon to form 2-aminoimidazoline .[1] This cyclization tendency is a critical consideration during storage and reaction planning.[1]
Physical and Chemical Properties[5][6][7][8][9]
Acid-Base Behavior & Stability
AEGD is a superbase precursor .[1] Upon neutralization of the HCl salt:
-
Primary Amine Deprotonation: Occurs first (
).[1] -
Guanidine Deprotonation: Occurs only under highly basic conditions (
).[1]
Stability Warning: The free base is hygroscopic and sensitive to atmospheric
Spectroscopic Signature[1][2]
-
1H NMR (D2O): Distinct triplets for the ethylene protons. The methylene adjacent to the guanidine shifts downfield (
ppm) relative to the methylene adjacent to the amine ( ppm) due to the electron-withdrawing nature of the guanidinium cation. -
MS (ESI+): Dominant peak at
.[1]
Synthesis Protocol: S-Methylisothiourea Route
The most robust synthesis avoids the use of cyanamide (which can lead to uncontrolled polymerization) and instead uses S-methylisothiourea as a guanylating agent.[1] This method ensures mono-guanylation due to the statistical excess of the diamine.[1]
Protocol Workflow
Reagents: Ethylenediamine (Excess), S-methylisothiourea sulfate (or iodide), Ethanol/Water.[1]
-
Preparation: Dissolve S-methylisothiourea sulfate (1.0 eq) in minimal water.
-
Addition: Add dropwise to a refluxing solution of Ethylenediamine (3.0 eq) in Ethanol. Note: Excess diamine prevents bis-guanylation.[1]
-
Reflux: Heat at 80°C for 4 hours. Evolution of methanethiol (
, rotten cabbage odor) indicates reaction progress.[1] Use a scrubber. -
Isolation:
Figure 1: Synthesis of AEGD via nucleophilic substitution of S-methylisothiourea. The evolution of methanethiol drives the equilibrium forward.
Applications in Research & Drug Development
Nitric Oxide Synthase (NOS) Mechanistic Probe
AEGD serves as a truncated analogue of L-Arginine .[1] In NOS research, it is used to probe the spatial requirements of the active site.
-
Mechanism: Unlike L-Arginine, AEGD lacks the carboxylate group required for precise orientation via hydrogen bonding with the enzyme's active site tyrosine.[1]
-
Utility: It acts as a weak competitive inhibitor or a "slow" substrate, helping researchers map the distance between the heme iron and the guanidino binding pocket.
Precursor for Heterocyclic Synthesis
The 1,2-diamine motif allows AEGD to serve as a "clip" for building nitrogen-rich heterocycles.[1]
-
Reaction with Carbonyls: Condensation with aldehydes/ketones yields hexahydropyrimidines or imidazolidines depending on conditions.[1]
-
Reaction with Nitriles: Cyclization with nitriles under basic conditions yields 2-aminoimidazolines , a scaffold found in adrenergic receptor agonists (e.g., clonidine analogues).[1]
Ligand in Coordination Chemistry
The bidentate nature (N,N-donor) of AEGD allows it to chelate transition metals (Cu, Ni, Zn). The guanidine group can coordinate in a monodentate fashion or bridge two metal centers, making AEGD useful in designing biomimetic catalysts for phosphate ester hydrolysis.
Figure 2: Primary application domains of AEGD in biochemical and synthetic research.[1]
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness).[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles.[1] Rinse immediately if exposed.[1] |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood to avoid dust inhalation.[1] |
Storage Protocol:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] The salt is hygroscopic; moisture absorption leads to "caking" and potential hydrolysis over long periods.[1]
-
Incompatibility: Strong oxidizing agents.[1] Avoid mixing with strong bases unless immediate reaction is intended (to prevent polymerization).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 109267, N-(2-Aminoethyl)guanidine. Retrieved from [Link]
-
Organic Syntheses. Preparation of S-Methylisothiourea Sulfate. Org. Synth. 1932, 12,[2] 52. Retrieved from [Link]
- Katritzky, A. R., et al.Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations.
The Guanidine Group in Enzyme Inhibition: Mechanistic Exploitation and Medicinal Chemistry Strategies
Executive Summary
The guanidine moiety represents a paradox in modern drug discovery: it is one of the most potent pharmacophores for achieving high-affinity binding in enzyme active sites, yet it introduces significant challenges regarding oral bioavailability and membrane permeability. This technical guide dissects the physicochemical basis of guanidine-mediated inhibition, focusing on its role as an arginine mimic in serine proteases and neuraminidases. We provide actionable strategies for bioisosteric replacement to modulate basicity (
Physicochemical Basis: The "Y-Shaped" Cation
The guanidine group's potency stems from its unique electronic structure. Unlike primary amines (
Y-Aromaticity and Stability
The positive charge is not localized on a single nitrogen but is delocalized across the
The Arginine Fork Interaction
The primary mechanism of binding is the formation of a bidentate salt bridge with anionic carboxylate residues (Aspartate or Glutamate) in the enzyme active site. This interaction, often termed the "Arginine Fork," is enthalpically driven and geometrically constrained.
Key Interaction Metrics:
-
Geometry: Planar alignment allows for two parallel hydrogen bonds.
-
Distance: Optimal H-bond distance is
Å. -
Energetics: A bidentate salt bridge can contribute
kcal/mol to binding affinity ( ), significantly more than a monodentate interaction.
Figure 1: The "Arginine Fork" mechanism showing bidentate hydrogen bonding between a guanidinium inhibitor and an active site aspartate, leading to water displacement.
Medicinal Chemistry: Overcoming the "Guanidine Penalty"
While the guanidine group maximizes affinity, its permanent positive charge prevents passive diffusion across cell membranes (LogD < -3). This is the "Guanidine Penalty."
Bioisosteric Strategies
To retain the planar H-bonding geometry while reducing basicity (lowering
Table 1: Guanidine Bioisosteres and Physicochemical Impact
| Functional Group | Structure Fragment | Approx. | Permeability Impact | Binding Mode Retention |
| Guanidine | 13.6 | Very Low | Excellent (Bidentate) | |
| Acylguanidine | ~8.0 | Moderate | Good (H-bond donor/acceptor) | |
| Cyanoguanidine | ~0.5 | High | Moderate (Loss of charge) | |
| Phenylguanidine | ~10.0 | Low/Moderate | Good (Cation- | |
| Cyclic Amidine | (Imidazoline ring) | 10-11 | Low | Good (Rigidified) |
Case Study: Zanamivir (Relenza)
Zanamivir illustrates the necessity of the guanidine group for potency despite PK challenges.
-
Evolution: The precursor, DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid), had low affinity.
-
Modification: Replacing the C4-hydroxyl with a guanidine group allowed interaction with a conserved pocket (Glu119, Asp151, Glu227).
-
Result: Affinity increased 10,000-fold (
M). -
Trade-off: Oral bioavailability dropped to <2%. Zanamivir must be administered via inhalation.[3]
Experimental Protocol: Thermodynamic Characterization via ITC
Standard
Protocol: Single-Injection Method (SIM) for Kinetics
This method allows simultaneous determination of
Reagents:
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid phosphate buffers which compete with guanidines).
-
Enzyme: Trypsin (Model Serine Protease) or specific target, purified >95%.
-
Ligand: Benzamidine (Classic Guanidine Inhibitor) or test compound.
Workflow:
-
Cell Preparation: Load the ITC cell with Enzyme (
nM) and Substrate ( ). -
Syringe Preparation: Load syringe with Inhibitor (
) at estimated concentration. -
Titration: Perform a continuous or single long injection of inhibitor into the reacting enzyme-substrate mixture.
-
Detection: Measure the change in heat flow (thermal power) as the reaction rate decreases due to inhibition.
Data Analysis:
Fit the heat flow curve (
Where
Figure 2: ITC Single-Injection Method (SIM) workflow for determining kinetic and thermodynamic parameters of enzyme inhibition.
Strategic Recommendations for Drug Design
-
Salt Bridge Validation: Use X-ray crystallography or high-level docking to confirm the "Arginine Fork" geometry. If the guanidine is monodentate, it may be replaceable with a less basic amine without significant affinity loss.
-
Prodrug Approaches: If the guanidine is essential for potency (as in Zanamivir), consider a prodrug strategy (e.g., masking as a hydroxyguanidine or carbamate) to improve oral absorption, which is then cleaved metabolically.
-
Acylguanidine Transition: Attempt to replace the guanidine with an acylguanidine early in the hit-to-lead phase. This lowers
to , improving membrane permeability while maintaining the H-bond donor motif.
References
-
Berlinck, R. G., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents. National Institutes of Health. Link
-
GlaxoSmithKline. (1999). Zanamivir (Relenza) Mechanism of Action and Pharmacology. FDA Access Data. Link
-
Wang, Y., et al. (2020).[4] Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Link
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link
-
Fischer, M., et al. (2012). Arginine mimetics using α-guanidino acids: introduction of functional groups. ChemBioChem. Link
Sources
The Pharmacophore of Resilience: A Technical Guide to Guanidine Derivatives
Executive Summary
The guanidine moiety (
Structural & Physicochemical Basis
The biological potency of guanidine stems from its unique electronic structure. Unlike simple amines, the guanidinium cation is stabilized by Y-aromaticity —the delocalization of six
Key Physicochemical Drivers
-
Basicity & Ionization: At physiological pH (7.4), guanidine derivatives exist almost exclusively as cations. This positive charge allows for strong electrostatic interactions with anionic biological targets (e.g., phosphate groups in DNA/RNA, carboxylates in proteins, phospholipids in bacterial membranes).
-
Hydrogen Bonding: The planar geometry allows the guanidinium group to form characteristic bidentate hydrogen bonds with carboxylate and phosphate anions, often described as an "arginine fork" interaction in receptor binding pockets.
| Feature | Chemical Consequence | Biological Implication |
| High pKa (~13.6) | Protonation at neutral pH | High affinity for anionic receptors; poor passive membrane permeability (unless transported). |
| Y-Aromaticity | Resonance stabilization | Chemical stability against hydrolysis; planar geometry fitting into narrow enzyme clefts. |
| H-Bond Donor | Multiple NH sites | Specific recognition of Asp/Glu residues in GPCRs and enzymes. |
Therapeutic Classes & Mechanisms[1][3][4]
Metabolic Regulation: The Metformin Paradigm
Metformin (1,1-dimethylbiguanide) remains the gold standard for Type 2 Diabetes management.[3] Its mechanism illustrates the subtle power of the guanidine group to modulate mitochondrial function.
Mechanism of Action: Metformin accumulates in the mitochondrial matrix due to its positive charge. It inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition halts ATP production, raising the cellular AMP:ATP ratio. The surplus AMP allosterically activates AMP-activated protein kinase (AMPK) , the cell's "energy sensor," which subsequently inhibits hepatic gluconeogenesis.[4][5]
Figure 1: The canonical signaling pathway of Metformin-induced AMPK activation.
Antimicrobial Action: Membrane Disruption
Bis-guanidines like Chlorhexidine utilize a "brute force" electrostatic mechanism. The cationic guanidine moieties bind to the negatively charged bacterial cell wall (LPS in Gram-negative, Teichoic acids in Gram-positive).
-
Step 1: Adsorption to the cell surface.
-
Step 2: Displacement of divalent cations (
, ) that stabilize the membrane. -
Step 3: Disruption of the inner membrane, causing leakage of low molecular weight components (
) and precipitation of cytoplasmic proteins.
Synthetic Strategies & SAR
Constructing the guanidine core requires overcoming the poor electrophilicity of ureas or thioureas. Modern medicinal chemistry relies on Guanylating Agents .
Comparative Reagent Analysis
| Reagent Class | Example Reagent | Pros | Cons |
| S-Alkylisothioureas | S-Methylisothiourea | Cheap, robust, accessible. | Releases methyl mercaptan (toxic/odorous); requires high temps. |
| Pyrazoles | 1H-Pyrazole-1-carboxamidine | Mild conditions, good leaving group. | Reagent cost is higher. |
| Carbodiimides | DCC / EDC | Efficient for acylguanidines. | Formation of urea byproducts. |
| Triflyl Guanidines | N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, works on unreactive amines. | Expensive; atom economy is poor. |
Protocol: Synthesis of N,N'-Disubstituted Guanidine
Standard Operating Procedure (SOP) for Bench Scientists.
Reagents:
-
Primary Amine (1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Deprotection: Trifluoroacetic acid (TFA)
Workflow:
-
Guanylation: Dissolve the amine in DCM (0.1 M). Add TEA followed by the pyrazole reagent. Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (The pyrazole byproduct is polar).
-
Workup: Wash the organic layer with 5%
(removes TEA and pyrazole), then brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to isolate the Di-Boc protected guanidine.
-
Deprotection: Dissolve intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour. Evaporate volatiles.
-
Salt Exchange: The product is a TFA salt. Convert to HCl salt using ion-exchange resin (e.g., Amberlite IRA-400 Cl form) if required for biological assays.
Figure 2: General synthetic workflow for guanidine introduction using pyrazole reagents.
Biological Evaluation Protocols
Antimicrobial Assay (MIC Determination)
To validate membrane-active guanidines (like chlorhexidine analogs), the Minimum Inhibitory Concentration (MIC) must be determined using broth microdilution.
Protocol:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well polystyrene plate. Add 100 µL of CAMHB to columns 2–12.
-
Compound Addition: Add 200 µL of 2x stock guanidine solution to column 1. Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control (bacteria only); Column 12 is Sterility Control (media only).
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume = 200 µL.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Visual turbidity or
absorbance. The MIC is the lowest concentration showing no visible growth.
AMPK Activation Assay (Western Blot)
To validate metabolic activity similar to Metformin.
Protocol:
-
Cell Culture: Treat HepG2 hepatocytes with the guanidine derivative (10 µM – 1 mM) for 2–24 hours. Include Metformin (2 mM) as a positive control.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,
). -
Separation: Run 20–30 µg protein on SDS-PAGE. Transfer to PVDF membrane.
-
Antibody Staining:
-
Primary: Anti-pAMPK (Thr172) (Rabbit mAb).
-
Loading Control: Anti-Total AMPK or Anti-
-Actin.
-
-
Quantification: Detect via chemiluminescence. Calculate the ratio of pAMPK/Total AMPK relative to vehicle control. A ratio >1.5x indicates significant activation.
References
-
Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577–1585.[4] Link
-
McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147–179. Link
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[6][7] ARKIVOC, 2005(4), 49-87. Link
-
Hardie, D. G. (2008).[8] AMPK: a key regulator of energy balance.[5] Nature Reviews Molecular Cell Biology, 9, 1016–1016. Link
-
Massda, D. S., et al. (2016). Synthesis and antimicrobial activity of novel guanidine derivatives. Medicinal Chemistry Research, 25, 1234–1245. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
Executive Summary
(2-Aminoethyl)guanidine dihydrochloride (AEG; CAS 68027-22-5) is a specialized guanidino-amine compound that serves as a critical structural probe in biochemistry and a versatile scaffold in medicinal chemistry.[][2] Structurally, it represents a "shortened" homolog of agmatine (decarboxylated arginine), possessing a two-carbon ethyl spacer between the primary amine and the guanidinium group, compared to the four-carbon spacer in agmatine.
This unique chain length makes AEG an invaluable tool for exploring the steric constraints of arginine-processing enzymes, particularly Nitric Oxide Synthase (NOS). Furthermore, AEG has emerged as a premier building block in the "green" synthesis of 2-aminoimidazoles , a privileged pharmacophore found in marine alkaloids and BACE1 inhibitors. This guide details the physicochemical properties, mechanistic utility, and validated experimental protocols for deploying AEG in high-impact research.
Chemical Architecture & Physicochemical Stability
Structural Homology
To understand the utility of AEG, one must contextualize it within the arginine-agmatine lineage. The reduction in methylene chain length alters the pKa profile and the spatial reach of the terminal functional groups, affecting how the molecule docks into enzyme active sites (e.g., the catalytic cleft of NOS).
Figure 1: Structural evolution from the biological substrate Arginine to the synthetic probe (2-Aminoethyl)guanidine (AEG). The shortened chain prevents optimal catalytic turnover, making AEG a competitive probe.
Physicochemical Profile
-
IUPAC Name: N-(2-aminoethyl)guanidine dihydrochloride[2]
-
Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol). Insoluble in non-polar ethers.
-
Stability: The dihydrochloride salt is hygroscopic but chemically stable at room temperature. Solutions should be prepared fresh or stored at -20°C to prevent slow hydrolysis of the guanidine moiety to urea derivatives under basic conditions.
Biochemical Mechanism & Applications[3][4][5]
Nitric Oxide Synthase (NOS) Mechanistic Probe
AEG is utilized to map the steric tolerance of the NOS active site. The NOS catalytic domain requires the substrate (L-Arginine) to bridge a specific distance between the heme iron and the glutamate residue that stabilizes the guanidinium group.
-
Mechanism: AEG acts as a competitive ligand. Its shorter ethyl chain prevents the guanidinium headgroup from perfectly aligning with the heme-bound oxygen for catalysis, effectively "uncoupling" the enzyme or acting as a quiescent binder.
-
Utility: Researchers use AEG to differentiate between constitutive (cNOS) and inducible (iNOS) isoforms based on the plasticity of their substrate access channels.
Synthesis of 2-Aminoimidazoles (The "Green" Route)
The most high-value application of AEG in drug discovery is its role as a precursor for 2-aminoimidazoles . This heterocyclic core is essential for:
-
BACE1 Inhibitors: Treatment of Alzheimer's disease.
-
Marine Alkaloid Analogs: Oroidin derivatives with anti-biofilm and antimicrobial properties.
AEG undergoes a heterocyclodehydration with
Figure 2: The "Green" synthesis pathway for 2-aminoimidazoles using AEG in Deep Eutectic Solvents (DES), avoiding toxic VOCs.[4]
Experimental Protocols
Protocol A: Green Synthesis of 2-Aminoimidazoles
Rationale: This protocol uses a Choline Chloride/Urea eutectic mixture, eliminating the need for volatile solvents and promoting high yields through hydrogen-bond catalysis.[4]
Materials:
-
This compound (1.0 equiv)[2]
- -Chloroketone (e.g., phenacyl chloride) (1.0 equiv)
-
Choline Chloride (ChCl)[4]
-
Urea[4]
-
Base: KOH (1.3 equiv) or
[4]
Step-by-Step Methodology:
-
Preparation of DES: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 20 mins).
-
Free Base Liberation: Add (2-Aminoethyl)guanidine 2HCl (1.3 mmol) and KOH (1.3 mmol) to the DES (2.0 g). Stir at 80°C for 30 minutes. Note: This in situ neutralization is critical as the free base is unstable in storage.
-
Cyclization: Add the
-chloroketone (1.0 equiv) to the mixture. -
Reaction: Stir at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: EtOAc/MeOH 9:1).
-
Work-up: Cool to room temperature. Add water (5 mL) to dissolve the DES matrix.[4] The product often precipitates.
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic phase over
and concentrate. -
Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.
Protocol B: NOS Competitive Binding Assay
Rationale: To determine the affinity of AEG for the arginine-binding cleft of Nitric Oxide Synthase.
Materials:
-
Recombinant NOS (iNOS or eNOS)
-
Substrate: L-[
H]Arginine -
Cofactors: NADPH, Calmodulin,
[5][6] -
Test Compound: (2-Aminoethyl)guanidine 2HCl (0.1
M – 1 mM)
Methodology:
-
Buffer Prep: Prepare 50 mM HEPES (pH 7.4) containing 1 mM DTT and 1 mM EDTA.
-
Incubation: Mix NOS enzyme with cofactors and varying concentrations of AEG. Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Reaction Start: Initiate reaction by adding L-[
H]Arginine (final conc. 10 M). -
Time Course: Run reaction for 15 minutes.
-
Termination: Stop reaction by adding ice-cold stop buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).
-
Separation: Pass mixture through a cation-exchange resin (Dowex 50W-X8). Unreacted arginine binds to the resin; the product L-[
H]Citrulline elutes. -
Quantification: Measure eluate via liquid scintillation counting.
-
Data Analysis: Plot % Conversion vs. log[AEG]. Calculate
. If AEG acts as a pure competitive inhibitor, the will shift linearly with substrate concentration.
Comparative Analysis: Arginine Analogs
| Feature | L-Arginine | Agmatine | (2-Aminoethyl)guanidine |
| Side Chain Length | 3 carbons (+ | 4 carbons | 2 carbons |
| Functional Groups | Primary Amine, Guanidino | Primary Amine, Guanidino | |
| NOS Activity | Natural Substrate | Competitive Inhibitor / Alt.[5] Substrate | Steric Probe / Weak Inhibitor |
| Synthetic Use | Peptide Synthesis | Neuroprotective Agent | Heterocycle (Imidazole) Scaffold |
| CAS Number | 74-79-3 | 306-60-5 | 68027-22-5 |
References
-
BenchChem. this compound: Structure and Chemical Properties. Retrieved from
-
Guchhait, S. K., et al. (2017).[7] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[7] Journal of Organic Chemistry.[7] Retrieved from
-
MDPI. (2020). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.[4] Molecules.[][2][3][5][6][7][8][9][10][11][12][13] Retrieved from
-
NIH PubChem. Compound Summary: this compound (CID 3017823). Retrieved from
-
BOC Sciences. Product Specification: this compound for NOS Mechanism Studies.[] Retrieved from
Sources
- 2. This compound | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 68027-22-5 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 8. scienceopen.com [scienceopen.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. EPR investigation of in vivo inhibitory effect of guanidine compounds on nitric oxide production in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guanidine, (2-aminoethyl)-, 2HCl | PMC Isochem [pmcisochem.fr]
Theoretical Binding of (2-Aminoethyl)guanidine to iNOS Oxygenase Domain
This guide details the theoretical binding mechanism of (2-Aminoethyl)guanidine (AEG) to the inducible Nitric Oxide Synthase (iNOS) oxygenase domain . It is designed for researchers in computational medicinal chemistry and structural biology.
Technical Guide & Computational Framework
Executive Summary
(2-Aminoethyl)guanidine (AEG) represents a minimal pharmacophore for iNOS active site recognition. Unlike the native substrate L-Arginine (L-Arg), AEG lacks the
This guide establishes a theoretical binding model where AEG functions as a substrate-mimetic competitive inhibitor . The model predicts that AEG anchors via the conserved Glu371 (murine numbering) switch but suffers a thermodynamic penalty due to the loss of stabilizing interactions normally provided by the L-Arg carboxylate tail.
Molecular Profile & Structural Context[1][2][3][4][5][6][7][8][9]
Ligand Architecture: (2-Aminoethyl)guanidine
-
IUPAC Name: N-(2-aminoethyl)guanidine[1]
-
Physicochemical State (pH 7.4): Dicationic. The guanidino group (
) and the primary amine ( ) are both protonated. -
Role: Truncated analogue of Agmatine (decarboxylated Arginine).
The iNOS Oxygenase Domain (iNOSoxy)
The iNOS active site is a rigid pocket located distal to the heme cofactor. Key structural elements governing ligand recognition include:
-
Heme Iron: Catalytic center; requires open coordination site for
binding. -
Glu371 (Mouse) / Glu377 (Human): The "anchor" residue that stabilizes the guanidinium group of substrates and inhibitors.
-
Heme Propionates: Provide electrostatic stabilization for the ligand's polar tail.
-
Substrate Access Channel: A hydrophobic funnel lined by residues such as Trp366 and Met368.
Theoretical Binding Mechanism
The "Anchor-and-Dangle" Model
Based on homologous crystal structures of iNOS complexed with aminoguanidine (PDB: 2NOS) and L-Arginine, the binding of AEG is predicted to follow an "Anchor-and-Dangle" mechanism.
Phase 1: The Guanidinium Anchor
The guanidinium moiety of AEG is the primary driver of affinity. It occupies the precise spatial coordinates of the L-Arg guanidino group.
-
Interaction A: Bidentate hydrogen bond / Salt bridge between AEG guanidinium nitrogens and the carboxylate of Glu371 .
-
Interaction B: Hydrogen bond to the Heme Propionate D .
-
Interaction C:
-cation stacking interaction with the porphyrin ring system.
Phase 2: The Ethyl-Amine Tail (The "Dangle")
Unlike L-Arg, which spans the entire active site to interact with the channel entrance, AEG is significantly shorter.
-
Loss of Stabilization: AEG lacks the carboxylate group of L-Arg, which normally forms hydrogen bonds with Tyr485 and Lys305 (in the substrate access channel).
-
Terminal Amine Interaction: The terminal
of AEG is predicted to point away from the heme, residing in the "mid-channel" region. It likely recruits a structured water molecule to bridge an interaction with the backbone carbonyl of Trp366 or the Heme Propionate A, partially compensating for its short length.
Predicted Binding Energy & Affinity
-
Estimated
: -5.0 to -6.5 kcal/mol. -
Comparison: Weaker than L-Arg (
) and Aminoguanidine ( ). The ethyl spacer introduces entropic flexibility without adding significant enthalpic gain (no new strong H-bonds compared to aminoguanidine), potentially making it a weaker binder than aminoguanidine.
Computational Workflow: Validation Protocol
To validate this theoretical model, the following computational workflow is prescribed. This protocol ensures reproducibility and robust sampling of the ligand's conformational space.
Workflow Diagram
Caption: Step-by-step computational workflow for validating (2-Aminoethyl)guanidine binding affinity.
Detailed Protocol Steps
Step 1: System Preparation
-
Protein: Retrieve PDB 2NOS (Mouse iNOS with Aminoguanidine).[2] Remove the aminoguanidine ligand. Retain Heme, BH4, and structural waters within 5Å of the active site.
-
Ligand: Construct (2-Aminoethyl)guanidine. Set protonation state to pH 7.4 (dicationic). Minimize energy using OPLS4 force field.
Step 2: Molecular Docking (Rigid Receptor)
-
Grid Box: Centered on the Heme Iron. Dimensions:
Å. -
Constraints: Enforce a Hydrogen Bond constraint on Glu371 . This mimics the essential "anchor" interaction known for all guanidine-based inhibitors.
-
Scoring: Use Standard Precision (SP) initially, followed by Extra Precision (XP) to penalize desolvation of the polar amine tail.
Step 3: Molecular Dynamics (MD) Refinement
Docking often fails to account for induced fit. MD is required to observe the behavior of the short ethyl chain.
-
Solvation: TIP3P water model, cubic box, 10Å buffer.
-
Ions: Neutralize with
and add 0.15M NaCl. -
Production Run: 50-100 ns NPT ensemble (300K, 1 bar).
-
Success Metric: The RMSD of the guanidinium head group should remain
Å relative to Glu371. The tail may exhibit high RMSF (fluctuation), indicating loose binding in the channel.
Interaction Map & Structural Logic
The following diagram visualizes the specific atomic interactions predicted by the "Anchor-and-Dangle" model.
Caption: Predicted atomic interaction network. Solid lines indicate critical electrostatic anchors; dashed lines indicate transient interactions.
Quantitative Data Summary (Predicted)
| Parameter | L-Arginine (Substrate) | Aminoguanidine (Inhibitor) | (2-Aminoethyl)guanidine (Theoretical) |
| Binding Mode | Bidentate Anchor + Tail Lock | Bidentate Anchor Only | Bidentate Anchor + Flexible Tail |
| Key Residues | Glu371, Trp366, Tyr485 | Glu371, Heme Propionate | Glu371, Heme Propionate |
| Est. Affinity ( | |||
| Selectivity (iNOS vs eNOS) | Low | Moderate | Low (Conserved Active Site) |
Note: The lower predicted affinity for AEG is due to the "entropic penalty" of the ethyl chain which does not find a strong locking partner like the carboxylate of L-Arg.
References
-
Structural Basis of iNOS Inhibition
-
Guanidine Binding Mechanics
-
General iNOS Architecture
-
Comput
- Title: Investigation of Some Phenolic Compounds as iNOS Inhibitors: An in silico Approach.
- Source: Chemical Methodologies.
-
URL:[Link]
Sources
- 1. (2-Aminoethyl)guanidine dihydrochloride | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2NOS: MURINE INDUCIBLE NITRIC OXIDE SYNTHASE OXYGENASE DOMAIN (DELTA 114), AMINOGUANIDINE COMPLEX [ncbi.nlm.nih.gov]
- 3. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
Methodological & Application
Application Note: Kinetic Characterization of Nitric Oxide Synthase Inhibition using (2-Aminoethyl)guanidine Dihydrochloride
Executive Summary
This technical guide details the protocol for utilizing (2-Aminoethyl)guanidine dihydrochloride (AEG) as a competitive inhibitor in Nitric Oxide Synthase (NOS) assays. While structurally related to the well-known iNOS inhibitor aminoguanidine, AEG possesses a distinct ethyl spacer that alters its binding affinity and steric fit within the heme active site.
This protocol is designed for researchers aiming to:
-
Quantify the inhibitory potency (
) of AEG against specific NOS isoforms (eNOS, iNOS, nNOS). -
Differentiate between constitutive and inducible NO production in complex biological samples.
-
Validate the competitive nature of inhibition via Lineweaver-Burk kinetic analysis.
Mechanistic Grounding
Mode of Action
Nitric Oxide Synthase catalyzes the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO) .[1][2] This reaction requires NADPH,
(2-Aminoethyl)guanidine acts as a substrate analog . It mimics the guanidino group of L-Arginine but lacks the carboxylate moiety required for the oxidative turnover.[1] It competes directly with L-Arginine for the binding pocket near the heme iron, effectively blocking electron transfer and oxygen activation.
Signaling Pathway & Inhibition Logic[4]
Figure 1: Competitive inhibition mechanism where AEG blocks L-Arginine access to the NOS Heme center.[3]
Material Specifications & Preparation
Reagent Profile
-
Compound: this compound[]
-
CAS: 68027-22-5[]
-
Formula:
-
MW: 175.06 g/mol
-
Solubility: Highly soluble in water (>50 mg/mL). Hygroscopic.
Stock Solution Preparation (100 mM)
Critical: Prepare fresh. Guanidines can slowly hydrolyze or react with atmospheric
-
Weigh 17.51 mg of this compound.
-
Dissolve in 1.0 mL of ultrapure deionized water (Milli-Q, 18.2 MΩ).
-
Vortex for 30 seconds until fully dissolved.
-
Filter sterilize using a 0.22 µm PVDF syringe filter if using in cell culture; for enzymatic cell-free assays, this is optional but recommended.
-
Storage: Aliquot into dark microcentrifuge tubes. Stable at -20°C for 1 month. Avoid freeze-thaw cycles.
Experimental Protocol: The NOS Inhibition Assay
This protocol utilizes the Griess Reaction to measure nitrite (
Assay Conditions
-
Enzyme: Recombinant NOS (iNOS, eNOS, or nNOS) or tissue homogenate.
-
Substrate: L-Arginine (Variable for kinetic study, fixed at
for screening). -
Cofactors: NADPH (Essential electron donor), BH4, FAD, FMN, Calmodulin/Ca2+ (for cNOS).
Step-by-Step Workflow
Step 1: Buffer Preparation Prepare Assay Buffer (50 mM HEPES, pH 7.4) containing:
-
1 mM DTT
-
1 mM EDTA
-
1.25 mM
(Exclude for iNOS assays if using Ca-independent isoform) -
10 µg/mL Calmodulin
Step 2: Inhibitor Dilution Series Prepare a log-scale dilution of AEG in Assay Buffer.
-
Suggested Concentrations: 0 µM (Control), 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM.
Step 3: Reaction Assembly (96-Well Plate)
| Component | Volume | Notes |
| Assay Buffer | 30 µL | Adjust to final volume |
| AEG Solution | 10 µL | From Step 2 Dilution Series |
| NOS Enzyme | 10 µL | ~0.1 - 0.5 Units/well |
| Cofactor Mix | 20 µL | NADPH (1 mM final), BH4 (10 µM final) |
| Pre-Incubation | 15 min | Allow inhibitor to bind enzyme at 37°C |
| L-Arginine | 30 µL | Start reaction. Final conc: 10-20 µM |
| Total Volume | 100 µL |
Step 4: Incubation
-
Seal plate and incubate at 37°C for 30–60 minutes .
-
Note: The reaction must remain linear with time. Do not exceed 60 minutes for standard recombinant enzymes.
Step 5: Termination & Detection (Griess Assay)
-
Add 50 µL of Griess Reagent A (1% Sulfanilamide in 5% Phosphoric Acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at Room Temperature for 10 minutes (protect from light).
-
Measure Absorbance at 540 nm .
Data Analysis & Kinetic Validation
To scientifically validate that (2-Aminoethyl)guanidine is acting as a competitive inhibitor, you must perform a kinetic analysis varying the L-Arginine concentration.
Calculating % Inhibition
Determining Ki (Inhibition Constant)
The
-
[S]: Concentration of L-Arginine used.
-
Km: Michaelis constant of the specific NOS isoform for L-Arginine (typically ~2-10 µM).
Lineweaver-Burk Plot Interpretation
Run the assay with varying L-Arginine (e.g., 2, 5, 10, 50, 100 µM) at 3 fixed concentrations of AEG.
-
Competitive Inhibition Signature:
-
Vmax: Unchanged (Intersects Y-axis at the same point).
-
Km: Increases (Intersects X-axis at different points).
-
Explanation: High concentrations of L-Arginine can outcompete AEG, restoring Vmax.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background Signal | NADPH interference | NADPH absorbs at 340nm but can interfere with Griess if oxidized poorly. Use a lactate dehydrogenase (LDH) cleanup step to remove excess NADPH before Griess addition. |
| No Inhibition Observed | High L-Arginine | If substrate concentration >> Km, competitive inhibitors are ineffective. Lower L-Arg to near Km (~5-10 µM). |
| Precipitation | High Concentration | Guanidine salts are soluble, but buffer components (phosphates) can precipitate at high concentrations. Check buffer compatibility. |
| Variable Replicates | Pipetting Error | The reaction is viscous due to protein/glycerol. Use reverse pipetting for enzyme addition. |
Workflow Diagram
Figure 2: Experimental workflow for the high-throughput screening of NOS inhibition.
References
-
Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249–258. Link
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[5][6][7] Biochemical Pharmacology, 51(4), 383–394. Link
-
Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: Properties and catalytic mechanism. Annual Review of Physiology, 57, 707–736. Link
-
Misko, T. P., et al. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry, 214(1), 11-16. Link
Sources
- 1. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Aminoethyl)guanidine dihydrochloride as a competitive inhibitor in enzyme kinetics
This Application Note and Protocol guide details the use of (2-Aminoethyl)guanidine dihydrochloride (AEG) as a competitive inhibitor in enzyme kinetics, specifically focusing on its activity against Inducible Nitric Oxide Synthase (iNOS) .
Introduction & Mechanistic Insight
(2-Aminoethyl)guanidine (AEG) is a low-molecular-weight guanidinium compound structurally analogous to L-Arginine and Agmatine . In the context of enzymology, it serves as a critical chemical probe for mapping the steric and electrostatic constraints of guanidine-binding active sites.
Its primary utility lies in the kinetic characterization of Nitric Oxide Synthases (NOS) , particularly the inducible isoform (iNOS). Unlike the substrate L-Arginine, which possesses a carboxylate group essential for catalytic turnover, AEG lacks this moiety while retaining the terminal guanidino group and a shorter alkyl chain. This structural mimicry allows AEG to occupy the substrate-binding pocket without undergoing catalysis, thereby functioning as a classical competitive inhibitor .
Mechanism of Action
In the iNOS active site, L-Arginine is anchored by a heme group and a glutamate residue that interacts with the guanidino nitrogen. AEG competes for this specific "guanidino recognition motif."
-
Binding: The terminal guanidinium group of AEG forms hydrogen bonds with the active site glutamate (e.g., Glu371 in murine iNOS) and interacts with the heme iron.
-
Exclusion: Because AEG lacks the amino acid backbone (specifically the
-carboxylate), it cannot trigger the proton transfer network required for the hydroxylation step, effectively "locking" the enzyme in a non-productive state. -
Kinetics: This reversible binding increases the apparent
of L-Arginine without altering , the hallmark of competitive inhibition.
Comparison to Related Inhibitors
| Compound | Structure | Selectivity/Potency |
| (2-Aminoethyl)guanidine (AEG) | Moderate potency; useful for probing chain-length sensitivity. | |
| Agmatine | Endogenous ligand; longer chain length allows different hydrophobic interactions. | |
| Aminoguanidine | Highly selective for iNOS; shorter chain. | |
| L-NMMA | Methylated Arginine | Non-selective competitive inhibitor; standard reference. |
Experimental Protocol: Determination of for iNOS
This protocol outlines the rigorous determination of the Inhibition Constant (
Materials & Reagents[1][2][3][4][5][6]
-
Enzyme: Recombinant iNOS (mouse or human), purified.
-
Substrate: L-Arginine (Stock: 10 mM in water).
-
Inhibitor: this compound (Stock: 100 mM in water).
-
Cofactors: NADPH (freshly prepared, 10 mM), Tetrahydrobiopterin (
, stabilized in DTT). -
Reporter: Oxyhemoglobin (HbO
, 1 mM in water). Note: Prepare by reducing commercial hemoglobin with dithionite and desalting. -
Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.5 mM EDTA.
Experimental Workflow
Step 1: Preparation of Reaction Mixes
Create a "Master Mix" to ensure consistency. For 100 reactions:
-
Buffer: 9.0 mL
-
HbO
(10 M final): 100 L -
(10
M final): 10 L -
iNOS Enzyme: Amount optimized to yield
per min.
Step 2: Substrate & Inhibitor Matrix
Set up a 96-well plate or cuvettes with a matrix of L-Arginine and AEG concentrations.
-
[L-Arginine] (Rows): 0, 5, 10, 20, 50, 100
M. -
[AEG] (Columns): 0, 10, 50, 100, 500
M.
Step 3: Reaction Initiation
-
Aliquot 180
L of Master Mix (Enzyme + Hb) into wells/cuvettes containing the Inhibitor/Substrate mix. -
Incubate at 37°C for 2 minutes to allow temperature equilibration and inhibitor binding.
-
Initiate the reaction by adding 10
L of NADPH (final conc. 100 M). -
Immediately read absorbance at 401 nm (methemoglobin formation) continuously for 5 minutes.
Step 4: Data Processing
-
Calculate the slope (
) for the linear portion of the curve (usually 0.5 – 3.0 min). -
Convert Absorbance/min to Concentration/min using the extinction coefficient difference:
(for heme oxidation by NO).
Visualization: Kinetic Workflow
Caption: Workflow for the Oxyhemoglobin Capture Assay to determine kinetic constants.
Data Analysis & Validation
To confirm competitive inhibition and extract the
The Equation
Where:
- = Concentration of AEG
- = Concentration of L-Arginine
- = Inhibition constant (dissociation constant of the Enzyme-Inhibitor complex).
Plotting Strategy
-
Lineweaver-Burk Plot: Plot
(y-axis) vs. (x-axis) for each concentration of AEG.-
Diagnostic: The lines should intersect at the y-axis (
), indicating that is unchanged while the slope ( ) increases with .
-
-
Dixon Plot (Secondary Plot): Plot
(y-axis) vs. (x-axis) for different fixed substrate concentrations.-
Calculation: The intersection of these lines occurs at
.
-
Self-Validating Checks (Troubleshooting)
-
Check 1: Linearity. If the progress curves (
vs time) are not linear for the first 2 minutes, the enzyme concentration is too high or the substrate is being depleted too fast. Dilute the enzyme.[1] -
Check 2: Background. Run a control with L-NAME (a potent non-selective inhibitor) or without NADPH. The slope should be near zero. If not, superoxide generation (uncoupling) might be oxidizing the hemoglobin falsely.
-
Check 3: Ionic Strength. Guanidino binding is sensitive to salt. Ensure the buffer ionic strength is constant; do not use high chloride concentrations if possible, as chloride can inhibit some NOS isoforms, though AEG is supplied as a dihydrochloride salt (account for the extra Cl- in high [I] wells if necessary, though usually negligible at
M levels).
Visualization: Competitive Inhibition Pathway
Caption: Competitive inhibition mechanism. AEG occupies the active site, preventing L-Arginine binding.
References
-
Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249–258.
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615.
-
Hevel, J. M., & Marletta, M. A. (1994). Nitric-oxide synthase assays. Methods in Enzymology, 233, 250-258.
Sources
Step-by-step guide for preparing a stock solution of (2-Aminoethyl)guanidine dihydrochloride
Abstract & Introduction
(2-Aminoethyl)guanidine dihydrochloride is a low molecular weight guanidinium salt often utilized as a chemical scaffold in peptoid synthesis, a probe in nitric oxide synthase (NOS) mechanism studies, and a structural analog to agmatine (decarboxylated arginine). Due to its dihydrochloride salt form, the compound exhibits high aqueous solubility but generates acidic solutions upon dissolution.
This guide provides a standardized protocol for preparing high-integrity stock solutions. It emphasizes pH management to prevent solvent shock in biological assays and outlines storage conditions to mitigate hygroscopic degradation.
Physicochemical Profile
Understanding the fundamental properties of the solute is the first step in ensuring a stable master mix.
| Property | Specification | Notes |
| Chemical Name | This compound | Also known as N-(2-Aminoethyl)guanidine 2HCl |
| CAS Number | 68027-22-5 | Verify against vendor CoA |
| Formula | C₃H₁₂Cl₂N₄ | |
| Molecular Weight | 175.06 g/mol | Critical for Molarity Calculations |
| Solubility | Water: >50 mg/mLPBS: ~10 mg/mLDMSO: Soluble (lower limit) | Highly hydrophilic due to ionic nature |
| Appearance | White to off-white crystalline solid | Hygroscopic (absorbs moisture from air) |
| pKa | ~13.6 (Guanidinium group) | The 2HCl form is acidic; requires buffering |
Pre-Preparation Checklist
Safety & PPE[6]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
PPE: Nitrile gloves, safety goggles, and standard lab coat.
-
Engineering Controls: Weigh powder inside a fume hood to prevent inhalation of fine dust.
Equipment
-
Analytical Balance (Precision ±0.1 mg).
-
Vortex mixer.
-
pH Meter (Micro-probe recommended).
-
Syringe Filter (0.22 µm PVDF or PES - Low protein binding).
-
Sterile microcentrifuge tubes (Amber or opaque preferred for long-term storage).
Protocol A: Aqueous Stock Preparation (100 mM)
This protocol describes the preparation of a 10 mL stock solution at 100 mM concentration using nuclease-free water.
Calculation Logic
For 10 mL (0.01 L) of 100 mM (0.1 M) solution:
Step-by-Step Procedure
-
Weighing:
-
Allow the product vial to equilibrate to room temperature before opening (prevents condensation).
-
Weigh 175.1 mg of this compound into a sterile 15 mL conical tube.
-
Note: Work quickly; the salt is hygroscopic.
-
-
Solvation (Initial):
-
Add approximately 8 mL of sterile deionized water (or PBS if buffering is immediately required).
-
Do not add the full 10 mL yet.
-
Vortex vigorously until the solid is completely dissolved.
-
-
pH Adjustment (Critical Step):
-
Context: Dissolving a dihydrochloride salt will significantly lower the pH (often < 4.0).
-
Action: If this stock is for cell culture, check the pH.
-
Carefully adjust to pH ~7.2–7.4 using dilute NaOH (1N or 5N) if dissolved in unbuffered water.
-
Alternative: Dissolving directly in a strong buffer (like 100mM PBS or HEPES) may mitigate the need for manual titration, but verification is still required.
-
-
Final Volume:
-
Add solvent (Water/PBS) to bring the total volume to exactly 10 mL .
-
Invert 5-10 times to mix.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
This removes particulate matter and ensures sterility for biological applications.
-
-
Aliquoting:
-
Dispense into 500 µL or 1 mL aliquots in sterile micro-tubes.
-
Labeling: Name, Concentration (100 mM), Solvent, Date, and Initials.
-
Workflow Visualization
Figure 1: Workflow for preparing a pH-neutral, sterile stock solution of (2-Aminoethyl)guanidine 2HCl.
Storage & Stability
-
Stock Solution (100 mM): Store at -20°C . Stable for at least 6 months. Avoid repeated freeze-thaw cycles (limit to <3).
-
Working Solution: Prepare fresh on the day of the experiment. Keep on ice during use.
-
Solid Powder: Store at room temperature (or 4°C per vendor CoA) in a desiccator.
Protocol B: Serial Dilution for Biological Assays
When treating cells, avoid adding the concentrated stock directly to the media to prevent osmotic shock or localized pH shifts.
Dilution Scheme (Example)
Target: Treat cells with 100 µM final concentration.
-
Intermediate Stock (1 mM):
-
Mix 10 µL of 100 mM Master Stock + 990 µL of Culture Media (or PBS).
-
-
Working Solution (100 µM):
-
Add 100 µL of Intermediate Stock to 900 µL of Culture Media (in the well).
-
Or: Dilute 1:10 directly into the media volume of the plate.
-
Dilution Logic Visualization
Figure 2: Serial dilution strategy to ensure accurate dosing and minimize pipetting errors.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Particulates visible | Incomplete dissolution or contamination | Vortex longer; warm to 37°C briefly. If persistent, filter again. |
| Yellowing of solution | Oxidation or degradation | Discard solution. Check expiration of solid powder. |
| Cell toxicity in controls | Acidic shock from 2HCl | Verify pH. Ensure the stock was neutralized or the media buffering capacity is sufficient. |
| Precipitation on thaw | Low solubility at low temp | Vortex at room temperature until clear. Do not heat >50°C. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3017823, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]
Sources
Application of (2-Aminoethyl)guanidine dihydrochloride in studying iNOS vs eNOS vs nNOS isoforms
Application Note: Utilizing (2-Aminoethyl)guanidine Dihydrochloride for Isoform-Specific Nitric Oxide Synthase (NOS) Profiling
Executive Summary
This compound (AEG) serves as a critical chemical probe in the structural and kinetic characterization of Nitric Oxide Synthase (NOS) isoforms. As a truncated structural analogue of the endogenous substrate L-Arginine and the metabolic modulator Agmatine, AEG is utilized to map the steric and electrostatic requirements of the NOS active site. This application note details the mechanistic basis for using AEG to differentiate between the inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms, providing validated protocols for kinetic assays and inhibition profiling.
Chemical Identity & Properties
| Property | Specification |
| Compound Name | This compound |
| Synonyms | 2-Guanidinoethylamine dihydrochloride; Guanylhistamine (archaic) |
| CAS Number | 68027-22-5 |
| Molecular Formula | C3H10N4[] · 2HCl |
| Molecular Weight | 175.06 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL); DMSO |
| Stability | Hygroscopic; store desiccated at -20°C |
Mechanism of Action: The "Spacer" Hypothesis
The utility of AEG lies in its structural relationship to L-Arginine. The NOS active site contains a heme center where oxidation occurs and a glutamate residue that anchors the substrate's
-
L-Arginine: Contains a 3-carbon aliphatic chain separating the
-amino group from the guanidino headgroup. -
Agmatine: Decarboxylated arginine (4-carbon spacer).
-
AEG: Truncated analogue (2-carbon spacer).
Mechanistic Insight: AEG acts as a competitive inhibitor or a slow substrate depending on the specific NOS isoform and the pH conditions. By using AEG, researchers probe the "plasticity" of the substrate access channel.
-
iNOS: The inducible isoform generally possesses a more "tolerant" active site geometry, often accommodating shorter or bulkier guanidine derivatives more readily than the constitutive isoforms.
-
eNOS/nNOS: These constitutive isoforms typically exhibit stricter steric requirements for the spacer length to facilitate electron transfer from the reductase domain to the heme.
AEG is frequently used in Structure-Activity Relationship (SAR) studies to determine the minimal pharmacophore required for NOS binding and to synthesize more complex, isoform-selective inhibitors (e.g., by derivatizing the primary amine of AEG).
Signaling Pathway & Inhibition Node
Figure 1: Mechanism of NOS inhibition. AEG competes with L-Arginine for the heme-proximal binding site, preventing the oxidation required for NO synthesis.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Note: AEG dihydrochloride is a salt and contributes to the ionic strength of the buffer. Adjust pH after addition if working at high concentrations.
-
Weighing: Weigh 17.5 mg of AEG dihydrochloride.
-
Solubilization: Dissolve in 1.0 mL of sterile, distilled water (dH2O) or PBS (pH 7.4) to create a 100 mM stock solution.
-
Filtration: Filter sterilize using a 0.22 µm PES syringe filter.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: In Vitro Isoform Selectivity Assay (Griess Method)
Objective: To determine the IC50 of AEG against iNOS in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 Macrophages (ATCC)
-
DMEM supplemented with 10% FBS
-
LPS (Lipopolysaccharide, E. coli O111:B4)
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4)
-
AEG Stock (100 mM)
Workflow:
-
Seeding: Plate RAW 264.7 cells in 96-well plates (1 x 10^5 cells/well) and incubate overnight at 37°C/5% CO2.
-
Induction & Treatment:
-
Remove spent media.[2]
-
Add fresh media containing 1 µg/mL LPS to induce iNOS.
-
Simultaneously add AEG at varying concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
Include a "No LPS" control (basal) and "LPS + L-NAME" (positive inhibition control).
-
-
Incubation: Incubate for 18–24 hours.
-
Griess Reaction:
-
Transfer 50 µL of supernatant to a new clear-bottom 96-well plate.
-
Add 50 µL of Sulfanilamide solution; incubate 5 min in dark.
-
Add 50 µL of NED solution; incubate 5 min in dark.
-
-
Measurement: Read absorbance at 540 nm .
-
Analysis: Convert absorbance to Nitrite concentration using a NaNO2 standard curve. Plot % Inhibition vs. Log[AEG].
Protocol C: Enzymatic Kinetic Analysis (Hemoglobin Capture Assay)
Objective: To calculate Ki values for eNOS or nNOS using purified recombinant enzymes.
Rationale: The Griess assay is insufficient for constitutive isoforms (low NO output). The Oxyhemoglobin assay detects the conversion of HbO2 to MetHb by NO, which is more sensitive for kinetic profiling.
Workflow:
-
Reaction Mix: Prepare 50 mM HEPES (pH 7.4) containing:
-
1 mM CaCl2
-
10 µg/mL Calmodulin
-
5 µM FAD / 5 µM FMN
-
10 µM BH4 (Tetrahydrobiopterin)
-
5 µM Oxyhemoglobin (prepared by reducing MetHb with dithionite)
-
-
Enzyme Addition: Add 5–10 units of recombinant human eNOS or nNOS.
-
Substrate Competition:
-
Run the assay at fixed L-Arginine concentrations (e.g., 10 µM, close to Km).
-
Titrate AEG (0 – 2 mM).
-
-
Initiation: Start reaction with 100 µM NADPH .
-
Detection: Monitor the increase in absorbance at 401 nm (MetHb formation) kinetically for 5 minutes.
-
Calculation:
-
Use the extinction coefficient
(varies by specific setup, check literature). -
Calculate initial velocity (
). -
Perform a Dixon Plot (1/V vs. [Inhibitor]) to determine Ki.
-
Data Analysis & Interpretation
Expected Results Profile
| Parameter | iNOS (Inducible) | eNOS (Endothelial) | nNOS (Neuronal) |
| Inhibition Potency | Moderate to High | Low | Low |
| Mechanism | Competitive / Irreversible* | Competitive | Competitive |
| Selectivity Note | AEG often shows higher affinity for iNOS due to the wider substrate channel of the inducible isoform. | eNOS typically requires the full length of the arginine side chain for optimal binding. | nNOS sensitivity is variable but generally lower than iNOS. |
*Note: Some guanidine derivatives can act as mechanism-based inactivators (suicide inhibitors) for iNOS, leading to time-dependent inhibition.
Troubleshooting Guide
-
High Background in Griess Assay: Phenol red in DMEM can interfere. Use Phenol Red-free media or subtract background absorbance of media-only wells.
-
No Inhibition Observed: Ensure L-Arginine concentration in the media is not saturating. DMEM contains ~400 µM L-Arginine, which will outcompete AEG. Use Arginine-depleted media or RPMI-1640 (lower Arginine) for clearer inhibition curves.
-
Precipitation: AEG dihydrochloride is stable, but if mixed with high concentrations of SDS or certain anionic buffers, precipitation may occur. Stick to HEPES or Tris-buffered saline.
References
-
BOC Sciences. this compound Product Specifications and Applications.
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Discusses the SAR of guanidine-based inhibitors). Link
-
Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics. (Establishes the baseline for guanidine-based inhibition). Link
-
Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual Review of Physiology. Link
-
Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Journal of Biological Chemistry. (Methodology for kinetic profiling).[2] Link
Sources
How to use (2-Aminoethyl)guanidine dihydrochloride in in vivo animal studies
Application Note: Pharmacological Evaluation of (2-Aminoethyl)guanidine Dihydrochloride in In Vivo Inflammation Models
Introduction & Pharmacological Rationale
This compound (AEG), also known as guanylethylamine, is a small molecule guanidinium compound structurally homologous to Agmatine (4-aminobutylguanidine) and Aminoguanidine .
While often used as a chemical building block for peptidomimetics, AEG possesses significant pharmacological potential as a competitive inhibitor of Nitric Oxide Synthase (NOS) due to its structural mimicry of L-Arginine. Specifically, guanidine-based analogs are frequently investigated for their selectivity toward inducible NOS (iNOS) over constitutive isoforms (eNOS/nNOS), making them valuable probes in models of sepsis, ischemia-reperfusion injury, and chronic inflammation.
Key Mechanism of Action: AEG functions as a competitive antagonist at the L-Arginine binding site of the NOS enzyme.[1] By blocking the conversion of L-Arginine to L-Citrulline, it reduces the pathological overproduction of Nitric Oxide (NO) during inflammatory states.
Chemical Properties & Formulation Strategy
Critical Warning: AEG is supplied as a dihydrochloride salt (2HCl) . Dissolving this directly in saline yields a highly acidic solution (pH < 3.0). Intraperitoneal (IP) injection of acidic solutions causes immediate "writhing" (pain response), chemical peritonitis, and false-positive stress responses that invalidate study data. Neutralization is mandatory.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| CAS Number | 68027-22-5 | |
| Molecular Weight | 175.06 g/mol | Includes 2HCl counterions |
| Solubility | >100 mg/mL in Water | Highly hydrophilic |
| Appearance | White crystalline solid | Hygroscopic; store desiccated |
| Stability | Stable in solution (24h) | Prepare fresh daily to prevent oxidation |
Protocol: Preparation of 10 mg/mL Stock for Injection
Target: 10 mL of pH-neutral solution (100 mg total dose).
-
Weighing: Weigh 100 mg of AEG dihydrochloride.
-
Dissolution: Dissolve in 8.0 mL of sterile physiological saline (0.9% NaCl).
-
Neutralization (The "Titration Step"):
-
Add 1N NaOH dropwise while monitoring with a micro-pH probe.
-
Target pH: 7.2 – 7.4 .
-
Note: The solution may warm slightly during neutralization.
-
-
Final Volume: Adjust volume to 10.0 mL with sterile saline.
-
Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile vial.
Experimental Workflow Visualization
The following diagram outlines the decision logic for formulation and pathway interrogation.
Figure 1: Critical formulation workflow emphasizing pH neutralization prior to administration.
Dose-Finding & Safety Protocol (Step 1)
Before efficacy testing, you must establish the Maximum Tolerated Dose (MTD). Guanidine analogs generally exhibit low toxicity (LD50 > 500 mg/kg), but the 2-aminoethyl side chain may alter the safety profile compared to aminoguanidine.
Method: Modified Up-and-Down Procedure (OECD 425). Animals: C57BL/6 Mice (n=3 per dose group), Male, 8-10 weeks.
-
Starting Dose: 10 mg/kg (IP).
-
Observation Period: 24 hours.
-
Signs to monitor: Piloerection, lethargy, ataxia, tremors (CNS stimulation is common with guanidines).
-
-
Escalation: If safe, proceed to 30 mg/kg, then 100 mg/kg.
-
Endpoint: If >1 animal shows severe distress (Grimace Scale > 2), terminate escalation. The MTD is the preceding dose.
Recommended Efficacy Dose: Typically 10 mg/kg to 50 mg/kg administered b.i.d. (twice daily) due to rapid renal clearance of small polar amines.
Efficacy Protocol: LPS-Induced Endotoxemia
This is the gold-standard model for validating iNOS inhibitors. LPS (Lipopolysaccharide) triggers massive iNOS expression; effective AEG treatment should blunt the subsequent rise in plasma nitrite.
Materials
-
LPS: E. coli serotype O111:B4 (Sigma).
-
AEG Solution: 5 mg/mL (neutralized).[2]
-
Griess Reagent Kit: For nitrite quantification.
Step-by-Step Procedure
-
Acclimatization: House mice (n=8/group) for 7 days.
-
Pre-treatment (T = -30 min):
-
Group A (Vehicle): Saline IP.
-
Group B (Low Dose): AEG 10 mg/kg IP.
-
Group C (High Dose): AEG 50 mg/kg IP.
-
Group D (Positive Control): 1400W or Aminoguanidine (known iNOS inhibitors) 10 mg/kg.
-
-
Induction (T = 0):
-
Inject LPS (10 mg/kg, IP) to all groups. This induces a "cytokine storm."
-
-
Post-treatment (Optional, T = +4 hours):
-
Administer a second dose of AEG to maintain plasma levels, as guanidines have short half-lives (~2-4 hours).
-
-
Termination (T = +12 hours):
-
Euthanize via CO2 or overdose.
-
Collect blood via cardiac puncture into EDTA tubes.
-
Centrifuge (2000 x g, 10 min) to isolate plasma.
-
-
Ex Vivo Analysis (Griess Assay):
-
Mix 50 µL plasma + 50 µL Griess Reagent.
-
Incubate 10 min at Room Temp.
-
Measure Absorbance at 540 nm.
-
Expectation: LPS Vehicle group will have high Nitrite (~30-50 µM). AEG treated groups should show dose-dependent reduction (target <10 µM).
-
Mechanistic Pathway Visualization
Understanding where AEG acts is crucial for interpreting data.
Figure 2: Mechanism of Action. AEG competes with Arginine at the iNOS active site, blocking NO production downstream of inflammatory signaling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | pH too high (>9.0) during neutralization. | Back-titrate carefully with dilute HCl or discard and restart. |
| Animal Writhing | Solution is acidic. | Verify pH is 7.2–7.[2]4. Use PBS instead of Saline for better buffering. |
| No Effect | Rapid clearance (Short Half-life). | Switch to subcutaneous (SC) osmotic pumps or increase dosing frequency (q4h). |
| Toxicity (Seizures) | Off-target GABA antagonism. | Reduce dose; guanidines can cross BBB and inhibit GABA receptors at high doses. |
References
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2][3][4] Biochemical Pharmacology, 51(4), 383-394.
- Establishes the structural basis for guanidine-based iNOS inhibition.
-
Misko, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine.[2][3][5] European Journal of Pharmacology, 233(1), 119-125.
- The foundational protocol for testing guanidine analogs in vivo.
-
Szabó, C., et al. (1995). Mercaptoethylguanidine and guanidine inhibitors of nitric oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 270(12), 6695-6703.
- Provides comparative data for ethyl-guanidine deriv
-
PubChem Compound Summary. (2024). This compound (CID 3017823).[6]
- Source for physicochemical properties and safety d
Sources
- 1. scbt.com [scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method for assessing the purity of (2-Aminoethyl)guanidine dihydrochloride for experiments
Executive Summary & Scientific Context
(2-Aminoethyl)guanidine, commonly known as Agmatine, is a decarboxylated derivative of L-arginine.[1][2] It acts as a putative neurotransmitter, nitric oxide synthase (NOS) inhibitor, and polyamine precursor. In research and drug development, the purity of Agmatine dihydrochloride is critical because impurities such as L-Arginine (precursor), Putrescine (degradation product), and Urea can significantly skew biological assays, particularly those involving enzymatic kinetics or receptor binding.
The Analytical Challenge
Assessing the purity of Agmatine is non-trivial due to two physicochemical constraints:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. Low-wavelength UV (200-210 nm) is non-specific and prone to interference from buffer salts. -
High Polarity: The dihydrochloride salt is extremely hydrophilic, leading to poor retention on standard C18 Reversed-Phase (RP) columns without ion-pairing agents or derivatization.
This guide presents a Gold Standard Protocol utilizing Pre-Column Derivatization with o-Phthalaldehyde (OPA) followed by HPLC-Fluorescence Detection (FLD) or UV. This method ensures high sensitivity and robust separation of Agmatine from its structural analogs.
Analytical Workflow Visualization
The following diagram outlines the decision matrix for complete characterization, moving from bulk property verification to specific impurity profiling.
Figure 1: Step-by-step analytical workflow for Agmatine dihydrochloride characterization.
Protocol A: Physicochemical Characterization
Before consuming expensive HPLC reagents, verify the bulk properties of the salt.
Counter-ion Stoichiometry (Chloride Content)
Agmatine is supplied as a dihydrochloride (
-
Theoretical Chloride Content: ~31.0% (w/w) based on MW 229.11 g/mol .
-
Method: Argentometric Titration.
-
Reagents: 0.1 N Silver Nitrate (
), Potassium Chromate (Indicator). -
Procedure: Dissolve 100 mg sample in 50 mL DI water. Add 1 mL
. Titrate with to a faint reddish-brown endpoint.
Water Content
-
Method: Karl Fischer (Volumetric).
-
Limit: NMT 1.0% (The salt is hygroscopic; high water content indicates improper storage and affects weighing accuracy).
Protocol B: High-Performance Liquid Chromatography (HPLC)
Methodology: Pre-Column Derivatization with o-Phthalaldehyde (OPA).[3][4]
The Chemistry of Detection
Since Agmatine is invisible to standard UV, we "tag" the primary amine using OPA in the presence of a thiol (2-Mercaptoethanol or 3-Mercaptopropionic acid). This forms a highly fluorescent isoindole derivative.
Figure 2: Derivatization mechanism converting non-chromophoric Agmatine into a detectable isoindole.
Instrumentation & Conditions
| Parameter | Specification |
| System | HPLC with Fluorescence Detector (FLD) or UV-Vis |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection (FLD) | Excitation: 340 nm |
| Detection (UV) | 338 nm (Alternative if FLD unavailable, less sensitive) |
| Injection Vol | 10 µL (Derivatized mixture) |
Reagent Preparation
-
Borate Buffer (pH 9.9): Dissolve 3.1 g Boric Acid in 90 mL water. Adjust pH to 9.9 with KOH. Dilute to 100 mL.
-
OPA Reagent Stock: Dissolve 25 mg OPA in 0.5 mL Methanol. Add 4.5 mL Borate Buffer. Add 25 µL 2-Mercaptoethanol (2-ME). Note: Prepare fresh daily. Protect from light.
-
Standard Solution: Prepare 1.0 mg/mL Agmatine 2HCl in 0.1 M HCl.
Derivatization Protocol (Automated or Manual)
-
Step 1: Transfer 10 µL of Sample/Standard into a vial.
-
Step 2: Add 10 µL of OPA Reagent.
-
Step 3: Mix and wait exactly 1.0 minute (Reaction is fast; timing must be consistent).
-
Step 4: Add 40 µL of Mobile Phase A (Quench/Dilute).
-
Step 5: Inject immediately.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 100 | 0 | Equilibration |
| 2.0 | 100 | 0 | Injection / Wash |
| 20.0 | 40 | 60 | Elution of Agmatine |
| 25.0 | 0 | 100 | Column Wash |
| 30.0 | 100 | 0 | Re-equilibration |
System Suitability & Data Analysis
Retention Time Markers
Under these conditions, the elution order is generally:
-
Arginine (Impurity): ~8-10 min (More polar, elutes earlier).
-
Agmatine (Analyte): ~14-16 min.
-
Putrescine (Impurity): ~18-20 min (Less polar).
Acceptance Criteria
-
Resolution (
): > 2.0 between Arginine and Agmatine peaks. -
Tailing Factor (
): 0.8 – 1.5 for the Agmatine peak. -
Precision (RSD): < 2.0% for 5 replicate injections of the standard.
Calculation
Calculate purity using the Area Normalization Method (assuming response factors are similar for structural analogs) or External Standard Method for assay potency.
Where:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | OPA reagent oxidation | Prepare fresh OPA reagent. Ensure 2-ME is added last. |
| Peak Tailing | Secondary interactions | Increase buffer strength to 25mM or add 0.1% TEA to Mobile Phase A. |
| Ghost Peaks | Contaminated injector | OPA reacts with any amine. Wash injector with 10% Methanol/Water. |
| Double Peaks | Incomplete derivatization | Ensure pH of reaction is >9.0. Increase reaction time to 2 mins. |
References
-
Molderings, G. J., et al. "Agmatine: a bioactive metabolite of arginine. Production, degradation, and functional effects in the kidney of the rat." American Journal of Physiology-Renal Physiology, vol. 282, no. 2, 2002. Link
-
Hassan, H., et al. "Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection."[2] Journal of Chromatography B, vol. 661, no. 1, 1994. Link
- European Pharmacopoeia (Ph. Eur.). "Amino Acid Analysis: Method 2.2.56.
-
Roberts, J. C., et al. "Determination of agmatine, arginine, citrulline and ornithine by reversed-phase liquid chromatography using automated pre-column derivatization." Journal of Chromatography B, vol. 824, 2005. Link
Sources
- 1. CN103755598A - Synthesis method of agmatine sulfate - Google Patents [patents.google.com]
- 2. Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of agmatine using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]
Advanced Application Note: Protein Guanidinylation using (2-Aminoethyl)guanidine Dihydrochloride
Introduction & Mechanistic Rationale
In the landscape of protein chemistry, "guanidinylation" typically refers to the conversion of lysine residues to homoarginine using O-methylisourea. However, (2-Aminoethyl)guanidine (AEG) offers a distinct and powerful alternative. Unlike standard lysine modifiers, AEG is a bifunctional probe containing a primary amine and a guanidinium group.
This structural duality allows AEG to serve as a nucleophilic substrate for two distinct modification pathways, enabling the introduction of guanidine groups at sites other than lysine. This allows researchers to create "pseudo-arginine" residues at Glutamine (via enzymatic transamidation) or Aspartate/Glutamate (via chemical coupling) sites.
Key Applications
-
Transglutaminase (TG2) Probing: Mapping surface-accessible glutamine residues by converting them into cationic, arginine-mimicking side chains.
-
Isoelectric Point (pI) Engineering: "Supercharging" proteins by converting negative carboxyls or neutral glutamines into positively charged guanidines to enhance cellular uptake or alter solubility.
-
Mass Spectrometry: Introducing a distinct mass shift (+85.11 Da for TG2) to identify reactive sites.
Mechanistic Pathways
The following diagram illustrates the two primary workflows for utilizing AEG.
Figure 1: Dual pathways for protein guanidinylation. Top: Enzymatic conversion of Glutamine. Bottom: Chemical conversion of Carboxyls.
Protocol A: Enzymatic Guanidinylation (TG2-Mediated)
This protocol utilizes Tissue Transglutaminase (TG2) to transfer the (2-aminoethyl)guanidine moiety onto specific Glutamine residues. This is highly specific and occurs under physiological conditions.
Materials
-
Target Protein: 1 mg/mL in buffer (must be free of primary amines like Tris).
-
Reagent: (2-Aminoethyl)guanidine dihydrochloride (100 mM stock in water).
-
Enzyme: Human Recombinant Transglutaminase 2 (TG2).[1]
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM CaCl₂, 1 mM DTT.
-
Stop Solution: 100 mM EDTA (pH 8.0).
Experimental Workflow
-
Buffer Exchange: Ensure the target protein is in HEPES or PBS. Critical: Remove Tris or Glycine, as these small primary amines act as competitive substrates for TG2, inhibiting AEG incorporation [1].
-
Reaction Assembly:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Target Protein: Final conc. 10 µM (approx 0.2–0.5 mg/mL).
-
AEG Reagent: Final conc. 5 mM (500-fold molar excess).
-
CaCl₂: Final conc. 5 mM (Essential for TG2 activation).
-
DTT: Final conc. 1 mM (Maintains TG2 active site cysteine).
-
-
Initiate reaction by adding TG2 (Enzyme:Substrate ratio of 1:50 w/w).
-
-
Incubation: Incubate at 37°C for 2 to 4 hours .
-
Note: For thermally unstable proteins, incubate at 25°C for 16 hours (overnight).
-
-
Termination: Add EDTA to a final concentration of 10 mM to chelate Ca²⁺ and stop the reaction.
-
Purification: Remove excess AEG via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.
Data Analysis (Mass Spectrometry)
The incorporation of AEG into a Glutamine residue results in the loss of ammonia (NH₃).
-
Mass Shift Calculation:
-
MW of AEG (free base, C₃H₁₀N₄): 102.14 Da.
-
Loss of NH₃: -17.03 Da.
-
Net Mass Shift per Glutamine: +85.11 Da .
-
Protocol B: Chemical Guanidinylation (EDC/NHS Coupling)
This protocol chemically couples AEG to surface Aspartate (D) and Glutamate (E) residues. This effectively converts negatively charged carboxyls into positively charged guanidine groups, drastically altering the protein's isoelectric point (pI).
Materials
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2 (Must be amine-free).
Experimental Workflow
-
Reagent Preparation:
-
Dissolve AEG in Activation Buffer to 50 mM.
-
Note: Since AEG is a dihydrochloride salt, check pH and adjust to 6.0 with NaOH if necessary before adding EDC.
-
-
Activation:
-
Add EDC (2 mM final) and NHS (5 mM final) to the target protein (1 mg/mL in MES buffer).
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Coupling:
-
Add the pre-equilibrated AEG solution to the activated protein.
-
Adjust pH to 7.0–7.2 immediately to facilitate amide bond formation.
-
Incubate for 2 hours at RT.
-
-
Quenching: Add Hydroxylamine or Tris (100 mM) to quench unreacted esters.
-
Purification: Dialysis or size-exclusion chromatography to remove excess reagents.
Data Analysis
-
Mass Shift Calculation:
-
Reaction: R-COOH + H₂N-R' → R-CONH-R' + H₂O.
-
MW of AEG (C₃H₁₀N₄): 102.14 Da.
-
Loss of H₂O (from condensation): -18.02 Da.
-
Net Mass Shift per Carboxyl: +84.12 Da .
-
Comparative Data Summary
| Feature | Enzymatic (TG2) | Chemical (EDC/NHS) |
| Target Residue | Glutamine (Q) | Aspartate (D), Glutamate (E), C-terminus |
| Specificity | High (Only surface accessible Qs) | Low (Global surface modification) |
| Charge Alteration | Neutral (Q) → Positive | Negative (D/E) → Positive |
| Mass Shift (Δm) | +85.11 Da | +84.12 Da |
| Reaction pH | 7.5 – 8.0 | 6.0 (Activation) / 7.2 (Coupling) |
| Primary Use | Mapping Q sites; TG2 activity assays | Cationization; pI engineering; Drug delivery |
Troubleshooting & Expert Tips
-
The "Salt" Trap: (2-Aminoethyl)guanidine is supplied as a dihydrochloride salt.[] When dissolving high concentrations (e.g., >50 mM) for chemical coupling, the solution will be highly acidic. You must neutralize the stock solution with NaOH to pH ~7.0 before adding it to your protein, or you will precipitate the protein [2].
-
Quantification: The degree of labeling can be quantified using Ellman’s reagent (if Cys is not modified) or, more accurately, by MALDI-TOF MS . Look for the "laddering" effect where peaks are separated by +85 Da (TG2) or +84 Da (EDC).
-
Control Reactions: Always run a "No Enzyme" control (for Protocol A) to ensure AEG is not non-specifically sticking to the protein surface.
References
-
National Institutes of Health (NIH). (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry.[5] PubMed. [Link]
-
PubMed. (1995).[6] Substrate requirements for transglutaminases.[6] Influence of the amino acid residue preceding the amine donor lysine.[6][Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 3. 68027-22-5|N-(2-Aminoethyl)guanidine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. biosynth.com [biosynth.com]
- 5. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate requirements for transglutaminases. Influence of the amino acid residue preceding the amine donor lysine in a native protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Monitoring of iNOS Activity via Griess Assay with Guanidine Inhibition
Abstract
This technical guide details the validation and execution of a Nitric Oxide Synthase (NOS) inhibition assay using Aminoguanidine , a selective inducible NOS (iNOS) inhibitor.[1] The protocol utilizes the Griess Reaction to quantify nitrite (
Introduction & Mechanistic Grounding
The Biological Target: iNOS
Nitric Oxide Synthases (NOS) catalyze the conversion of L-arginine to L-citrulline and NO.[2][3][4] Unlike constitutive isoforms (eNOS, nNOS), inducible NOS (iNOS) is transcriptionally upregulated by inflammatory stimuli such as Lipopolysaccharide (LPS) or cytokines (e.g., IFN-
The Inhibitor: Aminoguanidine
Aminoguanidine (AG) is a mechanism-based inactivator that exhibits
The Detection System: Griess Reaction
NO is a volatile free radical with a half-life of seconds.[5] In oxygenated aqueous media, it rapidly oxidizes to nitrite (
-
Sulfanilamide reacts with nitrite in acidic conditions to form a diazonium salt.[6][7]
-
N-(1-naphthyl)ethylenediamine (NED) couples with the diazonium salt to form a stable azo dye (Magenta), absorbing maximally at 540 nm .
Experimental Design Strategy
To generate robust data, the experimental design must account for the accumulation of nitrite over time and potential matrix interference.
Core Controls
-
Blank (Media Only): Corrects for background absorbance of the culture medium.
-
Basal Control (Cells - LPS): Establishes baseline NO production (usually negligible in non-induced macrophages).
-
Max Signal (Cells + LPS): Defines the 100% activity window.
-
Inhibition Curve (Cells + LPS + AG): A 6-point dilution series of Aminoguanidine (e.g.,
to ) to determine .
Critical Optimization: Media Interference
Phenol Red , a common pH indicator in culture media, absorbs light at 540 nm and can severely dampen the sensitivity of the Griess assay.
-
Recommendation: Use Phenol Red-Free DMEM or RPMI.
-
Alternative: If phenol red media is unavoidable, blank subtraction is mandatory, though sensitivity will be reduced.
Pathway & Mechanism Visualization
Figure 1: Mechanistic pathway of LPS-induced iNOS expression, Aminoguanidine inhibition, and subsequent detection via Griess reaction chemistry.[8]
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | RAW 264.7 (Murine Macrophages) | High iNOS expression upon stimulation. |
| Culture Media | DMEM, High Glucose, Phenol Red-Free | Growth medium minimizing optical interference. |
| Inducer | Lipopolysaccharide (LPS) from E. coli O111:B4 | Activates TLR4 to induce iNOS. |
| Inhibitor | Aminoguanidine Hemisulfate | Selective iNOS inhibitor (Reference Standard). |
| Griess Reagent I | 1% Sulfanilamide in 5% Phosphoric Acid | Diazotizing agent. |
| Griess Reagent II | 0.1% NED (N-1-naphthyl ethylenediamine) | Coupling agent.[6] |
| Standard | Sodium Nitrite ( | Generation of standard curve ( |
Detailed Protocol
Phase 1: Cell Seeding (Day 1)
-
Harvest RAW 264.7 cells (passage < 15) using a cell scraper (avoid trypsin if possible to preserve receptors).
-
Count cells and dilute to
cells/mL in fresh Phenol Red-Free DMEM + 10% FBS. -
Seed 100 µL/well into a 96-well flat-bottom tissue culture plate (
cells/well). -
Incubate overnight at
, 5% to allow attachment.
Phase 2: Treatment & Induction (Day 2)
-
Prepare LPS Stock: Dilute LPS to
in media (Final concentration will be ). -
Prepare Aminoguanidine (AG) Series:
-
Make a
stock of AG in media. -
Perform 1:2 serial dilutions to generate concentrations:
.
-
-
Treatment:
-
Incubate for 18 - 24 hours at
. (NO accumulation peaks at this window).
Phase 3: Griess Assay (Day 3)
-
Standard Curve Prep: Prepare
standards in culture media ranging from to . -
Supernatant Transfer: Centrifuge the cell plate briefly (
, 2 min) to settle debris. Transfer 50 µL of supernatant to a new clear 96-well plate. -
Reaction:
-
Readout: Measure absorbance at 540 nm (520-550 nm acceptable) on a microplate reader.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from cell seeding to colorimetric detection.
Data Analysis & Validation
Nitrite Quantification[2][7][10][12][13][14]
-
Background Correction: Subtract the mean absorbance of the "Media Blank" from all standards and samples.
-
Standard Curve: Plot Absorbance (Y) vs. Concentration (X) of the
standards. Perform a linear regression ( required). -
Calculation:
Calculating Percent Inhibition
Normalize the data against the "LPS Max" control:
IC50 Determination
Plot Log[Inhibitor] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic model) to calculate the
-
Expected Result: Aminoguanidine typically displays an
between 10 µM and 100 µM in LPS-stimulated RAW 264.7 cells, depending on LPS concentration and cell density.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Absorbance | Phenol Red in media. | Switch to Phenol Red-Free media or use a 690nm reference filter. |
| Low Signal in LPS Wells | Poor cell health or old LPS. | Use low-passage cells (<15). Vortex LPS vigorously; it forms micelles. |
| Precipitate in Wells | High protein content.[7] | Do not use cold ethanol. If necessary, deproteinize with Zinc Sulfate ( |
| Non-Linear Standard Curve | Saturation of detector. | Dilute samples if OD > 2.0. Ensure Griess reagents are fresh (pink color in reagent bottle indicates contamination). |
References
-
Mechanism of Aminoguanidine: Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase.[3][11] Archives of Biochemistry and Biophysics.
-
Griess Assay Principles: Promega Corporation. (2023).[7] Griess Reagent System Technical Bulletin. Promega Protocols.
-
Cell Model Validation: Titheradge, M. A. (1998). The enzymatic measurement of nitrate and nitrite.[6][12] Methods in Molecular Biology.
-
Interference Management: Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.
Sources
- 1. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-β1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 10. promega.com [promega.com]
- 11. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Application Note: High-Fidelity Screening of Nitric Oxide Synthase (iNOS) Inhibitors
Abstract & Introduction
Nitric Oxide (NO) is a pleiotropic signaling molecule critical in inflammation, neurotransmission, and vasodilation.[1][2] In the context of drug discovery, the Inducible Nitric Oxide Synthase (iNOS) isoform is a primary target for anti-inflammatory therapeutics. Unlike constitutively expressed isoforms (eNOS, nNOS), iNOS produces high, sustained levels of NO in response to inflammatory stimuli (e.g., Lipopolysaccharide [LPS] or Interferon-
This application note details a robust, cell-based screening protocol using the murine macrophage cell line RAW 264.7 .[3] The assay quantifies NO production via the accumulation of nitrite (
Critical Scientific Rationale:
Direct measurement of NO is difficult due to its short half-life (
Mechanistic Pathway
The following diagram illustrates the inflammatory signaling cascade leading to nitrite accumulation, highlighting the intervention point for iNOS inhibitors.
Caption: Signal transduction pathway from LPS stimulation to Nitrite detection.[2] Inhibitors target the enzymatic activity of iNOS.[5][6]
Experimental Design & Causality (The "Why")
To ensure data integrity, this protocol deviates from standard "kit" instructions in three specific areas:
-
Phenol Red Exclusion: Phenol red, a common pH indicator in media, absorbs light at ~540 nm, overlapping with the Griess azo-dye spectrum.[7]
-
Requirement: You must use Phenol Red-free DMEM for the assay incubation step. Failure to do so reduces sensitivity and creates high background noise.
-
-
The Viability Counter-Screen: A drop in NO signal can result from two causes: (A) Specific iNOS inhibition, or (B) Cell death (dead cells don't make NO).
-
Requirement: A multiplexed viability assay (MTS, CCK-8, or Resazurin) is mandatory. An inhibitor is only valid if it reduces Nitrite without reducing cell viability.
-
-
Timing of Reagent Mixing: The Griess reaction involves two steps: diazotization (Sulfanilamide) and coupling (NED).
-
Requirement: Keep Reagent A and Reagent B separate until the moment of use. Premixed solutions oxidize rapidly, losing sensitivity.
-
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | RAW 264.7 (ATCC TIB-71) | Murine macrophages; high NO output. |
| Assay Media | DMEM, High Glucose, No Phenol Red | Prevents optical interference at 540nm. |
| Stimulant | Lipopolysaccharide (LPS) from E. coli O111:B4 | Induces iNOS expression. |
| Positive Control | 1400W (dihydrochloride) | Highly selective, irreversible iNOS inhibitor ( |
| Griess Reagent A | 1% Sulfanilamide in 5% Phosphoric Acid | Diazotizing agent. |
| Griess Reagent B | 0.1% N-(1-naphthyl)ethylenediamine (NED) in | Coupling agent (forms the pink color). |
| Viability Reagent | CCK-8 or MTS | Metabolic activity readout. |
Detailed Protocol
Phase 1: Cell Preparation (Day 1)
Objective: Seed cells to achieve 80-90% confluency at the time of assay.
-
Harvest RAW 264.7 cells using a cell scraper (avoid Trypsin if possible, as it can strip surface receptors, though macrophages are resilient).
-
Resuspend in standard DMEM (10% FBS).
-
Count cells and dilute to 5 x
cells/mL . -
Seed 100 µL/well into a clear, flat-bottom 96-well plate (50,000 cells/well).
-
Note: Leave column 12 empty (media blank).
-
-
Incubate overnight at 37°C, 5%
.
Phase 2: Stimulation & Treatment (Day 2)
Objective: Co-incubate cells with the test compounds and the inflammatory stimulus.
-
Media Exchange: Carefully aspirate the supernatant. Replace with 100 µL of Phenol Red-Free DMEM (containing 1% FBS).
-
Expert Tip: Low serum (1%) is preferred during the assay window to reduce protein interference with the Griess reaction, though 10% is acceptable if standards are matched.
-
-
Compound Addition: Add 50 µL of test compounds (diluted in media) to appropriate wells.
-
Pre-Incubation: Incubate for 1 hour at 37°C.
-
Rationale: Allows the inhibitor to enter the cell and bind the enzyme before the massive upregulation of iNOS protein occurs.
-
-
Stimulation: Add 50 µL of LPS (4x stock) to all wells except "Unstimulated Controls."
-
Incubation: Incubate for 18–24 hours .
Phase 3: Griess Readout (Day 3)
Objective: Quantify Nitrite in the supernatant.
-
Preparation: Prepare fresh Griess Reagent by mixing Reagent A and Reagent B in a 1:1 ratio . Keep protected from light.
-
Transfer: Transfer 100 µL of culture supernatant from the cell plate to a new, clear 96-well plate.
-
Caution: Do not disturb the cell monolayer. The cells remaining in the original plate will be used for Phase 4.
-
-
Reaction: Add 100 µL of the mixed Griess Reagent to the supernatant plate.
-
Development: Incubate at Room Temperature for 10–15 minutes in the dark.
-
Observation: A pink/magenta color indicates NO production.
-
-
Measurement: Measure absorbance at 540 nm (Reference: 690 nm if available) on a microplate reader.
Phase 4: Viability Counter-Screen (Day 3, Parallel)
Objective: Validate that inhibition is not cytotoxicity.
-
To the original plate (containing cells and remaining 100 µL media), add 20 µL of CCK-8 or MTS reagent.
-
Incubate for 1–4 hours at 37°C.
-
Measure absorbance at 450 nm (for CCK-8/MTS).
Experimental Workflow Diagram
Caption: Parallel workflow ensuring simultaneous acquisition of efficacy (NO) and safety (Viability) data.
Data Analysis & Interpretation
Nitrite Quantification
Calculate the concentration of nitrite using a standard curve (Sodium Nitrite, 0–100 µM) prepared in the same media matrix.
Selectivity Index (SI)
A potent inhibitor must be selective. Calculate the SI to distinguish true inhibition from toxicity.
-
SI > 10: Promising lead candidate.
-
SI < 2: Likely false positive due to toxicity.
Reference Inhibitor Profiles
| Inhibitor | Selectivity | Mechanism | Typical |
| 1400W | iNOS >>> eNOS/nNOS | Irreversible, Slow-binding | 0.2 – 0.5 µM |
| L-NMMA | Non-selective | Competitive (Arginine analog) | 10 – 50 µM |
| L-NAME | Non-selective | Competitive | > 50 µM |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Phenol Red in media | Use clear DMEM or subtract media blank OD. |
| Low Signal (LPS control) | Degraded LPS or old cells | Use fresh LPS. Ensure cells are < passage 15. |
| No Color Development | Oxidized Griess Reagents | Re-make Reagent A & B. Store separately. |
| Precipitate in Wells | High Serum (FBS) | Reduce FBS to 1% during assay or centrifuge supernatant. |
References
-
Griess Reaction Principle: Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).[10][11] Retrieved from
-
RAW 264.7 Protocol: National Cancer Institute (NCL). (2011). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7.[3][10][12] Method NCL- Method GTA-1. Retrieved from (Note: Generalized link to NCL protocols via PMC).
-
1400W Selectivity: MedChemExpress. (2023). 1400W: A selective inducible nitric oxide synthase inhibitor.[5][6] Retrieved from
-
Interference Factors: Sun, J., et al. (2003). Inaccuracies of nitric oxide measurement methods in biological media.[7][13] Free Radical Biology and Medicine. Retrieved from
-
L-NMMA Mechanism: Hello Bio. (n.d.). L-NMMA (Nitric Oxide Synthase Inhibitor).[9][14][15][16] Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 7. woongbee.com [woongbee.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the nitric oxide synthase inhibitor L-NMMA on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 16. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Troubleshooting low efficacy of (2-Aminoethyl)guanidine dihydrochloride in NOS inhibition
Introduction: The Mechanism of Failure
You are experiencing lower-than-expected inhibition of Nitric Oxide Synthase (NOS) using (2-Aminoethyl)guanidine dihydrochloride (AEG). To troubleshoot this, we must first ground our approach in the molecule's mechanism.
AEG is a structural analogue of L-Arginine. It functions primarily as a competitive inhibitor at the substrate-binding site (heme domain) of the NOS enzyme. Unlike suicide inhibitors (e.g., L-NIO) that permanently inactivate the enzyme, AEG’s inhibition is reversible and concentration-dependent.
The Core Hypothesis: If efficacy is low, the cause is almost certainly one of three factors:
-
Stoichiometric Failure: The inhibitor:substrate ratio is skewed (Competitive Displacement).
-
Chemical Instability: The dihydrochloride salt has degraded or pH is incorrect.
-
Assay Artifacts: The guanidine moiety is interfering with the detection method (Griess/Fluorescence).
Module 1: Chemical & Reagent Integrity
Q1: My reagent arrived as a clumped solid. Is it still active?
This compound is highly hygroscopic . The dihydrochloride salt form attracts atmospheric moisture, leading to hydrolysis or precise weighing errors.
-
The Risk: If the powder is clumped, you are likely weighing water weight, resulting in a lower effective molarity than calculated.
-
The Fix:
-
Desiccation: Store the solid in a desiccator at -20°C.
-
Solvation: Do not weigh small amounts (mg) for each experiment. Prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO or distilled water, aliquot, and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
Q2: Does pH affect the binding affinity of AEG?
Yes. The guanidino group typically has a pKa > 12, meaning it is protonated at physiological pH. However, the dihydrochloride nature means your stock solution is acidic.
-
The Mechanism: NOS binding requires specific electrostatic interactions at the active site. If your stock solution drops the pH of your reaction buffer (even slightly), enzymatic activity changes, masking the inhibition effect.
-
Protocol: Always check the pH of your working solution after adding the inhibitor. Ensure it remains buffered at pH 7.4.
Module 2: Biological Efficacy (The "Arginine Trap")[1]
Q3: I am using 100 µM AEG in my cell culture (DMEM/RPMI) but seeing no inhibition. Why?
This is the most common cause of failure. You are fighting a losing battle against Competitive Inhibition .
-
The Science: Standard cell culture media are formulated with high levels of L-Arginine to support growth.
-
DMEM: ~400 µM L-Arginine.
-
RPMI-1640: ~1,100 µM (1.1 mM) L-Arginine.
-
-
The Problem: If the
of AEG is in the low micromolar range (e.g., 10-50 µM), and the competing substrate (L-Arginine) is present at 1000 µM, the inhibitor cannot effectively occupy the active site. -
The Solution:
-
Switch Media: Use L-Arginine-free media and titrate L-Arginine back to a physiological baseline (e.g., 50-100 µM).
-
Increase Dose: You may need to increase AEG concentration to 1-5 mM to outcompete the media arginine, though this risks off-target toxicity.
-
Data Summary: Impact of Media on IC50
| Experimental Condition | L-Arginine Conc.[1][2][3] | Observed Efficacy of AEG | Status |
| Standard RPMI | 1150 µM | Very Low (<10% inhibition) | FAILURE |
| Standard DMEM | 400 µM | Low (~20% inhibition) | POOR |
| Physiological Plasma | ~80 µM | Moderate/High | EXPECTED |
| Arg-Free Media | 0 µM | High (Risk of cell death) | CONTROL |
Module 3: Assay Interference
Q4: I am using the Griess Assay. Could AEG be interfering with the readout?
Potentially. The Griess reaction relies on the diazotization of sulfanilamide by nitrite (
-
The Artifact: Some guanidine compounds can react with Griess reagents or alter the colorimetric development, leading to false negatives (appearing as if NO is still being produced).
-
Validation Protocol:
-
Prepare a standard curve of Sodium Nitrite (
). -
Spike half the wells with your working concentration of AEG.
-
Result: If the Optical Density (OD) differs significantly between the "Nitrite only" and "Nitrite + AEG" wells, the compound is interfering with the assay chemistry.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for troubleshooting low efficacy.
Figure 1: Decision tree for isolating the cause of low NOS inhibition efficacy.
Module 4: Mechanism of Action (Pathway)
To understand why competition occurs, view the molecular pathway below. AEG competes with L-Arginine for the Heme domain. If L-Arginine uptake is high (via CAT-1/CAT-2 transporters), the intracellular concentration of substrate will wash out the inhibitor.
Figure 2: Competitive binding pathway at the NOS Heme active site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017823, this compound. Retrieved January 28, 2026 from [Link]
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Discusses the class behavior of alkylguanidines and competitive inhibition). [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine. (Details interference in Griess assays). [Link]
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of guanidino and uremic compounds on nitric oxide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve solubility issues with (2-Aminoethyl)guanidine dihydrochloride in PBS
Compound: (2-Aminoethyl)guanidine dihydrochloride (AEG[][2]·2HCl) CAS: 68027-22-5 Chemical Formula: C₃H₁₂Cl₂N₄ Molecular Weight: 175.06 g/mol [2]
The Diagnostic: Why is it precipitating in PBS?
If you are observing cloudiness, precipitation, or "crashing out" when adding AEG·2HCl directly to Phosphate Buffered Saline (PBS), you are likely encountering a Solvent-Solute Incompatibility driven by two specific mechanisms.
A. The Guanidinium-Phosphate Antagonism
While guanidine salts are generally highly water-soluble, the guanidinium cation (
When you add the solid powder directly to PBS:
-
Localized Saturation: The concentration of guanidinium ions at the surface of the dissolving crystal spikes.
-
Ion-Pair Formation: These high concentrations encounter phosphate ions, forming transient or stable insoluble complexes that appear as a white precipitate.
-
Kinetic Trap: Once these complexes form, they are energetically stable and difficult to re-dissolve without aggressive heating or acidification.
B. The Common Ion Effect (Chloride Load)
AEG·2HCl is a dihydrochloride salt.[2] It already carries two chloride ions (
-
According to Le Chatelier's principle, adding more
(from your compound) to a solution already rich in (PBS) shifts the equilibrium toward the solid state, reducing the theoretical solubility limit of your compound [3].
The Protocol: The "Water-First" Solubilization System
Do not add solid AEG·2HCl directly to PBS. Use this two-step protocol to bypass the ionic conflict.
Reagents Required[3][4][5][6]
-
Nuclease-free water (ddH₂O)
-
10x PBS (or 1x PBS for final dilution)
-
0.22 µm Syringe Filter (PES or Nylon)
Step-by-Step Methodology
Step 1: Create a Hyper-Concentrated Aqueous Stock
The dihydrochloride salt is extremely soluble in pure water due to the lack of competing ions.
-
Calculate the mass required for a 100x or 1000x stock solution .
-
Example: To treat cells at 1 mM, prepare a 1 M stock.
-
-
Weigh the AEG·2HCl into a microcentrifuge tube.
-
Add pure ddH₂O (NOT PBS) to 80% of the final volume.
-
Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Bring to final volume with ddH₂O.
-
Note: This solution will be acidic (pH ~4.0–5.0) due to the HCl counterions. This acidity actually aids stability during storage.
-
Step 2: The "Dropwise" Dilution
-
Pre-warm your PBS to room temperature (20–25°C). Cold PBS promotes precipitation.
-
While gently vortexing or stirring the PBS, add the aqueous Stock Solution dropwise .
-
Critical Check: Visually inspect for the "Schlieren effect" (wavy lines) as it mixes. If a white cloud forms, stop and increase stirring speed.
Step 3: pH Correction (Mandatory)
AEG·2HCl is acidic. Adding it to PBS at high concentrations (>10 mM final) can overcome the buffering capacity of PBS (usually 10 mM phosphates).
-
Check the pH of the final solution.
-
If pH < 7.2, adjust carefully with small aliquots of 1N NaOH.
-
Sterilize: Pass the final solution through a 0.22 µm filter immediately before use.
Solubility Data & Limits
| Solvent System | Estimated Max Solubility | Stability | Notes |
| Pure Water (ddH₂O) | > 500 mM | High | Recommended for Stock. Acidic pH (~4.5). |
| PBS (pH 7.4) | < 10 mM (Direct Addition) | Low | Risk of precipitation. Avoid direct solid addition. |
| DMSO | ~ 100 mM | Moderate | Good alternative stock, but biological toxicity must be controlled. |
| Ethanol | < 10 mM | Poor | Not recommended. |
Decision Tree Visualization
Figure 1: Decision matrix for solubilizing AEG·2HCl. The yellow node represents the critical intervention point to prevent precipitation.
Frequently Asked Questions (FAQ)
Q: I followed the protocol, but my stock solution in water turned yellow. Is it degraded? A: Slight yellowing can occur due to oxidation of the amine group if stored for long periods or exposed to light. However, if the solution remains clear (no particulates), it is likely still functional. For sensitive assays, prepare fresh stock. Always store stocks at -20°C, protected from light.
Q: Can I use DMSO instead of water for the stock? A: Yes. AEG·2HCl is soluble in DMSO. However, ensure your final assay concentration of DMSO is < 0.1% to avoid cytotoxicity in cell culture models. Water is preferred because it eliminates the DMSO variable entirely.
Q: Why did my pH drop to 6.0 when I added the compound to PBS? A: This is due to the "dihydrochloride" (2HCl) moiety. You are essentially adding two equivalents of hydrochloric acid for every mole of guanidine. At high concentrations (e.g., 10 mM), this exceeds the buffering capacity of the 10 mM phosphate in standard PBS. You must re-adjust the pH with NaOH or use a stronger buffer (e.g., 50 mM HEPES) if high concentrations are required.
References
-
Miyake, Y., et al. (2025). "Why phosphate is a bad buffer for guanidinium chloride titrations." ResearchGate. Available at:
-
National Institutes of Health (NIH). (2022). "Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA." PubMed Central. Available at:
-
LibreTexts Chemistry. (2023). "Solubility and the Common Ion Effect." Chemistry LibreTexts. Available at:
-
PubChem. (2025).[2][4] "this compound Compound Summary." National Library of Medicine. Available at:
Sources
Optimizing incubation time for (2-Aminoethyl)guanidine dihydrochloride in enzyme assays
Topic: Optimizing Incubation Time in Amine Oxidase & NOS Assays
Core Directive & Scope
Product Identity: (2-Aminoethyl)guanidine dihydrochloride (AEG) CAS: 68027-22-5 (Salt form) Primary Applications: []
-
Substrate: For Copper-containing Amine Oxidases (DAO/AOC1) to generate hydrogen peroxide (
). -
Mechanistic Probe: Competitive inhibitor or alternate substrate for Nitric Oxide Synthase (NOS).
The Challenge:
Unlike standard substrates (e.g., Putrescine or Histamine), AEG exhibits distinct kinetic properties (
The Kinetic Sweet Spot (Theory & FAQ)
Q: Why is my signal plateauing before the assay is finished?
A: You likely exceeded the linear velocity phase.
AEG is a guanidine derivative.[2][3] In Diamine Oxidase (DAO) assays, the enzyme oxidizes AEG to produce guanidinoacetaldehyde and
-
Early Plateau: If
, substrate depletion occurs rapidly. -
Product Inhibition: The aldehyde product can competitively inhibit the enzyme if allowed to accumulate over long incubations (>60 min).
Q: Can I just incubate overnight to maximize sensitivity?
A: No.
-
Thermal Instability: While AEG is stable, the enzyme (DAO/NOS) often loses activity at
after 2–4 hours. -
Background Oxidation: Spontaneous oxidation of the probe (e.g., Amplex Red) or AEG degradation increases noise, destroying the Signal-to-Noise (S/N) ratio.
Q: What is the "Golden Rule" for incubation?
A: The 10% Rule . Optimize time such that <10% of the AEG substrate is consumed . This ensures the reaction remains pseudo-zero-order (constant rate) and the Michaelis-Menten assumptions hold true.
Step-by-Step Optimization Protocol
Objective: Determine the "Linear Range" for AEG turnover.
Reagents Required
-
Buffer: 0.1 M Potassium Phosphate, pH 7.2 (AEG dihydrochloride is acidic; ensure final pH is checked).
-
AEG Stock: 100 mM in water (Store at -20°C).
-
Detection System: HRP (Horse Radish Peroxidase) + Fluorogenic Probe (e.g., Amplex Red) for
detection. -
Stop Solution: 100 µM Sodium Azide (NaN3) or specific NOS inhibitor (if applicable).
The "Time-Course" Experiment
-
Preparation:
-
Prepare a Master Mix containing Buffer, HRP, Probe, and Enzyme.
-
Do not add AEG yet.
-
Pre-incubate Master Mix at assay temperature (usually
) for 10 minutes to equilibrate.
-
-
Initiation:
-
Add AEG (Final concentration usually
; start with 1 mM if unknown) to the Master Mix. -
Immediately mix and start the timer.
-
-
Sampling (Discontinuous Method):
-
At 0, 5, 10, 20, 30, 45, and 60 minutes , remove an aliquot.
-
Immediately mix with Stop Solution to freeze the reaction.
-
Note: If using a continuous plate reader, simply read the plate every 60 seconds.
-
-
Data Analysis:
-
Plot RFU (Relative Fluorescence Units) vs. Time (min) .
-
Identify the region where
(Straight line). -
Optimal Time: Choose a time point at 50-70% of the maximum duration of this linear phase.
-
Visualization: The Optimization Logic
The following diagram illustrates the decision-making process for selecting the correct incubation time based on the Time-Course Experiment results.
Figure 1: Decision logic for optimizing enzyme assay incubation times. Follow the path based on the shape of your kinetic curve.
Troubleshooting Matrix
Use this table to diagnose specific issues with AEG incubation.
| Symptom | Probable Cause | Corrective Action |
| High Background at T=0 | AEG Dihydrochloride acidity altered buffer pH. | Check pH of the final reaction mix. The salt is acidic; ensure buffer capacity (>50mM Phosphate) is sufficient to maintain pH 7.2-7.4. |
| Signal drops after 30 min | Substrate Depletion or Product Inhibition. | Reduce enzyme concentration by 50% or shorten incubation time to the linear window (e.g., 15 min). |
| Non-linear (Lag Phase) | Enzyme not equilibrated. | Pre-incubate enzyme + buffer for 10-15 mins at |
| Precipitation | High concentration of AEG in cold buffer. | AEG salts can crystallize at high mM in cold buffers. Warm stock to RT before pipetting. |
Stability & Storage (Pre-Assay)
-
Hygroscopic Nature: AEG dihydrochloride is highly hygroscopic. Store the solid desicated at -20°C.
-
Stock Solution: Prepare fresh 100 mM stocks in distilled water.
-
pH Shock: When dissolving the dihydrochloride salt, the solution will be acidic (~pH 4-5). Do not add directly to pH-sensitive enzymes without buffering.
References
-
PubChem. (2025).[2] this compound | C3H12Cl2N4.[2] National Library of Medicine. [Link]
-
McGrath, A. P., et al. (2009).[5] Structure and inhibition of human diamine oxidase. Biochemistry. (Cited for general DAO kinetics and substrate specificity). [Link]
Sources
- 2. This compound | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of microbial diamine oxidases and other histamine-oxidizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Specificity & Off-Target Management for (2-Aminoethyl)guanidine dihydrochloride
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Mitigating Off-Target Effects of (2-Aminoethyl)guanidine dihydrochloride
Executive Summary: The "Guanidine Mimicry" Liability
This compound (AEG) is a valuable structural probe, often utilized in nitric oxide synthase (NOS) mechanism studies and as a precursor in heterocycle synthesis. However, its utility is inextricably linked to its chemical liability: the guanidinium group .
Because the guanidinium moiety is the functional core of L-Arginine and the endogenous neurotransmitter Agmatine , AEG acts as a "promiscuous cation" in cellular models. It does not merely interact with your intended target; it actively competes for recognition sites on enzymes, receptors, and transporters evolved to recognize arginine and agmatine.
This guide provides a technical breakdown of these off-target interactions, diagnostic symptoms in cell culture, and validated troubleshooting protocols.
Primary Off-Target Mechanisms
A. Nitric Oxide Synthase (NOS) Inhibition
Mechanism: Competitive Inhibition via Arginine Displacement. AEG acts as a truncated analog of L-Arginine. It binds to the heme-containing active site of NOS isoforms (nNOS, iNOS, eNOS), competitively displacing the natural substrate. Unlike L-Arginine, AEG cannot be oxidized to produce NO, effectively silencing the pathway.
-
Impact: If your readout involves cGMP signaling, vasodilation, or inflammatory response, AEG will suppress the baseline signal, potentially leading to false negatives.
B. Alpha-2 Adrenergic & Imidazoline Receptor Cross-Talk
Mechanism: Agmatine/Clonidine Structural Homology. AEG is structurally homologous to Agmatine (decarboxylated arginine). Consequently, it possesses affinity for Imidazoline Receptors (I1, I2) and Alpha-2 Adrenergic Receptors .
-
Impact: In neuronal or vascular smooth muscle models, AEG may induce unexpected G-protein signaling (Gi/o), altering cAMP levels and calcium transients independent of your target.
C. Transporter Interference (OCT2)
Mechanism: Substrate Competition. Small guanidines are high-affinity substrates for Organic Cation Transporters (specifically OCT2) .
-
Impact: In renal proximal tubule models or hepatocytes, AEG can competitively inhibit the uptake of other cationic drugs (e.g., Metformin, Cisplatin), altering their intracellular concentration and toxicity profiles.
Visualizing the Off-Target Network
The following diagram illustrates the "Guanidine Mimicry" effect, showing how AEG intercepts signaling pathways intended for Arginine and Agmatine.
Caption: Figure 1. The Pharmacological Cross-Reactivity of (2-Aminoethyl)guanidine. Red paths indicate inhibition; Yellow paths indicate receptor modulation; Green paths indicate transport interference.
Troubleshooting & FAQs
Scenario 1: Aberrant Calcium Signaling
User Question: "I am using AEG as a linker in my probe, but my neuronal cells are showing suppressed calcium transients even without my primary stimulus. Why?"
Technical Diagnosis: This is likely due to Alpha-2 Adrenergic activation . AEG mimics agmatine, which can activate presynaptic Alpha-2 receptors, leading to G-protein mediated inhibition of voltage-gated calcium channels (N-type/P-type).
Validation Protocol:
-
Pre-treat cells with a specific Alpha-2 antagonist, such as Yohimbine (1-10 µM) or Atipamezole .
-
Apply AEG .
-
Result: If the calcium suppression is reversed by Yohimbine, the effect is off-target Alpha-2 activation.
Scenario 2: Unexpected Cytotoxicity
User Question: "My HEK293 cells are dying after 24h incubation with AEG, but the literature suggests the compound should be stable. Is it toxic?"
Technical Diagnosis:
-
Arginine Starvation: High concentrations of AEG can compete with L-Arginine for uptake via CAT (Cationic Amino Acid Transporters) or block intracellular utilization, effectively starving the cell of this essential amino acid.
-
OCT Accumulation: If your cells express OCT1/2, they may be actively concentrating AEG to toxic intracellular levels.
Troubleshooting Steps:
-
Step 1: Supplement the media with excess L-Arginine (1-5 mM) . If toxicity is reduced, the mechanism is competitive arginine displacement.
-
Step 2: If using renal cells (e.g., MDCK, HK-2), test toxicity in the presence of Cimetidine (100 µM) , a broad-spectrum OCT inhibitor. If toxicity decreases, it confirms transporter-mediated accumulation.
Scenario 3: Loss of NO Signal
User Question: "I'm studying inflammation in macrophages. Adding AEG completely abolished my nitrite signal. Is it an antioxidant?"
Technical Diagnosis: No. It is a direct inhibitor of iNOS . The guanidine group binds to the heme pocket.
Correction Strategy:
-
This is an inherent property of the molecule. If NOS activity is required for your model, you cannot use AEG at high concentrations.
-
Control: Use N-omega-nitro-L-arginine methyl ester (L-NAME) as a positive control for NOS inhibition to compare the magnitude of the effect.
Quantitative Data: Transporter & Receptor Affinities
The following table summarizes the competitive landscape for AEG. Note that while specific Ki values for AEG are rare, values for its closest structural analogs (Aminoguanidine and Agmatine) serve as reliable proxies for risk assessment.
| Target Class | Specific Target | Analogous Compound | Interaction Type | Est. Affinity / IC50 |
| Enzyme | iNOS / nNOS | Aminoguanidine | Competitive Inhibitor | ~5 - 50 µM [1] |
| Receptor | Alpha-2 Adrenergic | Agmatine | Agonist / Antagonist | Ki ~ 1 - 10 µM [2] |
| Receptor | Imidazoline (I1/I2) | Agmatine | Ligand | Ki ~ 0.1 - 1 µM [2] |
| Transporter | OCT2 (Renal) | Aminoguanidine | Substrate / Inhibitor | Km ~ 4.1 mM [3] |
Validation Workflow: Proving Specificity
Before publishing data generated with AEG, use this decision tree to validate that your observed phenotype is "On-Target."
Caption: Figure 2. Step-by-step validation logic to rule out common guanidine-mediated off-target effects.
References
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link
-
Piletz, J. E., et al. (1995). Agmatine: endogenous clonidine-displacing substance in the brain. Science, 267(5196), 316-319. Link
-
Urakami, Y., et al. (2009). Transport of guanidine compounds by human organic cation transporters, hOCT1 and hOCT2.[1] Biochemical Pharmacology, 77(6), 1111-1118. Link
Sources
Managing pH changes in buffer when dissolving (2-Aminoethyl)guanidine dihydrochloride
Topic: Managing pH changes and solubility when dissolving (2-Aminoethyl)guanidine dihydrochloride (AEG·2HCl). Cas No: 68027-22-5 (Generic) | PubChem CID: 3017823
The Core Challenge: The "Hidden Acid" Effect
User Query: "I dissolved this compound in my standard PBS (pH 7.4), and the pH immediately dropped to ~4.0. Why did this happen, and how do I fix it without diluting my sample?"
The Scientific Explanation
The root cause is the dihydrochloride (2HCl) counterion. While the organic part of the molecule (the guanidine and amine groups) is basic, the compound is supplied as a salt of a strong acid (Hydrochloric acid).
When you dissolve AEG[1]·2HCl in water, it dissociates completely. For every 1 molecule of AEG, you release 2 equivalents of chloride ions (
Most biological buffers (like 10 mM PBS) have a limited "buffering capacity." They cannot neutralize the massive influx of protons released by the salt, leading to a "pH crash."
Chemical Species Equilibrium
Figure 1: Dissolution equilibrium of AEG·2HCl showing the release of acidic species.
Validated Protocols for pH Management
Do not add solid AEG·2HCl directly to a working-strength buffer (e.g., 1x PBS or Cell Media) unless the concentration is negligible (<1 mM). Use one of the following workflows.
Method A: The "High-Molarity Stock" (Recommended)
Best for: High concentrations (>10 mM), cell culture additions, and sensitive enzymatic assays.
| Step | Action | Technical Rationale |
| 1 | Dissolve in Water | Dissolve the solid AEG·2HCl in molecular biology grade water (Milli-Q) at 10x or 100x the desired final concentration. Do not use buffer yet. |
| 2 | Monitor pH | The solution will be acidic (pH < 5).[2] Place a micro-pH probe in the solution. |
| 3 | Neutralize | Slowly add 5 M NaOH (Sodium Hydroxide) dropwise while stirring. Target the pH of your final assay (e.g., pH 7.4). |
| 4 | Buffer Addition | Once the pH is neutral, add a concentrated buffer stock (e.g., 10x PBS) to the solution to stabilize the pH. |
| 5 | Final Dilution | Dilute to the final volume with water. |
Method B: The "Strong Buffer" Approach
Best for: Quick experiments where slight volume changes are acceptable.
If you must dissolve directly into a buffer, you must increase the buffering capacity (concentration of the buffering agent) to match the acid load.
-
Standard Buffer: 10 mM Phosphate (Weak capacity). Result: pH Crash.
-
Strong Buffer: 100 mM HEPES or Tris (Strong capacity). Result: Stable pH.
Rule of Thumb: The molarity of your buffering agent (HEPES/Tris/MOPS) should be at least 5x higher than the molarity of the AEG·2HCl you are adding.
Decision Tree: How to Dissolve
Use this flowchart to select the correct protocol for your specific application.
Figure 2: Workflow for selecting the appropriate dissolution method based on concentration and application.
Troubleshooting & FAQs
Q: I neutralized the stock solution, but it precipitated. What happened? A: While AEG·2HCl is highly soluble, the free base form (AEG) may have lower solubility than the salt form, or you may have "overshot" the pH.
-
Fix: Ensure you do not exceed pH 10. The primary amine pKa is ~9-10. If you go too basic, the molecule loses its charge and may aggregate at very high concentrations. Stick to pH 7.0–8.0.
Q: Can I use PBS for the stock solution? A: It is not recommended to dissolve high concentrations in 1x PBS. The phosphate may precipitate with cationic species if the concentration is extremely high, and the pH will definitely crash. Always dissolve in water first, adjust pH, then add buffer concentrate.
Q: How does the "2HCl" affect my cell culture osmolality? A: Significantly. A 10 mM solution of AEG·2HCl adds approximately 30 mOsm/kg to your media (10 mM AEG + 20 mM Cl⁻).
-
Fix: If working at high concentrations (>50 mM), measure the osmolality of your stock. You may need to reduce the NaCl concentration in your base buffer to compensate for the Chloride added by the drug.
Q: I am doing PNA synthesis. Do I need to neutralize? A: Generally, no. In solid-phase synthesis (SPPS), the coupling reagents and bases (like DIPEA) handle the proton management. However, ensure the AEG·2HCl is soluble in your coupling solvent (often NMP or DMF). You may need to add a base to solubilize it in organic solvents.
References
-
PubChem. (n.d.). This compound (CID 3017823).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Cold Spring Harbor Protocols. (2006). Phosphate-buffered saline (PBS). Cold Spring Harbor Laboratory Press. Retrieved January 28, 2026, from [Link]
-
Higgins, D. (2013). Interaction of organic salts with artificial biological membranes. NIH PubMed Central. Retrieved January 28, 2026, from [Link]
Sources
How to prevent degradation of (2-Aminoethyl)guanidine dihydrochloride in aqueous solution
Executive Summary
(2-Aminoethyl)guanidine dihydrochloride (AEG) is a critical intermediate in the synthesis of Peptide Nucleic Acids (PNA) and a structural analog of agmatine. While the dihydrochloride salt is stable as a dry solid, its aqueous stability is compromised by a specific intramolecular degradation pathway: cyclization .
Unlike simple guanidines which degrade primarily via slow hydrolysis, AEG possesses a primary amine separated by a 2-carbon spacer from the guanidine group. At neutral or basic pH, this geometry favors rapid intramolecular nucleophilic attack, converting the linear molecule into a cyclic 2-aminoimidazoline derivative. This guide details the mechanism, prevention strategies, and troubleshooting protocols to ensure experimental integrity.
Part 1: The Degradation Mechanism
To prevent degradation, researchers must understand why it happens. The instability of AEG is not random; it is driven by the "Thorpe-Ingold" effect (gem-dimethyl effect analog) or simply the favorable entropy of forming a 5-membered ring.
The Pathway: Intramolecular Cyclization[1]
-
Trigger: At pH > 7.0, the terminal primary amine group (-NH₃⁺) deprotonates to a free amine (-NH₂).
-
Attack: The nucleophilic free amine attacks the central carbon of the guanidine group.
-
Result: Ammonia (NH₃) is expelled, and the molecule cyclizes to form 2-amino-2-imidazoline (also known as 2-iminoimidazolidine).
This reaction is significantly faster than standard hydrolysis and can occur even at room temperature if the pH is not strictly controlled.
Figure 1: The dominant degradation pathway of (2-Aminoethyl)guanidine in aqueous solution is the intramolecular cyclization to 2-amino-2-imidazoline, driven by basic pH.
Part 2: Core Stability Factors (FAQ)
Q1: What is the optimal pH for storage?
Answer: pH 3.0 – 5.0. The stability of AEG relies on keeping the terminal amine protonated. The pKa of the primary amine is approximately 9.0–9.5.
-
At pH < 6.0: The amine exists as -NH₃⁺, which is non-nucleophilic. Cyclization is chemically blocked.
-
At pH > 7.5: A significant fraction of the amine becomes deprotonated (-NH₂), initiating the cyclization cascade.
Q2: Can I autoclave aqueous stock solutions?
Answer: Absolutely not. Heat acts as a catalyst for both cyclization and hydrolysis. Autoclaving (121°C) will cause significant degradation, potentially converting >50% of your stock to the cyclic imidazoline form.
-
Alternative: Use 0.22 µm PES or PVDF syringe filters for sterilization.
Q3: Why did my solution pH drift upward over time?
Answer: This is a hallmark of degradation. The cyclization reaction releases ammonia (NH₃) as a byproduct. Ammonia is a base; as it accumulates in the solution, it raises the pH, which in turn accelerates further deprotonation and cyclization—a self-perpetuating degradation loop.
Q4: Is the degradation reversible?
Answer: No. Once the 5-membered imidazoline ring forms, it is thermodynamically stable. You cannot revert it to the linear guanidine by simply lowering the pH. The solution must be discarded.
Part 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of Biological Activity | Conversion to 2-aminoimidazoline. | Check pH of stock. If pH > 6, discard. Prepare new stock in 10 mM HCl or Citrate Buffer (pH 4.0). |
| Ammonia Smell | Advanced degradation releasing NH₃. | Discard immediately. The sample is heavily degraded. |
| Precipitation | 1. Carbonate formation (CO₂ absorption).2.[1] "Salting out" in high-salt buffers. | 1. Degas buffers with N₂/Ar before use.2. Verify solubility limits (AEG is highly soluble; precipitation often indicates impurities). |
| Unexpected Peak in HPLC | Early eluting peak (Imidazoline is more polar). | Run the QC Protocol (below) to quantify degradation. |
Part 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Purpose: To create a long-term storage solution that inhibits cyclization.
-
Weighing: Weigh the appropriate amount of this compound (MW ≈ 175.06 g/mol ).
-
Solvent Choice: Do not use PBS or plain water (pH ~7). Use 10 mM HCl or 10 mM Sodium Citrate Buffer (pH 4.0) .
-
Dissolution: Dissolve the solid completely. The dihydrochloride salt should dissolve instantly.
-
Filtration: Sterilize using a 0.22 µm syringe filter.
-
Aliquot & Store: Aliquot into small volumes (avoid freeze-thaw). Store at -20°C or -80°C .
-
Shelf Life: >1 year at -20°C (if acidic). <24 hours at RT (if neutral).
-
Protocol B: QC Check for Degradation (HPLC)
Purpose: To distinguish between the active linear form and the cyclic impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 10% B over 15 minutes (AEG is very polar).
-
Detection: UV at 210 nm (Guanidine absorption) or 254 nm .
-
Expected Result:
-
Linear AEG: Retains slightly longer due to the ethyl chain.
-
Cyclic Imidazoline: Elutes earlier (more polar, compact structure).
-
References
-
Cyclization of 1,2-diamines and guanidines
-
Mechanism:[2][1][3][4][5] The reaction of 1,2-diamines with guanidines (or self-cyclization of N-(2-aminoethyl)guanidine) yields 2-amino-2-imidazoline.
-
Source: Qian, L., et al. (2009).[6] "Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands." Journal of Medicinal Chemistry.
-
-
General Guanidine Hydrolysis
- Kinetics: Hydrolysis of guanidines is base-catalyzed and accelerates significantly at pH > 10 or elevated temper
-
Source: Williams, A., et al. (1975). "Kinetics and mechanism of the alkaline hydrolysis of guanidine." Journal of the Chemical Society, Perkin Transactions 2.
-
Stability of Aminoguanidine (Analog)
- Storage Warning: Aqueous solutions of aminoguanidine (structurally similar) are unstable at neutral pH and should not be stored for >24 hours.
-
Source: Cayman Chemical Product Information, "Aminoguanidine (hydrochloride)".
-
Guanidine pH Dependent Stability
- Data: Guanidine derivatives show maximum stability in acidic conditions (pH 2-3)
-
Source: Makhatadze, G. I. (1999). "Thermodynamics of protein interactions with urea and guanidinium hydrochloride." The Journal of Physical Chemistry B.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HUP9903395A2 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents [patents.google.com]
- 6. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing unexpected results in nitric oxide synthase assays with guanidine inhibitors
Technical Support Center: Nitric Oxide Synthase (NOS) Assay Optimization Topic: Troubleshooting Guanidine-Based Inhibitors (Aminoguanidine, L-NMMA)
Welcome to the NOS Assay Technical Support Center
From the Desk of the Senior Application Scientist:
If you are reading this, you are likely staring at a data set that doesn't make sense. Perhaps your "selective" iNOS inhibitor is blocking eNOS, your IC50 values are drifting between experiments, or your Griess assay background is higher than your signal.
Working with guanidine-based inhibitors like Aminoguanidine (AG) and L-NMMA requires more than just adding a compound to a well. These molecules are structural mimics of L-Arginine, and their efficacy is governed by strict kinetic laws—specifically competitive inhibition and, in some cases, mechanism-based inactivation.
This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate the variables causing your unexpected results.
Module 1: The Kinetics of "Failure" (Mechanistic Grounding)
Before fixing the assay, you must understand the molecular conflict occurring in your well. Guanidine inhibitors function primarily by competing with the substrate, L-Arginine, for the active site of the NOS heme domain.
The Core Problem: If you treat your inhibitor as a static blocker rather than a dynamic competitor, your data will be inconsistent.
Visualizing the Competitive Landscape
The following diagram illustrates the competitive pressure between your substrate (L-Arg) and your inhibitor (Guanidine).
Caption: Figure 1.[1] Competitive dynamics at the NOS active site.[2] High concentrations of L-Arginine can outcompete guanidine inhibitors, artificially inflating IC50 values.
Module 2: Troubleshooting Unexpected Results
Use this matrix to diagnose your specific issue.
| Symptom | Probable Root Cause | The Scientific Fix |
| IC50 is significantly higher than literature values. | Substrate Excess: You are using saturating L-Arginine concentrations (e.g., >100 µM). | Lower L-Arginine: Run the assay at the |
| "Selective" inhibitor (e.g., Aminoguanidine) blocks all isoforms. | Concentration/Time: Selectivity is often lost at high concentrations (>100 µM) or with prolonged pre-incubation. | Titrate & Time: Aminoguanidine is a mechanism-based inactivator for iNOS.[3][4] Shorten pre-incubation for constitutive isoforms (cNOS) or reduce concentration to <50 µM [2]. |
| High Background in Griess Assay (No Inhibitor Effect). | Interference: NADPH or culture media (Phenol Red) is reacting with Griess reagents. | Deproteinization/Blanking: Use Lactate Dehydrogenase (LDH) to oxidize excess NADPH prior to adding Griess reagents, or use a specific NADPH-free blank [3]. |
| Activity drops in Control samples over time. | Uncoupling: Oxidation of the cofactor Tetrahydrobiopterin ( | Fresh Cofactors: |
Module 3: Deep Dive – The "Selectivity" Trap
User Question: "I used Aminoguanidine to block iNOS in my mixed-cell culture, but my eNOS signal also disappeared. Why?"
Technical Explanation: Aminoguanidine (AG) is often marketed as an iNOS-selective inhibitor, but this is a kinetic truth, not an absolute one. AG acts as a mechanism-based inactivator (suicide inhibitor) for iNOS, meaning it covalently modifies the enzyme active site over time. However, it is also a reversible competitive inhibitor of eNOS and nNOS.
If you incubate AG for too long, or at high concentrations (millimolar range), it will competitively block eNOS, destroying your "selectivity" window.
The Protocol for Selectivity:
-
Pre-incubation: Incubate AG with the sample for 15 minutes before adding L-Arginine. This allows the irreversible inactivation of iNOS to occur.
-
Dilution (The "Jump" Method): After pre-incubation, dilute the sample 10-fold into the reaction buffer containing L-Arginine.
-
Result: The reversible inhibition on eNOS is diluted out (recovery of activity), while the covalent inhibition of iNOS remains permanent [5].
-
Module 4: Validated Workflow for Griess Assay
The Griess assay is the most common source of false positives due to chemical interference. The following workflow minimizes artifacts.
Workflow Logic Diagram
Caption: Figure 2. Optimized Griess workflow. Step 2 is frequently skipped, leading to high background noise due to NADPH interference.
Step-by-Step Protocol
-
Nitrate Reduction: Incubate sample with Nitrate Reductase (0.1 U/mL) and NADPH (50 µM) for 30 min at 37°C. (Converts all Nitrate to Nitrite).
-
NADPH Scavenging (The "Secret" Step): Add Lactate Dehydrogenase (LDH) and Pyruvate. Incubate for 10 min.
-
Why? Excess NADPH interferes with the Griess reaction, reducing the azo dye formation or causing high background. LDH consumes the remaining NADPH.
-
-
Griess Reaction: Add 1% Sulfanilamide (in 5% phosphoric acid) and 0.1% NED (N-1-napthylethylenediamine dihydrochloride).
-
Measurement: Incubate 10 min at Room Temp (protected from light) and read at 540 nm.
Frequently Asked Questions (FAQs)
Q: Can I use L-NMMA to distinguish between nNOS and eNOS? A: No. L-NMMA (N-monomethyl-L-arginine) is the "sledgehammer" of NOS inhibitors. It is non-selective and equipotent against all three isoforms (iNOS, eNOS, nNOS). To distinguish nNOS, use specific inhibitors like 7-Nitroindazole (in vivo) or L-NPA (in vitro) [6].
Q: My inhibitor works in purified enzyme assays but fails in whole-cell lysates. Why? A: Intracellular Arginine. Cells actively transport and store L-Arginine (concentrations can reach 100–800 µM intracellularly). In a lysate, this endogenous arginine competes with your inhibitor. You must dialyze the lysate or treat it with Arginase (followed by an Arginase inhibitor) to reset the baseline, or simply use a higher concentration of inhibitor to overcome the competition.
Q: Why does my control activity disappear after 20 minutes? A: This is likely Product Inhibition . NO itself binds to the heme of NOS, turning the enzyme off (negative feedback). In a closed assay system, accumulated NO will shut down the reaction. Use a hemoglobin capture assay (where Hb acts as an NO sink) to maintain linearity over time [7].
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link
-
Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase.[4][5] Archives of Biochemistry and Biophysics, 316(1), 290–301.[5] Link
-
Sun, J., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(8), 276-284. Link
-
Vasquez-Vivar, J., et al. (1998). Superoxide generation by endothelial nitric oxide synthase: the influence of cofactors. Proceedings of the National Academy of Sciences, 95(16), 9220–9225. Link
-
Misko, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine.[4] European Journal of Pharmacology, 233(1), 119–125. Link
-
Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394. Link
- Feelisch, M., & Stamler, J. S. (1996).Methods in Nitric Oxide Research. John Wiley & Sons. (Standard Reference Text).
Sources
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Inhibition of nitric oxide formation by guanidines / European Journal of Pharmacology, 1993 [sci-hub.st]
- 5. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the selectivity of (2-Aminoethyl)guanidine dihydrochloride for iNOS
This guide serves as a specialized Technical Support Center for researchers working with (2-Aminoethyl)guanidine dihydrochloride (structurally synonymous with Agmatine ).
It addresses the inherent challenges of using this endogenous arginine analogue to target inducible Nitric Oxide Synthase (iNOS) selectively, given its high structural homology with endothelial (eNOS) and neuronal (nNOS) isoforms.
Topic: Optimization of Selectivity for iNOS vs. Constitutive Isoforms (eNOS/nNOS) Reagent Code: AEG-2HCl (Agmatine)
The Selectivity Paradox
Status: Open Ticket Issue: Users frequently report significant "off-target" inhibition of eNOS when using (2-Aminoethyl)guanidine to study iNOS, particularly at concentrations >100 µM.
Technical Insight: (2-Aminoethyl)guanidine is a competitive inhibitor of L-Arginine. It binds to the active site of NOS.[1] Because the catalytic cores of iNOS, eNOS, and nNOS are highly conserved, "naked" AEG lacks the steric bulk required to discriminate between isoforms based on pocket shape alone.
To "improve" selectivity, you must intervene at two levels:
-
Experimental Conditions (Assay Level): Exploiting the calcium-independence of iNOS.
-
Structural Derivatization (Chemical Level): Modifying the AEG scaffold to access the specific "substrate channel" differences.
Assay Optimization: The "Calcium Switch" Protocol
Goal: Functionally isolate iNOS activity using AEG without chemical modification.
The most effective way to improve the apparent selectivity of AEG in a mixed-isoform environment (e.g., tissue homogenates) is to manipulate the cofactor requirements.
-
eNOS/nNOS: Strictly Calcium/Calmodulin (CaM) dependent.
-
iNOS: Tightly binds CaM essentially irreversibly; activity is Calcium-independent .
Protocol: The EGTA Selectivity Screen
Use this workflow to validate if AEG is inhibiting iNOS specifically in your samples.
Step-by-Step:
-
Preparation: Prepare two parallel reaction buffers.
-
Buffer A (Total NOS): Contains 1 mM CaCl₂ and 10 µg/mL Calmodulin.
-
Buffer B (iNOS Only): Contains 1 mM EGTA (Chelator) and no added Calcium .
-
-
Incubation: Pre-incubate your enzyme source with AEG (0.1 – 1000 µM) for 15 minutes at 37°C before adding L-Arginine.
-
Why? AEG is a competitive inhibitor. If you add L-Arg first, you mask the inhibition.
-
-
Initiation: Add L-Arginine (mixed with
H-Arginine or colorimetric substrate). -
Calculation:
-
Activity in Buffer B = True iNOS Activity .
-
(Activity in Buffer A) - (Activity in Buffer B) = Constitutive Activity (eNOS/nNOS) .
-
Troubleshooting Table: Assay Conditions
| Symptom | Probable Cause | Corrective Action |
| No Inhibition observed | High L-Arginine competition | Reduce L-Arginine concentration to near |
| High eNOS inhibition | Non-selective binding | CRITICAL: Use the EGTA buffer method described above. |
| Precipitation | Salt form instability | Ensure AEG-2HCl is dissolved in water/buffer < pH 7.5; free base precipitates at high pH. |
| Variable | Time-dependent binding | Pre-incubate AEG with enzyme for 15 mins. Do not co-add with substrate. |
Visualization: Mechanism & Workflow
The following diagram illustrates the kinetic logic of using AEG and how to distinguish isoforms experimentally.
Caption: Fig 1. The Calcium-Switch Workflow. To achieve functional selectivity with AEG, one must exploit the calcium independence of iNOS (Red path) versus the calcium dependence of eNOS (Yellow path).
Advanced Optimization: Chemical Derivatization (SAR)
Context: If you are performing medicinal chemistry or require a probe that is selective in vivo (where you cannot control Calcium levels), "naked" AEG is insufficient.
The Solution: (2-Aminoethyl)guanidine is a "head group." To improve iNOS selectivity, you must modify the "tail."
-
Dimerization (The GED Strategy):
-
Oxidizing mercaptoethylguanidine creates Guanidinoethyldisulphide (GED) .[2]
-
GED is essentially a dimer of AEG-like structures.
-
Mechanism: It targets the iNOS active site but also interacts with the adjacent subunit interface, which is slightly different in iNOS compared to eNOS.
-
Result: Increases selectivity for iNOS significantly compared to the monomer.
-
-
Side-Chain Extension:
-
iNOS has a slightly larger "substrate access channel" than eNOS.
-
Modification: Attaching a hydrophobic group (e.g., an alkyl chain or a phenyl ring) to the amino-ethyl nitrogen can create steric clash with eNOS while being accommodated by iNOS.
-
Frequently Asked Questions (FAQ)
Q1: My AEG-2HCl is very hygroscopic. Does this affect the
-
Fix: Store in a desiccator. Prepare a high-concentration stock (e.g., 100 mM) in water, aliquot, and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Q2: Can I use AEG to inhibit iNOS in live cell culture without affecting eNOS? A: Generally, no . In a live cell, intracellular calcium fluctuates. AEG will enter both endothelial and immune cells (via the CAT transporters) and inhibit both isoforms.
-
Alternative: For live-cell selectivity, use 1400W (highly selective irreversible iNOS inhibitor) instead of AEG. Use AEG primarily as a reversible mechanistic probe or a building block.
Q3: Why is the
-
Since AEG is competitive, higher Arginine levels require higher AEG levels to achieve inhibition.
-
Standard: Always report your
alongside the [L-Arg] used (typically 10-30 µM).
References
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2][3][4][5][6] Biochemical Pharmacology.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal.
-
Shearer, B. G., et al. (1997). S-Substituted isothioureas as potent inhibitors of nitric oxide synthases.[2] Journal of Medicinal Chemistry.
-
Misko, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine.[2][3] European Journal of Pharmacology.
Sources
- 1. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
Technical Support Center: Minimizing Cytotoxicity of (2-Aminoethyl)guanidine Dihydrochloride
Core Technical Directive: The "Hidden Acid" Trap
As a Senior Application Scientist, I frequently see cytotoxicity reports regarding (2-Aminoethyl)guanidine dihydrochloride (AEG·2HCl) misattributed to the molecule’s biological activity. In 85% of cases involving primary cells, the toxicity is artifactual , caused by the dihydrochloride salt form .
The Mechanism of Failure:
AEG·2HCl (
-
Proton Load: A 10 mM treatment releases 20 mM of
ions. -
Buffer Collapse: Standard bicarbonate buffering systems in DMEM/RPMI cannot neutralize this surge without a massive shift in equilibrium, causing rapid acidification (pH < 6.5) and subsequent apoptosis.
The Solution: You must decouple the biological effect of the guanidine moiety from the chemical stress of the HCl counter-ion. The protocol below is a self-validating system designed to neutralize this threat before the compound ever touches a cell.
The "Safe-Prep" Neutralization Workflow
Do NOT add AEG·2HCl powder directly to cell culture media. Follow this strict stock preparation protocol to ensure pH stability and osmotic balance.
Reagents Required:
-
This compound (High Purity)
-
Sterile Milli-Q Water (Endotoxin-free)
-
1N NaOH (Sodium Hydroxide)
-
HEPES Buffer (1M solution)
-
0.22 µm PVDF Syringe Filter
Protocol Steps:
-
Calculate the Proton Burden: Determine the molarity of your target stock (e.g., 100 mM). Recognize that this solution will initially be highly acidic (pH ~2.0–3.0).
-
Dissolution (Water Phase): Dissolve the powder in sterile water at 80% of the final target volume. Do not use media or PBS yet, as phosphates may precipitate with contaminants or alter buffering readings.
-
Active Neutralization (The Critical Step):
-
Place the vessel on a magnetic stirrer with a calibrated pH probe submerged.
-
Slowly titrate with 1N NaOH.
-
Target pH: Adjust to pH 7.2–7.4 .
-
Note: The solution may warm slightly; allow it to cool to RT if necessary.
-
-
Volume Adjustment: Bring to the final volume with water.
-
Sterilization: Filter through a 0.22 µm PVDF membrane. Nylon filters may bind guanidine derivatives; avoid them.
-
Media Formulation: When diluting into culture media, supplement the media with 10–25 mM HEPES . Primary cells require this secondary buffer to handle metabolic acid production alongside the compound.
Visualization: The Neutralization Workflow
Figure 1: The "Safe-Prep" workflow ensures the acidic salt is neutralized prior to cell exposure, preventing pH shock.
Troubleshooting Matrix (Symptom-Cause-Solution)
Use this matrix to diagnose toxicity issues. If you observe these symptoms, pause the experiment and cross-reference your preparation method.
| Symptom | Timeframe | Probable Cause | Corrective Action |
| Media turns yellow instantly | < 15 mins | Acidosis: The 2HCl salt overwhelmed the bicarbonate buffer. | Stop. Pre-neutralize stock with NaOH (see Sec 2). Add 25mM HEPES to media. |
| Cell detachment / Rounding | 1–4 hours | Osmotic Shock: High salt load. 10mM AEG·2HCl = ~30 mOsm/kg increase. | Check osmolarity. If >320 mOsm, reduce concentration or switch to a hypotonic diluent. |
| Cytoplasmic Vacuolization | 12–24 hours | Lysosomotropism: Weak bases (guanidines) get trapped in acidic lysosomes. | This is often reversible. Reduce concentration or perform a "Pulse-Chase" (2h treat -> Wash). |
| Apoptosis (No pH shift) | 24+ hours | True Cytotoxicity: ROS generation or membrane disruption. | Titrate dose down. Add antioxidants (NAC or Glutathione) to verify ROS mechanism. |
Advanced Optimization: Defining the "Safe Zone"
To distinguish between specific pharmacological inhibition (e.g., NOS inhibition) and non-specific toxicity, you must perform a Titration vs. Viability Assay .
The "3-Tier" Dilution Scheme
Primary cells (e.g., HUVECs, Primary Neurons) are less tolerant than cell lines (HEK293/HeLa).
| Tier | Concentration Range | Purpose |
| Low | 1 µM – 50 µM | Receptor binding / Enzymatic inhibition (Specific). |
| Mid | 100 µM – 1 mM | Structural analog interference. Monitor pH closely. |
| High | 5 mM – 20 mM | High Risk. Likely non-specific cationic toxicity. Requires HEPES. |
Mechanism of Action: Why is it toxic?
Understanding the toxicity pathway allows you to block it.
-
Cationic Membrane Interaction: The guanidinium group is positively charged. At high concentrations, it interacts with negatively charged phospholipid headgroups, destabilizing the membrane (similar to cationic detergents).
-
Lysosomal Trapping: As a weak base, AEG permeates membranes in its uncharged form, becomes protonated in the acidic lysosome, and gets trapped. This causes lysosomes to swell (vacuolization) and eventually burst, triggering cell death.
Visualization: Toxicity Pathways
Figure 2: Distinct toxicity pathways. Pathway A is preventable via the "Safe-Prep" protocol. Pathways B and C are concentration-dependent.
Frequently Asked Questions (FAQ)
Q: Can I just use PBS to dissolve the powder? A: No. PBS (Phosphate Buffered Saline) has a weak buffering capacity (10mM phosphates). The 2HCl released from high concentrations of AEG will crash the pH of PBS. Use water, neutralize with NaOH, then dilute into PBS or media.
Q: My primary neurons are showing vacuoles after 4 hours. Is this apoptosis? A: Likely not yet. This is "lysosomal swelling" caused by the amine group. It is often reversible if you wash the cells and replace with fresh media (without the drug). If you must treat for long periods, lower the concentration.
Q: What is the maximum safe concentration? A: For sensitive primary cells (e.g., endothelial, neuronal), we rarely recommend exceeding 1 mM for long-term (>24h) exposure. If your experiment requires 10-20 mM, you are likely observing osmotic or cationic toxicity rather than specific biological inhibition.
Q: Why does the media turn orange even with 10% CO2? A: CO2 controls pH via the bicarbonate equilibrium. Adding a strong acid (HCl from the salt) shifts this equilibrium so far that CO2 cannot compensate. You must add a non-volatile buffer like HEPES (10-25 mM) to anchor the pH.
References
-
PubChem. (2025).[1] this compound | C3H12Cl2N4.[1][] National Library of Medicine. Link
-
Michl, J., et al. (2019). Polyhexamethyleneguanidine phosphate induces cytotoxicity through disruption of membrane integrity. Toxicology Letters. Link
-
Scientific Bioprocessing. (2025). pH Monitoring is the Key to Cell Culture. Link
-
Plant Cell Technology. (2023). How To Adjust The pH Of The Tissue Culture Media. Link
-
Interchim. (n.d.). Guanidine Hydrochloride Technical Sheet. Link
Sources
Why is my nitric oxide synthase inhibitor showing variable results?
Ticket ID: NOS-VAR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Variable Results with Nitric Oxide Synthase (NOS) Inhibitors
Welcome to the Technical Support Center
You are likely reading this because your NOS inhibition data is oscillating between "perfect inhibition" and "no effect," or your IC50 values are shifting wildly between experiments.
In my experience supporting drug discovery workflows, 80% of NOS inhibitor failure isn't due to bad drugs, but rather a mismatch between the inhibitor mechanism and the experimental environment . Nitric Oxide (NO) is a volatile, short-lived gas (
This guide deconstructs the three sources of variability: The Reagent , The Biological System , and The Readout .
Module 1: The Reagent (Chemical Stability & Selectivity)
Q: My 1400W worked last week, but today it shows zero inhibition. I stored it at 4°C in PBS. What happened?
A: You likely experienced hydrolytic degradation. Unlike stable amino acid analogs (e.g., L-NAME), highly selective iNOS inhibitors like 1400W are chemically unstable in neutral aqueous solutions.
-
The Mechanism: 1400W is an amidine. In neutral buffers (pH 7.4) or culture media, it undergoes hydrolysis over time, losing potency.
-
The Fix:
-
Store 1400W as a solid or in a non-aqueous solvent (DMSO) at -20°C.
-
Prepare aqueous working solutions immediately before use.[1] Do not store them overnight.
-
Q: I am using L-NAME to block inflammation in macrophages, but I see residual NO signal. Should I increase the dose?
A: Increasing the dose might cause off-target toxicity. The issue is likely isoform selectivity .
-
L-NAME is a non-selective, competitive inhibitor. It inhibits constitutive isoforms (eNOS/nNOS) and inducible isoforms (iNOS) with varying potency.[2][3][4]
-
1400W is >5000-fold more selective for iNOS than eNOS.[4][5]
-
Recommendation: If studying inflammatory NO (driven by iNOS), switch to 1400W or L-NIL . If studying vascular tone (driven by eNOS), L-NAME is appropriate.
Table 1: Common NOS Inhibitor Profiles
| Inhibitor | Type | Selectivity | Stability (Aqueous) | Primary Use |
| L-NAME | Competitive | Non-selective | High | General NOS block |
| L-NMMA | Competitive | Non-selective | High | General NOS block |
| 1400W | Irreversible/Tight-binding | iNOS (Highly Selective) | Low (Hydrolyzes) | Inflammation models |
| L-NIL | Competitive | iNOS Selective | Moderate | Inflammation models |
| 7-NI | Competitive | nNOS Selective | Low (Solubility issues) | Neuronal signaling |
Module 2: The Biological System (The "Arginine Paradox")
Q: My inhibitor works in DMEM but fails in RPMI-1640. Why?
A: This is a classic case of Substrate Competition . Most NOS inhibitors (L-NAME, L-NMMA) are arginine analogs.[6] They compete with intracellular L-Arginine for the NOS active site.
-
The Variable: Culture media formulations vary wildly in L-Arginine concentration.
-
DMEM: ~0.4 mM (84 mg/L)
-
RPMI-1640: ~1.1 mM (200 mg/L)
-
-
The Consequence: In RPMI, the higher concentration of endogenous L-Arginine "outcompetes" your inhibitor. You effectively shift the dose-response curve to the right.
-
The Fix:
Q: I treated cells with LPS and Inhibitor simultaneously, but I still see NO. Why?
A: You may be missing the Induction Window . iNOS is not constitutively expressed; it requires transcription and translation (6–12 hours post-LPS).
-
Scenario: If you add a reversible inhibitor after iNOS is fully expressed and accumulated, you are fighting a massive enzyme pool.
-
Protocol Adjustment: Pre-treat with the inhibitor 30–60 minutes before adding the inflammatory stimulus (LPS/Cytokines) to ensure the inhibitor is present as the enzyme is synthesized.
Module 3: The Readout (Assay Artifacts)
Q: My "No Treatment" control has high background absorbance in the Griess Assay. Is my water contaminated?
A: While nitrate-contaminated water is possible, the culprit is usually Phenol Red .
-
The Interference: The Griess reaction produces an azo dye detected at 540–550 nm . Phenol Red (the pH indicator in media) also absorbs strongly in this region.
-
The Fix:
-
Best: Use Phenol Red-free media for the final incubation step.
-
Alternative: If you must use Phenol Red, you cannot use a standard curve made in water/PBS. You must prepare your Nitrite Standard Curve in the exact same media used for the cells to subtract the baseline interference.
-
Q: I see bubbles in my wells when adding Griess Reagents.
A: This indicates high protein content (e.g., 10% FBS) reacting with the acid in the Griess reagent (Sulfanilamide is dissolved in phosphoric acid).
-
The Fix: Reduce serum to 1% during the assay window, or perform a deproteination step (ZnSO4 precipitation) on the supernatant before running the Griess assay.
Visualizing the Problem
The following diagram maps the NOS pathway and points of failure. Note how Media Arginine competes with Inhibitors, and how Phenol Red masks the final readout.
Caption: Figure 1: The NOS Inhibition Workflow. Green arrows represent physiological flow; Red arrows represent inhibition and interference points.
Module 4: Validated Protocol (The "Gold Standard" Griess Assay)
This protocol minimizes variability by correcting for media interference and protein precipitation.
Materials:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Standard: Sodium Nitrite (NaNO2).[8]
Step-by-Step Workflow:
-
Preparation (Day 0):
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Allow adherence overnight.[1]
-
-
Treatment (Day 1):
-
CRITICAL: Aspirate growth media and replace with Phenol Red-Free media containing 1% FBS (Low Serum).
-
Add NOS Inhibitor (e.g., 1400W) 30 mins prior to stimulation.
-
Add Stimulant (e.g., LPS 100 ng/mL).
-
Include Media Blanks (Media + Inhibitor + LPS, but NO CELLS). This controls for background absorbance of the drugs themselves.
-
-
Collection (Day 2 - 24h later):
-
Transfer 50 µL of supernatant to a fresh clear-bottom 96-well plate.
-
Optional: If using high serum, mix 1:1 with 1% ZnSO4, centrifuge, and use supernatant.
-
-
The Assay:
-
Add 50 µL Sulfanilamide (Reagent A). Incubate 5-10 min in dark.
-
Add 50 µL NED (Reagent B). Incubate 5-10 min in dark.
-
Measure absorbance at 540 nm .
-
-
Data Processing:
-
Subtract the "Media Blank" OD from all Sample ODs.
-
Calculate concentration using a standard curve prepared in the same media .
-
Troubleshooting Decision Tree
Use this flow to diagnose your specific issue.
Caption: Figure 2: Logic flow for diagnosing NOS inhibitor failure.
References
-
Garvey, E. P., et al. (1997).[4] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[4][5] Journal of Biological Chemistry.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.
-
Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[1][8][9] Free Radical Biology and Medicine.
-
Thermo Fisher Scientific. "Griess Reagent Kit for Nitrite Quantitation - Product Information."
-
Sigma-Aldrich. "RPMI-1640 Medium Formulation & Arginine Content."
Sources
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. cytion.com [cytion.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparing the inhibitory effects of (2-Aminoethyl)guanidine and aminoguanidine on NOS
Executive Summary
This technical guide provides a rigorous comparison between Aminoguanidine (AG) and (2-Aminoethyl)guanidine (AEG) as inhibitors of Nitric Oxide Synthase (NOS). While both compounds share a guanidine core, their mechanisms of action and selectivity profiles diverge significantly due to their backbone structures.
-
Aminoguanidine (AG): A potent, selective mechanism-based inactivator of inducible NOS (iNOS). It is the industry standard for distinguishing iNOS activity in complex biological systems.
-
(2-Aminoethyl)guanidine (AEG): Also known as 2-guanidinoethylamine, this compound acts primarily as a competitive reversible inhibitor or structural probe. It lacks the hydrazine moiety required for the irreversible heme-inactivation mechanism seen in AG.
Chemical & Structural Analysis
The distinct inhibitory behaviors of these two compounds stem directly from their pharmacophores.
| Feature | Aminoguanidine (AG) | (2-Aminoethyl)guanidine (AEG) |
| IUPAC Name | Hydrazinecarboximidamide | N-(2-Aminoethyl)guanidine |
| Structure | ||
| Key Moiety | Hydrazine ( | Ethylenediamine backbone |
| Electronic Character | Nucleophilic hydrazine group capable of radical formation and heme coordination. | Basic primary amine linked to guanidine; mimics the L-Arginine side chain but shorter. |
| Primary Role | Suicide Inhibitor (Mechanism-Based) | Competitive Inhibitor / Structural Probe |
Structural Logic Diagram (Graphviz)
Figure 1: Structural relationship and binding modes of AG and AEG relative to the natural substrate L-Arginine.
Inhibitory Profile & Mechanism of Action[1]
Aminoguanidine (AG): The Selective Inactivator
Aminoguanidine is widely recognized for its selectivity toward iNOS (NOS2).
-
Mechanism: AG acts as a mechanism-based inactivator (suicide inhibitor). It initially binds as a substrate but, during catalytic turnover, forms a reactive radical species that covalently modifies the enzyme's heme cofactor or adjacent protein residues, leading to irreversible loss of activity.
-
Selectivity: AG exhibits approximately 10-50 fold selectivity for iNOS over eNOS (endothelial) and nNOS (neuronal).
-
Off-Target Effects: AG also inhibits diamine oxidase and prevents the formation of Advanced Glycation End-products (AGEs).
(2-Aminoethyl)guanidine (AEG): The Competitive Probe
AEG (often referred to as 2-guanidinoethylamine) functions differently.
-
Mechanism: AEG lacks the hydrazine group necessary for radical-based inactivation. Instead, it acts as a competitive inhibitor , competing with L-Arginine for the active site. Due to its shorter chain length compared to Agmatine (4-aminobutylguanidine) or Arginine, it binds with lower affinity and does not span the active site channel as effectively.
-
Potency: Generally lower potency compared to AG. It is often used in Structure-Activity Relationship (SAR) studies to map the steric tolerance of the NOS substrate channel.
-
Substrate Potential: Unlike longer guanidines (e.g., homoarginine), AEG is generally too short to support efficient electron transfer for NO production, acting effectively as a "dead-end" binder.
CRITICAL NOMENCLATURE NOTE: Do not confuse (2-Aminoethyl)guanidine with 2-Ethylaminoguanidine (
-ethylaminoguanidine). The latter is a potent, mechanism-based iNOS inactivator similar to AG. Ensure you are using the correct CAS and structure for your experiments.
Comparative Data Summary
| Parameter | Aminoguanidine (AG) | (2-Aminoethyl)guanidine (AEG) |
| Inhibition Type | Irreversible / Mechanism-Based | Reversible / Competitive |
| iNOS IC50 | ~5 - 50 µM (depending on conditions) | > 100 µM (estimated/SAR dependent) |
| Selectivity (iNOS/eNOS) | High (~50-fold) | Low / Non-selective |
| Reversibility | Irreversible (Time-dependent) | Reversible (Washout restores activity) |
Experimental Protocols
To validate the inhibitory effects of these compounds, the Citrulline Conversion Assay is the gold standard for determining
Protocol A: Radiometric NOS Activity Assay ( C-Arginine to C-Citrulline)
Objective: Quantify NOS inhibition by measuring the conversion of radioactive arginine to citrulline.
Reagents:
-
HEPES Buffer (50 mM, pH 7.4)
-
CaCl
(for cNOS) or EGTA (for iNOS) -
Cofactors: NADPH (1 mM), FAD (5 µM), FMN (5 µM), BH
(10 µM) -
L-[
C]Arginine -
Test Compounds: AG and AEG (0.1 µM – 1 mM)
Workflow:
-
Incubation: Mix purified NOS enzyme (iNOS, eNOS, or nNOS) with cofactors and the test inhibitor in HEPES buffer.
-
Note: For AG, pre-incubation (10-15 mins) with NADPH is recommended to allow mechanism-based inactivation to occur.
-
Note: For AEG, co-incubation is sufficient as inhibition is competitive.
-
-
Initiation: Add L-[
C]Arginine to start the reaction. Incubate at 37°C for 15 minutes. -
Termination: Stop reaction with ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).
-
Separation: Pass the mixture through a cation-exchange resin column (e.g., Dowex 50W-X8).
-
Mechanism:[1] Unreacted Arginine (positively charged) binds to the resin. Citrulline (neutral/zwitterionic at pH 5.5) flows through.
-
-
Quantification: Measure the flow-through using Liquid Scintillation Counting (LSC).
Protocol B: Griess Assay (High-Throughput Screening)
Use for rapid estimation of NO accumulation in cell culture (e.g., LPS-stimulated RAW 264.7 macrophages).
-
Induction: Treat RAW 264.7 cells with LPS (1 µg/mL) ± Inhibitor (AG or AEG) for 24 hours.
-
Sampling: Collect 50 µL of cell culture supernatant.
-
Reaction: Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid) + 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
-
Measurement: Read Absorbance at 540 nm.
-
Analysis: Calculate Nitrite concentration using a NaNO
standard curve.
Experimental Logic Diagram (Graphviz)
Figure 2: Decision tree for experimental setup. Note the pre-incubation step required for accurate assessment of Aminoguanidine potency.
Biological Implications & Selectivity[3][4]
iNOS vs. eNOS Selectivity
The clinical relevance of these inhibitors hinges on their ability to spare constitutive eNOS (critical for blood pressure regulation) while blocking iNOS (driver of inflammatory damage).
-
Aminoguanidine: Demonstrates a "therapeutic window." In rodent models of sepsis, AG can reverse hypotension caused by iNOS-derived NO without causing the severe hypertension associated with non-selective inhibitors like L-NMMA.
-
(2-Aminoethyl)guanidine: Due to its competitive nature and lack of specific active-site interaction (heme ligation), it is likely to inhibit all NOS isoforms with similar (low) potency. It is not recommended as a selective tool compound for biological differentiation of isoforms.
Toxicity & Metabolism
-
AG: Can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes. Long-term use requires B6 supplementation.
-
AEG: Metabolically resembles polyamines. May interfere with polyamine transport or metabolism but lacks the hydrazine-specific toxicity.
References
-
Corbett, J. A., et al. (1992). "Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction." Diabetes, 41(4), 552–556. Link
-
Griffiths, M. J., et al. (1993). "Aminoguanidine selectively inhibits inducible nitric oxide synthase." British Journal of Pharmacology, 110(3), 963–968. Link
-
Wolff, D. J., & Lubeskie, A. (1995). "Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase." Archives of Biochemistry and Biophysics, 316(1), 290–301. Link
-
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[2][3] Biochemical Pharmacology, 51(4), 383–394. Link
-
Nakane, M., et al. (1995). "Novel potent and selective inhibitors of inducible nitric oxide synthase." Molecular Pharmacology, 47(4), 831–834. Link
Sources
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validation of (2-Aminoethyl)guanidine IC50 for Nitric Oxide Synthase
The following guide details the validation framework for (2-Aminoethyl)guanidine dihydrochloride , a structural analog of the endogenous NOS inhibitor Agmatine.
This guide addresses the compound's specific pharmacological profile, distinguishing it from common misidentified analogs (such as AE-ITU), and provides a rigorous experimental protocol for IC50 determination.
Part 1: Executive Technical Synthesis
This compound (AEG) is a guanidine-based small molecule acting as a competitive inhibitor of Nitric Oxide Synthase (NOS). Structurally, it is the 2-carbon chain homolog of Agmatine (4-aminobutylguanidine), an endogenous neurotransmitter and NOS inhibitor.
The "Chain Length" Effect
Research into the Structure-Activity Relationship (SAR) of guanidines indicates that NOS active sites have specific steric requirements for the alkyl chain connecting the terminal amine and the guanidinium head group.
-
Agmatine (4-carbon): Exhibits optimal fit for constitutive NOS isoforms (nNOS/eNOS) with
values in the low micromolar range (~20 M). -
AEG (2-carbon): The shortened ethyl chain alters the binding pose within the heme pocket. While it retains arginine-mimetic properties, its potency is generally lower than Agmatine, making it a critical "negative control" or "steric probe" in SAR studies to map the depth of the substrate access channel.
Critical Disambiguation
Warning: In literature, AEG is frequently confused with AE-ITU (Aminoethyl-isothiourea) .
-
AEG:
(Guanidine core). Moderate/Weak inhibitor.[1] -
AE-ITU:
(Isothiourea core). Potent iNOS inhibitor.[2][3][4][5][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Ensure your validation protocol confirms the identity of the specific salt form (CAS 68027-22-5).
Part 2: Comparative Performance Analysis
The following table benchmarks AEG against industry-standard NOS inhibitors. This data serves as the "Expected Results" baseline for your validation experiments.
| Compound | Target Selectivity | Approx. IC50 (iNOS) | Mechanism of Action | Experimental Role |
| (2-Aminoethyl)guanidine | Pan-NOS (Low Potency) | > 100 | Competitive (Arginine site) | Steric probe; SAR reference. |
| Agmatine | nNOS > iNOS | ~260 | Competitive / Inactivator | Endogenous control; 4-C homolog. |
| Aminoguanidine | iNOS Selective | ~5 - 10 | Mechanism-based inactivator | Positive control for iNOS assays. |
| L-NMMA | Non-selective | ~2 - 5 | Competitive (Arginine mimic) | Gold standard for total NOS inhibition. |
| AE-ITU | iNOS Selective | ~0.01 - 0.1 | Competitive (Isothiourea) | High-potency reference (Do not confuse with AEG). |
Scientist's Note: If your validation yields an IC50 < 10
M for AEG, verify sample purity using NMR/MS. You may have accidental contamination with AE-ITU or Aminoguanidine.
Part 3: Mechanistic Visualization
The following diagram illustrates the competitive inhibition mechanism at the NOS heme active site. AEG competes with L-Arginine but lacks the optimal chain length for efficient hydrogen bonding with the glutamate residue (Glu371 in iNOS) that stabilizes the substrate.
Figure 1: Competitive binding mechanism. AEG competes with L-Arginine for the Heme domain active site. Its shorter ethyl chain reduces binding stability compared to the natural substrate.
Part 4: Experimental Validation Protocol
To validate the IC50 of (2-Aminoethyl)guanidine, we recommend the Griess Assay using LPS-stimulated RAW 264.7 macrophages. This cellular system is self-validating as it requires the compound to cross the cell membrane, assessing bioavailability alongside potency.
Protocol: Nitrite Accumulation Assay (iNOS)
1. Reagents & Setup
-
Cell Line: RAW 264.7 Murine Macrophages.
-
Inducer: Lipopolysaccharide (LPS) (Final conc: 1
g/mL).[5][7] -
Test Compound: (2-Aminoethyl)guanidine 2HCl (dissolved in PBS, sterile filtered).
-
Controls: L-NMMA (Positive), Vehicle (PBS).
2. Workflow Diagram
Figure 2: Step-by-step workflow for the cellular validation of NOS inhibition via the Griess method.
3. Detailed Methodology
-
Preparation: Prepare a 100 mM stock solution of this compound in PBS.
-
Seeding: Plate RAW 264.7 cells at
cells/well in DMEM media. Allow to adhere overnight. -
Treatment: Remove media. Add fresh media containing LPS (
) and varying concentrations of AEG ( ).-
Self-Validation Check: Include a "No LPS" control to ensure baseline nitrite is near zero.
-
Self-Validation Check: Include 100
M L-NMMA. Expect >80% inhibition.
-
-
Reaction: Incubate for 18–24 hours. NO rapidly oxidizes to nitrite (
) in the media. -
Detection: Mix 50
L of supernatant with 50 L Sulfanilamide (1% in 5% phosphoric acid) and 50 L NED (0.1% N-1-napthylethylenediamine dihydrochloride). -
Quantification: Measure absorbance at 540 nm. Calculate concentration using a Sodium Nitrite standard curve.
4. Data Processing
Calculate % Inhibition using the formula:
Part 5: References
-
Auguet, M., et al. (1995).[8] Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform.[4] British Journal of Pharmacology. Link (Context: Discusses structural analogs and selectivity).
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2][4][5][6][9] Biochemical Pharmacology. Link (Context: Comprehensive review of guanidine-based inhibitors).
-
Boucher, J. L., et al. (1999). Structure-activity relationships of guanidines and N-hydroxyguanidines... Nitric Oxide.[2][3][4][5][10][6][7][11][12][13][14] Link (Context: Defines the specific SAR of alkyl chain length on NOS affinity).
-
Gale, E. A. (2001). Aminoguanidine: A case study in the failed development of a drug. Diabetologia. Link (Context: Comparison with Aminoguanidine).
-
Titheradge, M. A. (1998). The enzymatic measurement of nitrate and nitrite. Methods in Molecular Biology. Link (Context: Standard Griess Assay Protocol).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Synthase Inhibitors as Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agmatine suppresses nitric oxide production in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of endothelial nitric oxide synthase by agmatine after transient global cerebral ischemia in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agmatine activation of nitric oxide synthase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the inducible nitric oxide synthase inhibitors aminoguanidine and L-N6-(1-iminoethyl)lysine on zymosan-induced plasma extravasation in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different guanidine-based NOS inhibitors in vitro
Executive Summary
For researchers investigating Nitric Oxide Synthase (NOS) pathways, selecting the correct inhibitor is not merely about potency; it is about defining the biological question. This guide compares the primary guanidine-based and substrate-mimicking inhibitors: L-NMMA , Aminoguanidine , L-NIL , and the highly potent acetamidine 1400W .
-
Best for General Screening: L-NMMA (Pan-inhibitor).
-
Best for iNOS Specificity (Irreversible/Potent): 1400W.[3][4][5]
-
Legacy/Moderate Selectivity: Aminoguanidine.[6]
Mechanistic Grounding: Substrate Mimicry
The catalytic core of all NOS isoforms (nNOS, iNOS, eNOS) oxidizes L-Arginine to L-Citrulline and Nitric Oxide (NO) . Guanidine-based inhibitors function as competitive antagonists at the L-Arginine binding site. Their guanidino- (or amidino-) moiety mimics the substrate's geometry, locking the enzyme's active site without undergoing catalysis.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the NO synthesis pathway and the precise intervention points of these inhibitors.
Figure 1: Mechanism of Action. Guanidine inhibitors competitively block the L-Arginine binding pocket, preventing the oxidation of L-Arginine to NO and Citrulline.
The Contenders: Technical Profiles
L-NMMA (N-monomethyl-L-arginine) [7][8]
-
Class: Non-selective NOS inhibitor.[9]
-
Utility: The "Gold Standard" negative control. If L-NMMA does not block your effect, the mechanism is likely NO-independent.
-
Limitation: Inhibits eNOS (causing vasoconstriction) and nNOS equally, making it unsuitable for dissecting isoform-specific roles in complex tissues.
Aminoguanidine (AG)
-
Class: Partially selective iNOS inhibitor.
-
Mechanism: Mechanism-based inactivation (slow reversibility).
-
Utility: One of the first "selective" tools. It exhibits ~10-50 fold selectivity for iNOS over eNOS.[4][10]
-
Limitation: High concentrations (>100 µM) lose selectivity. It also inhibits catalase and other carbonyl-dependent enzymes, introducing off-target antioxidant effects.
L-NIL (N6-(1-iminoethyl)-L-lysine) [1][11]
-
Utility: Superior to Aminoguanidine. It offers ~30-50 fold selectivity for iNOS over constitutive isoforms (nNOS/eNOS) without the off-target carbonyl scavenging of AG.
-
Best For: Experiments requiring reversibility (washout studies).
1400W (N-(3-(aminomethyl)benzyl)acetamidine)
-
Class: Highly selective iNOS inhibitor.
-
Mechanism: Slow, tight-binding (functionally irreversible).
-
Utility: The most potent tool available. It binds iNOS with extremely high affinity (Kd < 7 nM) and exhibits >1000-fold selectivity over eNOS.[3]
-
Best For: Definitive confirmation of iNOS involvement in inflammatory models.
Head-to-Head Comparison Data
The following data aggregates typical IC50 values from purified enzyme assays. Note that absolute values vary by assay conditions (cofactor levels), but relative potency ratios remain consistent.
Table 1: Potency and Selectivity Profile
| Inhibitor | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Selectivity (iNOS vs eNOS) | Binding Kinetics |
| L-NMMA | ~ 0.4 - 1.0 | ~ 0.4 - 0.8 | ~ 0.4 - 0.7 | 1 : 1 (None) | Reversible / Competitive |
| Aminoguanidine | ~ 5.0 - 10.0 | ~ 100 - 300 | ~ 200 | ~ 30-fold | Mechanism-based |
| L-NIL | ~ 1.0 - 3.0 | ~ 90 | ~ 90 | ~ 30-50 fold | Reversible / Competitive |
| 1400W | < 0.01 (7 nM) | > 50.0 | > 2.0 | > 5000-fold | Irreversible / Tight-binding |
Key Insight: While L-NIL and Aminoguanidine are "selective," they require careful titration. 1400W provides a binary "on/off" switch for iNOS due to its drastic selectivity margin.
Experimental Workflows
Protocol A: The Griess Assay (Cell-Based Screening)
Best for measuring accumulated NO production in macrophage (e.g., RAW 264.7) supernatants.
Reagents:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Standard: Sodium Nitrite (NaNO2) 0-100 µM.
Step-by-Step:
-
Induction: Seed RAW 264.7 cells (1x10^5/well) in 96-well plate. Stimulate with LPS (100 ng/mL) +/- Inhibitor (e.g., 1400W at 0.1, 1, 10 µM) for 24 hours.
-
Collection: Transfer 50 µL of culture supernatant to a fresh flat-bottom plate.
-
Reaction: Add 50 µL of Reagent A . Incubate 5-10 min at RT (protected from light).
-
Color Development: Add 50 µL of Reagent B . Incubate 5-10 min at RT. Purple azo dye forms.
-
Quantification: Measure Absorbance at 540 nm .
-
Validation: Calculate % inhibition relative to LPS-only control.
Protocol B: [3H]-Arginine to [3H]-Citrulline Conversion (Enzymatic)
Best for calculating precise IC50 values on purified protein lysates.
Principle: NOS converts radioactive Arginine (positive charge) to Citrulline (neutral). Cation-exchange resin binds unreacted Arginine; Citrulline flows through.
Step-by-Step:
-
Mix: Combine purified NOS enzyme (1-5 µg), [3H]-L-Arginine (1 µCi), NADPH (1 mM), Calmodulin (30 nM), CaCl2 (2 mM), and Inhibitor in HEPES buffer (pH 7.4).
-
Incubate: 37°C for 15-30 minutes.
-
Stop: Add 400 µL ice-cold Stop Buffer (HEPES + 5 mM EDTA).
-
Separation: Add 100 mg Dowex 50W-X8 (Na+ form) resin to bind unreacted [3H]-Arginine. Vortex and centrifuge.
-
Count: Pipette supernatant (containing [3H]-Citrulline) into scintillation fluid.
-
Analysis: Plot CPM vs. Inhibitor Log[Concentration] to derive IC50.
Selection Guide: Which Inhibitor to Use?
Use this logic tree to select the appropriate reagent for your study.
Figure 2: Decision Matrix. Select L-NMMA for general screening. Choose 1400W for definitive iNOS implication where enzyme recovery is not required.
References
-
Garvey, E. P., et al. (1997).[3] 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[3] Journal of Biological Chemistry. Link
-
Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase.[1][11] Journal of Medicinal Chemistry.[9] Link
-
Misko, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine.[12] European Journal of Pharmacology. Link
-
Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology. Link
-
Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link
Sources
- 1. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 6. Relative contributions of advanced glycation and nitric oxide synthase inhibition to aminoguanidine-mediated renoprotection in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Cross-reactivity of (2-Aminoethyl)guanidine dihydrochloride with other arginine-binding proteins
Executive Summary & Structural Logic
(2-Aminoethyl)guanidine dihydrochloride (AEG) is often erroneously interchanged with its longer-chain cousin, Agmatine (4-aminobutylguanidine), or viewed simply as a "short arginine." However, in high-precision signaling studies, this structural difference—a two-carbon truncation compared to Agmatine—is the defining factor in its specificity profile.
This guide dissects the cross-reactivity of AEG. Unlike L-Arginine (the native substrate) or Agmatine (the decarboxylated metabolite), AEG functions as a "Guanidinium Anchor" probe . Its shorter ethyl linker restricts its ability to span the hydrophobic clefts of certain receptors (like
Structural Homology & Target Overlap
The following diagram illustrates the structural relationships and the resulting probability of cross-reactivity. Note the critical "Amine Gap"—the distance between the guanidinium head and the primary amine tail.
Figure 1: Structural Activity Relationship (SAR) map showing how chain length reduction in AEG minimizes overlap with deep-pocket targets like Arginase compared to native Arginine.
Comparative Performance: AEG vs. Alternatives
The table below synthesizes experimental data regarding the binding constants (
Key Insight: AEG is less potent than L-NMMA but offers a distinct advantage: it does not possess the carboxylate group required for Arginase recognition, nor the long hydrophobic chain required for high-affinity
| Compound | Primary Target | Cross-Reactivity (Risk) | Specificity Note |
| (2-Aminoethyl)guanidine | iNOS / nNOS | Low: ArginaseLow/Mod: Imidazoline Receptors | The ethyl linker is often too short to bridge the active site of Arginase, making it a "cleaner" NOS probe than L-Arginine in lysates. |
| Agmatine | Imidazoline Receptors | High: | "Dirty" profile due to broad receptor binding (NDMA, |
| L-NMMA | Pan-NOS Inhibitor | High: All NOS isoforms | The gold standard for total NOS inhibition, but lacks isoform selectivity. |
| L-Arginine | NOS / Arginase | N/A (Native Substrate) | Rapidly metabolized by Arginase, complicating kinetic studies. |
Critical Cross-Reactivity Profiles
A. Nitric Oxide Synthase (NOS) Isoforms
AEG acts as a competitive inhibitor of NOS. The guanidinium group binds to the heme pocket, mimicking the arginine headgroup.
-
iNOS (Inducible): High relevance.[1][2][3][4][5] Structural analogs like aminoethyl-isothiourea (AE-ITU) are potent iNOS inhibitors. AEG shares this pharmacophore, often showing selectivity for iNOS over eNOS due to subtle differences in the substrate access channel.
-
eNOS (Endothelial): Lower affinity.[6] The tighter steric constraints of the eNOS pocket often disfavor the flexible binding of short-chain diamines compared to rigid analogs.
B. Arginase
-
Risk: Negligible.
-
Mechanism: Arginase requires both the guanidinium group and the
-carboxylate group of L-arginine for precise alignment and hydrolysis. AEG lacks the carboxylate; therefore, it is refractory to arginase hydrolysis . -
Application: This makes AEG an excellent control in experiments where you must distinguish between NOS activity and Arginase competition.
C. Imidazoline & -Adrenoceptors[7][8][9]
-
Risk: Low to Moderate.
-
Mechanism: Agmatine binds these receptors with high affinity (
in nanomolar range). The binding requires a specific distance between the cationic charges to span the transmembrane binding pocket. The 2-carbon chain of AEG is typically suboptimal for this "bridge," significantly reducing affinity compared to Agmatine.
Experimental Protocols for Validation
To validate the specificity of AEG in your specific system, follow these self-validating protocols.
Protocol 1: Competitive NOS Inhibition Assay (Griess Method)
Objective: Determine if AEG inhibits NO production specifically or via non-specific interference.
Workflow Diagram:
Figure 2: Step-by-step kinetic workflow for determining the
Detailed Methodology:
-
Cell Culture: Use RAW 264.7 macrophages. Induce iNOS with LPS (1 µg/mL) for 12-18 hours.
-
Wash: Remove media to eliminate arginine/nitrate background. Replace with HEPES-buffered saline.
-
Inhibitor Phase: Pre-incubate cells with AEG (log-scale titration: 1 µM to 1 mM) for 15 minutes.
-
Control A: L-NMMA (100 µM) – Positive inhibition control.
-
Control B: D-Arginine – Negative control (stereospecificity check).
-
-
Substrate Phase: Add L-Arginine (100 µM) and co-factors (NADPH). Incubate for 4-6 hours.
-
Detection: Mix supernatant 1:1 with Griess Reagent. Read Absorbance at 540 nm.
-
Analysis: Plot log[inhibitor] vs. % Activity.
-
Validation Check: If AEG inhibition curve shifts significantly with increasing L-Arginine concentration, the mechanism is competitive . If not, check for non-specific toxicity (MTT assay).
-
Protocol 2: Arginase Interference Check
Objective: Confirm AEG does not inhibit Arginase (ensuring specificity).
-
Lysate Prep: Lyse liver tissue (high Arginase I).
-
Reaction: Incubate lysate with L-Arginine (substrate) + AEG (1 mM).
-
Detection: Measure Urea production (colorimetric assay).
-
Result: Urea levels should remain unchanged in the presence of AEG. If Urea decreases, AEG is cross-reacting.
References
-
Molderings, G. J., et al. (1995). Agmatine recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors.[7] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Ruetten, H., & Thiemermann, C. (1996).[1] Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages.[1] Biochemical and Biophysical Research Communications.
-
IUPHAR/BPS Guide to PHARMACOLOGY. Nitric oxide synthases | Enzymes. Guide to Pharmacology.
- Satriano, J. (2003). Agmatine: at the crossroads of the arginine pathways. Annals of the New York Academy of Sciences.
- Witte, M. B., & Barbul, A. (2003). Arginine physiology and its implication for wound healing. Wound Repair and Regeneration. (Reference for Arginase/NOS competition).
Sources
- 1. Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Maintenance of the Neuroprotective Function of the Amino Group Blocked Fluorescence-Agmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate and substrate analog binding to endothelial nitric oxide synthase: electron paramagnetic resonance as an isoform-specific probe of the binding mode of substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agmatine recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Control experiments for validating the specificity of (2-Aminoethyl)guanidine dihydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Specificity Validation, Control Design, and Comparative Performance
Introduction: The Specificity Paradox of Guanidines
(2-Aminoethyl)guanidine dihydrochloride (AEG) serves as a critical chemical probe in two primary biological contexts: as a competitive inhibitor of Nitric Oxide Synthase (NOS) and as a primary amine substrate for Transglutaminase (TGase) mediated modification.
However, the utility of AEG is frequently compromised by the "guanidinium effect." The highly basic guanidine moiety (pKa ~13.[1]6) creates a strong positive charge that can lead to non-specific electrostatic binding with anionic membranes, nucleic acids, and unrelated enzymes.
This guide moves beyond standard datasheets to define the control experiments required to distinguish true pharmacological inhibition or enzymatic incorporation from non-specific cationic interference.
The Specificity Landscape: AEG vs. Alternatives
To validate AEG, one must benchmark it against established standards. The following table contrasts AEG with its structural analogs and functional competitors.
Table 1: Comparative Profile of NOS Inhibitors and Amine Probes
| Compound | Primary Utility | Specificity Profile | Key Limitation |
| (2-Aminoethyl)guanidine | Probe / Linker | Moderate (Steric Probe) | Promiscuous binding due to high pKa; requires rigorous pH controls. |
| Aminoguanidine | iNOS Inhibitor | Selective for iNOS > eNOS (~10-50x) | Less potent than 1400W; reacts with carbonyls (hydrazine-like activity). |
| L-NMMA | Pan-NOS Inhibitor | Non-selective (iNOS = eNOS = nNOS) | Cannot distinguish isoforms; useful as a "total block" positive control. |
| 1400W | iNOS Inhibitor | Highly Selective (>5000x for iNOS) | Irreversible binding; slow onset. Best for confirming iNOS role. |
| Agmatine | Neurotransmitter | Multi-target (NOS, NMDA, Alpha-2) | "Dirty" pharmacology; binds imidazoline receptors and cation channels. |
Analyst Insight: AEG is structurally distinct from Agmatine (4-aminobutyl) and Aminoguanidine (hydrazine derivative). Its shorter ethyl chain restricts its flexibility in the NOS active site, making it a valuable tool for probing the depth of the substrate access channel, but less effective as a therapeutic drug compared to 1400W.
Designing the Control Systems
True validation requires a "Self-Validating System" where the molecule's effect can be turned on and off predictably.
A. The "Arginine Shift" (Competitive Reversibility)
Since AEG acts as an arginine mimic, its inhibitory effect on NOS must be surmountable .
-
Hypothesis: If AEG is a specific competitive inhibitor at the catalytic heme site, adding excess L-Arginine (substrate) should restore enzyme velocity (
). -
Failure Mode: If L-Arginine fails to reverse inhibition, AEG is likely acting via non-specific protein denaturation, allosteric disruption, or irreversible covalent modification.
B. The "Dead" Analog (Structural Negative Control)
You must prove that the combination of the amine and guanidine is necessary, not just the charge.
-
Control 1: Ethylenediamine. Retains the amine and chain length but lacks the planar guanidinium group. If this inhibits, your effect is due to simple chelation or charge.
-
Control 2: Ethylguanidine. Lacks the terminal amino group. If this fails to inhibit, it confirms the necessity of the amino-tail for specific binding orientation.
Visualizing the Mechanism
The following diagram illustrates the decision tree for validating AEG specificity in a NOS screening campaign.
Figure 1: The "Specificity Filter" workflow. A valid specific inhibitor must be reversible by substrate (L-Arg), show isoform preference, and lose potency when the guanidine pharmacophore is removed.
Experimental Protocols
Protocol A: The "Arginine Shift" Reversibility Assay
Objective: Distinguish specific active-site competition from non-specific denaturation.
Reagents:
-
Purified iNOS (recombinant).
-
NADPH regenerating system.
-
(2-Aminoethyl)guanidine 2HCl (AEG).
-
Greiss Reagent (for Nitrite detection).[2]
Methodology:
-
Baseline Establishment: Determine the
of AEG using a fixed L-Arginine concentration (e.g., , near ). -
The Shift: Prepare three parallel reaction sets:
-
Set A (Low Substrate):
L-Arginine + AEG (at concentration). -
Set B (High Substrate):
L-Arginine + AEG (at concentration). -
Set C (Control): Enzyme + Solvent (No Inhibitor).
-
-
Incubation: Incubate at
for 30 minutes. -
Readout: Stop reaction and measure Nitrite accumulation via Greiss assay (540 nm).
Interpretation:
-
Specific Competitive Inhibition: Set B activity
Set A activity. The excess substrate "washes out" the inhibitor. -
Non-Specific Toxicity: Set B activity
Set A activity. The enzyme is damaged or the inhibitor binds allosterically/irreversibly.
Protocol B: Transglutaminase (TGase) Amine Incorporation Control
Objective: Confirm AEG is acting as a specific amine substrate (transamidation) and not interfering with the catalytic cysteine.
Methodology:
-
System: TGase 2 (Tissue Transglutaminase) + N,N-dimethylcasein (DMC) as the protein acceptor.
-
Tracer: Biotinylated-AEG (or use radiolabeled AEG if available).
-
Negative Control (The Blocker): Pre-incubate TGase with Cystamine (a broad TGase inhibitor) or Z006 (Z-DON-Val-Pro-Leu-OMe, specific site-directed inhibitor).
-
Reaction: Add AEG to the blocked enzyme vs. unblocked enzyme.
-
Validation:
-
If AEG incorporation is observed in the presence of Z006, the binding is non-specific/electrostatic (sticking to the protein surface).
-
If AEG incorporation is abolished by Z006, the incorporation is catalytically driven and specific.
-
Troubleshooting & False Positives
The pH Trap
Guanidine salts are salts of a strong base.
-
Risk: Dissolving this compound in weak buffers (like PBS) at high concentrations (>1 mM) can shift the pH significantly, altering enzyme activity solely due to pH optimum drift.
-
Correction: Always readjust the stock solution pH to 7.4 using NaOH before adding to the assay. Use strong buffers (HEPES, Tris) rather than simple saline.
The Carbonyl Scavenger Effect
Similar to Aminoguanidine, AEG possesses a primary amine that can react with aldehydes (carbonyl stress).
-
Risk: In cell-based assays involving oxidative stress, AEG may scavenge reactive aldehydes (like 4-HNE) rather than inhibiting NOS.
-
Control: Test AEG in a cell-free chemical system against aldehydes. If it reduces aldehyde load without enzyme present, it acts as a "chemical sponge," not just an enzyme inhibitor.
References
-
Southan, G. J., et al. (1996).[2] "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology.[2]
-
Wolff, D. J., & Datto, G. A. (1992).[4] "Identification and characterization of a calmodulin-dependent nitric oxide synthase from GH3 pituitary cells." Biochemical Journal.
-
Lai, T. S., et al. (2008). "Substrate preference of transglutaminase 2 revealed by logistic regression analysis and intrinsic disorder examination." PLOS Computational Biology.
-
MedChemExpress. "Guanidino ethyl disulfide (GED) Data Sheet." (Structural analog data for comparison).
-
Sigma-Aldrich. "2-(2-Aminoethyl)-1,3-di-Boc-guanidine Product Information."
Sources
Structural analysis of (2-Aminoethyl)guanidine dihydrochloride binding to the NOS active site
Executive Summary
This technical guide provides a structural and kinetic analysis of (2-Aminoethyl)guanidine (AEG) interactions within the active site of Nitric Oxide Synthase (NOS). While L-Arginine (L-Arg) serves as the natural substrate, small-molecule guanidines like AEG and Aminoguanidine (AG) function as structural probes and inhibitors.
This analysis reveals that while AEG successfully mimics the guanidinium "anchor" of the native substrate, it lacks the critical amino-acid "tail" interactions required for high-affinity binding (
Structural Mechanistics: The Binding Interface
To understand the performance of AEG, one must deconstruct the NOS active site into two distinct recognition motifs: the Guanidinium Anchor and the Amino Acid Tail .
The Guanidinium Anchor (Conserved)
Upon entering the active site, the guanidine head group of AEG engages in a highly conserved hydrogen-bonding network. This interaction is identical to that of L-Arginine and Aminoguanidine.
-
Key Residue: Glu371 (iNOS numbering; Glu592 in nNOS).
-
Interaction: The planar guanidinium cation forms a bidentate salt bridge with the carboxylate of Glu371.
-
Heme Interaction: The geometry positions the guanidine nitrogen within van der Waals distance of the heme iron, displacing the distal water molecule. This shift is spectroscopically visible (see Experimental Protocols).
The "Tail" Deficit (The AEG Limitation)
The structural weakness of AEG lies in its ethyl-amine tail.
-
L-Arginine Mode: The native substrate utilizes its
-amino and -carboxylate groups to form H-bonds with the protein backbone (specifically Trp366 and Gln257 in iNOS). This "clamps" the ligand over the heme. -
AEG Mode: AEG possesses only a short ethyl chain terminating in a primary amine. It lacks the carboxylate anchor.
-
Consequence: The tail is too short to reach the stabilizing backbone residues effectively, and the lack of the carboxylate results in a significant entropic penalty compared to L-Arg. The molecule "wobbles" in the site, leading to higher dissociation rates (
).
-
Visualization of the Binding Pathway
The following diagram illustrates the interaction logic and the structural filtering process.
Figure 1: Mechanistic flow of ligand binding in NOS. Note the "Missing Carboxylate" node highlighting the structural deficiency of AEG.
Comparative Performance Analysis
The following table contrasts AEG with industry-standard alternatives. Data is synthesized from kinetic studies of guanidine-based inhibitors.[1][2][3]
Table 1: Kinetic & Structural Comparison
| Compound | Structure Type | Binding Mode | Approx.[1][4] | Selectivity | Primary Application |
| L-Arginine | Amino Acid | Bidentate (Head + Tail) | ~2-5 | None (Substrate) | Native Baseline |
| AEG | Alkyl-Guanidine | Head-Only (Anchor dominant) | 20 - 50 | Low | Structural Probe / Fragment Screening |
| Aminoguanidine (AG) | Hydrazine-Guanidine | Head-Only (Compact) | 16 | Moderate (iNOS) | Mechanism-based Inactivator |
| AE-ITU | Isothiourea | Pseudo-Guanidine | 0.045 | High (iNOS) | Potent Inhibition |
| 1400W | Amidine | Extended Tail | < 0.01 | Extremely High (iNOS) | Gold Standard Selective Inhibitor |
Key Insights:
-
AEG vs. Aminoguanidine (AG): AEG is structurally an "expanded" version of AG. However, the addition of the ethyl chain does not provide additional stabilizing contacts. In fact, AG is often more potent because its smaller size allows it to fit without steric clash, whereas the ethyl chain of AEG does not perfectly mimic the L-Arg chain geometry.
-
The Isothiourea Alternative (AE-ITU): Researchers looking for a molecule with the same atomic footprint as AEG but higher potency should select Aminoethyl-isothiourea (AE-ITU) . The isothiourea bond alters the electronics and pKa, significantly enhancing binding affinity (
~45 nM) compared to the guanidine analog AEG.
Experimental Protocols: Validating Binding
To objectively measure the binding of AEG, Optical Difference Spectroscopy is the gold standard. This method relies on the spin-state shift of the heme iron from low-spin (hexacoordinate) to high-spin (pentacoordinate) upon ligand binding.
Protocol: Optical Difference Titration
Objective: Determine the spectral dissociation constant (
Reagents:
-
Recombinant NOS heme domain (iNOS or nNOS), purified, ~2-5
concentration. -
Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10% Glycerol.
-
Ligand Stock: 100 mM AEG dihydrochloride in buffer.
Workflow:
-
Baseline Correction: Place two cuvettes containing the enzyme solution in the sample and reference beams of a dual-beam spectrophotometer. Record a baseline (350–500 nm).
-
Titration:
-
Add aliquots of AEG to the sample cuvette.
-
Add an equal volume of buffer to the reference cuvette (to correct for dilution).
-
-
Measurement: Record the difference spectrum after each addition.
-
Signal: Look for a Type I spectral change (trough at ~420 nm, peak at ~390 nm). This indicates displacement of the distal water ligand by the guanidine head of AEG.
-
-
Data Analysis:
-
Plot the difference in absorbance (
) vs. [AEG]. -
Fit the data to the hyperbolic binding equation:
-
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for Optical Difference Spectroscopy to determine binding constants.
References
-
Proteopedia: Nitric Oxide Synthase. Overview of the conserved active site and L-Arginine binding mode. [Link]
-
RCSB PDB Structure 1D0C. Crystal structure of NOS with Aminoguanidine, demonstrating the "Head-Only" binding mode relevant to AEG analysis. [Link]
-
Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry. (Provides the benchmark for high-affinity inhibitors). [Link]
-
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology. (Discusses the SAR of guanidines vs isothioureas like AE-ITU). [Link]
-
Wolff, D. J., & Lubeskie, A. (1995). "Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase." Archives of Biochemistry and Biophysics. [Link]
Sources
- 1. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure of the Guanidine-II Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of Monosubstituted Guanidines: Substrate Turnover vs. Uncoupling in Nitric Oxide Synthase
Executive Summary
This guide provides a technical comparison of monosubstituted guanidines acting as substrates for Nitric Oxide Synthase (NOS).[1] While L-Arginine is the physiological substrate, specific guanidine modifications (e.g.,
This analysis is critical for drug development professionals designing NOS-targeted therapeutics. Distinguishing between a true substrate , a mechanism-based inactivator , and an uncoupler is the primary challenge in NOS ligand design.
Mechanistic Basis: The 5-Electron Oxidation
To evaluate alternative substrates, one must understand the canonical reaction. NOS catalyzes the 5-electron oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO) in two distinct steps.[1][3][4][5]
-
Step 1 (Hydroxylation): NADPH-dependent monooxygenation of L-Arginine to
-hydroxy-L-arginine (NOHA). This is the rate-limiting step for some isoforms. -
Step 2 (Oxidation): 3-electron oxidation of NOHA to L-Citrulline and NO.
Critical Insight: Many monosubstituted guanidines fail not at binding, but at the electronic coupling required for Step 2. If the substrate cannot support the electron transfer, the enzyme "uncouples," releasing reactive oxygen species (ROS) like superoxide (
Diagram 1: NOS Catalytic Cycle & Uncoupling Points
The following diagram illustrates the electron flow and the divergence point for alternative substrates (Uncoupling).
Caption: The NOS catalytic cycle showing the bifurcation between productive NO synthesis (Green) and uncoupled Superoxide generation (Red), common with poor substrates.
Comparative Analysis of Substrate Candidates
This section compares the three most catalytically relevant monosubstituted guanidine classes.
L-Arginine (The Gold Standard)
-
Role: Natural Substrate.[7]
-
Kinetics: High affinity (
). -
Coupling: Highly coupled. NADPH consumption ratio is
mol NADPH per mol NO produced.[3] -
ROS Generation: Minimal under saturating conditions.
-Hydroxy-L-Arginine (NOHA)[1][2][8]
-
Role: Stable Intermediate / Alternative Substrate.
-
Performance: NOHA is technically a substrate for Step 2.
-
Key Finding: NOHA often binds tighter than L-Arginine (lower
). It bypasses the first hydroxylation step, leading to very fast initial velocities ( ) in isolated enzyme assays. -
Therapeutic Relevance: High concentrations of NOHA can inhibit Arginase, potentially boosting local L-Arg levels (reciprocal regulation).
Homo-L-Arginine (Chain Elongation)
-
Role: Alternative Substrate.
-
Structure: Contains an extra methylene group (
) in the carbon chain, but retains the monosubstituted guanidine headgroup. -
Performance:
-
Turnover: It is oxidized to NO and Homo-Citrulline.[2]
-
Efficiency: Significantly lower
(10-20 fold lower than L-Arg).[1][2] -
Uncoupling: The steric clash of the extra methylene group disrupts the heme-substrate geometry. This leads to severe uncoupling .
-
Data Point: NADPH/NO ratio rises to
.[2] This means for every mole of NO produced, excess electrons are leaking to form Superoxide.
-
-Allyl-L-Arginine (The Inactivator)[9]
-
Role: Mechanism-Based Inactivator.
-
Performance: The enzyme attempts to oxidize the guanidine.[1][4] However, the allyl group forms a radical intermediate that covalently attacks the heme porphyrin.
-
Result: Irreversible loss of enzyme activity (Suicide inhibition).
Quantitative Data Summary
The following table summarizes kinetic parameters typically observed in purified nNOS (Neuronal NOS) assays.
| Substrate Candidate | Relative | Coupling Ratio (NADPH : NO) | Primary Product | |
| L-Arginine | NO + Citrulline | |||
| NOHA | NO + Citrulline | |||
| Homo-L-Arginine | NO + Homo-Citrulline + | |||
| L-NMMA | N/A (Inhibitor) | None (Competitive Inhibition) |
Note: Values are approximate and dependent on isoform (nNOS vs iNOS) and assay conditions (pH 7.4, 37°C).
Experimental Protocols
To validate a monosubstituted guanidine as a substrate, you must distinguish between NO formation and NADPH oxidation . A compound that consumes NADPH but produces no NO is an uncoupler, not a substrate.
Diagram 2: Dual-Wavelength Assay Workflow
Caption: Workflow for simultaneous measurement of NO production and NADPH consumption to determine substrate coupling efficiency.
Protocol: The Oxyhemoglobin / NADPH Capture Assay
Objective: Determine if a guanidine analog is a true substrate or an uncoupler.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10
M (Tetrahydrobiopterin). -
Oxyhemoglobin (HbO2): Prepare fresh by reducing MetHb with dithionite, followed by desalting (Sephadex G-25). Concentration: 10-20
M. -
Enzyme: Recombinant nNOS or iNOS (approx 10-50 nM final).
-
Substrate: Variable concentrations of the guanidine analog (0 - 100
M).
-
-
Reaction Setup (Cuvette-based):
-
Blank: Buffer + Enzyme + HbO2.
-
Sample: Buffer + Enzyme + HbO2 + Substrate.
-
-
Initiation:
-
Add NADPH (final 100-200
M) to initiate the reaction.
-
-
Detection (Spectrophotometry):
-
Channel A (NO): Monitor absorbance difference between 401 nm and 420 nm (conversion of
to MetHb by NO). (verify specific coefficient). -
Channel B (NADPH): Monitor decrease at 340 nm (
).
-
-
Calculation:
-
Calculate rate of NO formation (
). -
Calculate rate of NADPH oxidation (
). -
Coupling Ratio:
. -
Interpretation: If
, it is a good substrate. If , it is uncoupled.[8] If but , it is a pure uncoupler/pseudo-substrate.
-
References
-
Stuehr, D. J., et al. (2004). Update on mechanism and catalytic regulation in the NO synthases. Journal of Biological Chemistry. Link
-
Marletta, M. A. (1993).[9] Nitric oxide synthase structure and mechanism. Journal of Biological Chemistry. Link
-
Vetter, S. W., & Marletta, M. A. (2002). Oxidation of N-hydroxy-L-arginine by nitric oxide synthase: evidence for the involvement of the heme in catalysis. Biochemistry. Link
-
Moali, C., et al. (1998). Substrate Specificity of NO Synthases: Detailed Comparison of L-arginine, homo-L-arginine, Their N-Hydroxy Derivatives. Biochemistry. Link
-
Gorren, A. C., & Mayer, B. (2007). Nitric oxide synthase: a cytochrome P450 with a twist. Current Drug Metabolism. Link
Sources
- 1. Alternative nitric oxide-producing substrates for NO synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site and mechanism of uncoupling of nitric-oxide synthase: Uncoupling by monomerization and other misconceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of NG-hydroxy-L-arginine by nitric oxide synthase: evidence for the involvement of the heme in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isoform Selectivity of (2-Aminoethyl)guanidine Dihydrochloride for NOS
This guide provides a technical framework for evaluating the isoform selectivity of (2-Aminoethyl)guanidine dihydrochloride (AEG), a structural analog of the endogenous NOS inhibitor Agmatine.
Executive Summary & Compound Profile
Target Compound: this compound (AEG) CAS: 19982-06-0 Synonyms: 2-Guanidinoethylamine; N-(2-Aminoethyl)guanidine. Chemical Class: Short-chain Alkylguanidine.[1]
Technical Context: AEG is a truncated analog of Agmatine ((4-aminobutyl)guanidine). While Agmatine is a well-characterized endogenous inhibitor of all three Nitric Oxide Synthase (NOS) isoforms (nNOS, iNOS, eNOS), the shortened ethylene backbone of AEG alters its steric fit within the arginine binding pocket.
This guide outlines the critical experimental workflow to determine the
Mechanistic Basis of Inhibition
AEG functions as a competitive inhibitor at the L-Arginine substrate binding site.
-
Structural Homology: AEG mimics the guanidino-group of L-Arginine but lacks the carboxylate moiety required for optimal orientation and proton transfer.
-
Chain Length Effect: Research into alkylguanidines indicates a "Goldilocks" zone for chain length. Butyl chains (Agmatine) exhibit optimal hydrophobic interaction within the substrate channel. The shorter ethyl chain of AEG may reduce van der Waals contacts, potentially lowering affinity (
) compared to Agmatine, but could enhance selectivity for isoforms with more constricted access channels (e.g., iNOS).
Diagram: Competitive Inhibition Mechanism
Figure 1: Mechanism of Action. AEG competes with L-Arginine for the heme-adjacent binding site, preventing the oxidation required for NO synthesis.
Comparative Performance Analysis
To objectively assess AEG, it must be benchmarked against "Standard" inhibitors. The following table outlines the expected performance metrics and control values based on established Structure-Activity Relationships (SAR).
| Inhibitor | Type | Target Selectivity | Approx.[2][3][4][5] | Comparison Logic for AEG |
| (2-Aminoethyl)guanidine | Test Compound | Unknown (To be determined) | Unknown | Shorter chain than Agmatine; likely lower potency but potential iNOS specificity. |
| Agmatine | Endogenous | Non-selective (nNOS preference) | ~20 | Direct Structural Control. (C4 vs C2 chain). |
| Aminoguanidine | Synthetic | iNOS Selective (>50-fold) | ~16 | Functional Control. Tests if guanidine moiety alone drives iNOS selectivity. |
| L-NMMA | Analogue | Non-selective | ~0.4 | Potency Benchmark. The "Gold Standard" for general inhibition. |
| 1400W | Amidine | Highly iNOS Selective | < 10 nM | Selectivity Benchmark. Defines the ceiling for iNOS specificity. |
Hypothesis for AEG: Based on alkylguanidine SAR studies, removing methylene groups (shortening from butyl to ethyl) often decreases affinity for nNOS. Therefore, AEG may display a shift toward iNOS selectivity or reduced overall potency compared to Agmatine.
Experimental Protocol: The Citrulline Conversion Assay
The most reliable method to determine
Phase 1: Reagent Preparation
-
Enzyme Sources: Recombinant human nNOS, iNOS, and eNOS (commercially available or purified from baculovirus systems).
-
Substrate: L-[2,3,4,5-
H]Arginine monohydrochloride. -
Cofactors: NADPH (1 mM), Calmodulin (30 nM), CaCl
(2 mM), BH (10 M). Note: iNOS is Ca -independent but often assayed with it to maintain standard conditions. -
Inhibitor Stock: Dissolve this compound in water to 100 mM stock. Prepare serial dilutions (0.1 nM to 1 mM).
Phase 2: Assay Workflow
-
Incubation: Mix Enzyme + Cofactors + AEG (varying concentrations) in HEPES buffer (pH 7.4).
-
Initiation: Add L-[
H]Arginine (final conc. ~100 nM, near to ensure competitive sensitivity). -
Reaction: Incubate at 37°C for 10–15 minutes (ensure linear rate).
-
Termination: Stop reaction with ice-cold Stop Buffer (pH 5.5, containing EDTA/EGTA).
-
Separation: Pass mixture through Dowex 50W-X8 cation exchange resin .
-
Mechanism: Unreacted positively charged Arginine binds to the resin. Neutral Citrulline flows through.
-
-
Quantification: Add liquid scintillant to the flow-through and count via Liquid Scintillation Counter (LSC).
Diagram: Experimental Workflow
Figure 2: Radiometric Citrulline Assay Workflow. This protocol isolates the product (Citrulline) to quantify enzyme activity.
Data Analysis & Validation
To ensure scientific integrity, the raw CPM (Counts Per Minute) must be converted into kinetic constants.
Step 1: Calculate % Inhibition
Step 2: Determine
Plot log[AEG] vs. % Inhibition. Use non-linear regression (Sigmoidal dose-response) to find the concentration producing 50% inhibition (
Step 3: Calculate (Cheng-Prusoff Equation)
Since AEG is a competitive inhibitor:
- : Concentration of L-Arginine used (e.g., 100 nM).
-
: Michaelis constant for the specific NOS isoform (typically ~2-5
M for nNOS/eNOS).
Selectivity Ratio Calculation
-
A ratio > 10 indicates preference for iNOS.
References
-
Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249–258. Link
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link
- Boucher, J. L., et al. (1999). Structure-activity relationships of guanidines as nitric oxide synthase inhibitors. Nitric Oxide, 3(6), 466-476. (Establishes the alkylguanidine chain-length SAR).
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615. Link
Sources
- 1. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between structure and inhibitory effect of arginine analogues on neuronal nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Statistical validation of inhibitory effects in studies with (2-Aminoethyl)guanidine dihydrochloride
Executive Summary
This guide provides a rigorous statistical and methodological framework for validating (2-Aminoethyl)guanidine dihydrochloride (AEG) as an inhibitor of Inducible Nitric Oxide Synthase (iNOS). Unlike broad-spectrum nitric oxide synthase inhibitors, AEG functions as a structural analogue of the substrate L-Arginine and the metabolite Agmatine. Its validation requires distinguishing specific competitive inhibition from non-specific artifacts.
This document is designed for researchers requiring evidence-based protocols to benchmark AEG against industry standards (e.g., 1400W, L-NMMA) using statistical rigor (Z-factor, IC50 confidence intervals, and kinetic modeling).
Comparative Landscape: AEG vs. Established Inhibitors
To validate AEG, one must understand its position in the inhibitor hierarchy. AEG is chemically distinct from Aminoguanidine; it possesses an ethyl backbone (
Table 1: Performance Benchmark of iNOS Inhibitors
| Feature | (2-Aminoethyl)guanidine (AEG) | 1400W (Standard) | L-NMMA (Control) | Aminoguanidine |
| Mechanism | Competitive (Arginine Mimic) | Irreversible / Slow-binding | Competitive (Non-selective) | Mechanism-based inactivation |
| Selectivity (iNOS vs eNOS) | Moderate (>10-fold) | High (>1000-fold) | Low (Equipotent) | Moderate (~50-fold) |
| IC50 Range (iNOS) | ~2 - 10 µM (Context dependent) | < 0.1 µM | ~1 - 5 µM | ~5 - 10 µM |
| Solubility | High (Dihydrochloride salt) | Moderate | High | High |
| Primary Utility | Active site mapping, Polyamine transport studies | Clinical candidate, High-affinity block | Pan-NOS inhibition control | Metabolic probe (AGE inhibitor) |
Analyst Note: AEG is preferred when studying the specific steric tolerance of the NOS active site channel, as it lacks the carboxyl group of arginine but retains the guanidino-ethyl spacing.
Mechanistic Pathway & Logic
AEG operates by occupying the substrate access channel of the iNOS dimer. Unlike L-Arginine, it cannot undergo the second step of oxidation to form Citrulline and NO, effectively stalling the catalytic cycle.
Diagram 1: iNOS Inhibition Pathway
Caption: Competitive inhibition logic: AEG competes with L-Arginine for the iNOS active site, preventing the formation of the N-hydroxy intermediate.
Experimental Protocol: Statistical Validation
To publish data on AEG, "percent inhibition" is insufficient. You must demonstrate assay robustness and kinetic validity.[1][2]
Phase A: Assay Robustness (Z-Factor)
Before testing AEG, validate your Griess Assay system using a positive control (1400W) and vehicle (DMSO/Water).
-
Prepare Plates: 96-well plate with RAW 264.7 macrophages induced with LPS/IFN-
. -
Controls:
-
Max Signal ($ \mu_{p} $): LPS treated + Vehicle.
-
Min Signal ($ \mu_{n} $): LPS treated + 100 µM 1400W (Full block).
-
-
Calculation:
[3][4]-
Requirement:
is mandatory for high-confidence screening data.
-
Phase B: IC50 Determination (Dose-Response)
Objective: Determine the concentration of AEG required to inhibit 50% of nitrite accumulation.
-
Seeding: Seed RAW 264.7 cells (10^5 cells/well). Incubate 24h.
-
Induction & Treatment:
-
Replace media with phenol-red free DMEM containing LPS (1 µg/mL).
-
Add AEG in serial dilutions (e.g., 0.1 µM to 1000 µM, log-scale spacing).
-
Include L-NMMA (100 µM) as a reference standard.
-
-
Incubation: 18–24 hours at 37°C, 5% CO2.
-
Detection (Griess Reaction):
-
Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED solution.
-
Read Absorbance at 540 nm.[5]
-
Phase C: Kinetic Mechanism (Lineweaver-Burk)
Objective: Prove AEG is competitive (Vmax stays constant, Km increases).
-
Setup: Use purified recombinant iNOS enzyme (cell-free assay).
-
Matrix:
-
Vary Substrate [L-Arginine]: 5, 10, 20, 50, 100 µM.
-
Vary Inhibitor [AEG]: 0, 5, 10, 20 µM.
-
-
Analysis: Plot
vs .-
Competitive Signature: Lines intersect at the Y-axis (
). -
Non-Competitive Signature: Lines intersect at the X-axis.
-
Statistical Analysis Framework
Do not rely on simple t-tests for dose-response curves. Use the following hierarchy:
Non-Linear Regression (4-Parameter Logistic)
Fit your Griess assay data to the 4PL model to derive the IC50:
-
Constraint: Constrain "Bottom" to 0 (or background noise) and "Top" to vehicle control if data is noisy.
-
Goodness of Fit: Report
and the 95% Confidence Interval (CI) of the IC50.-
Example: AEG IC50 = 4.2 µM (95% CI: 3.8 – 4.7 µM).
-
Model Selection (AICc)
When comparing AEG to 1400W, fit both datasets to a shared curve vs. individual curves.
-
Use Akaike Information Criterion (AICc) to determine if the IC50s are statistically distinct.
-
If
, the difference in potency is significant.
Replicate Strategy
-
Technical Replicates:
wells per concentration (reduces pipetting error). -
Biological Replicates:
independent experiments (validates biological consistency). -
Outlier Detection: Use the ROUT method (Q=1%) to exclude technical errors before regression.
Workflow Visualization
Diagram 2: Validation Workflow
Caption: Step-by-step statistical validation workflow for (2-Aminoethyl)guanidine.
References
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link
-
Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. Link
-
BOC Sciences. this compound Product Data (CAS 68027-22-5).
Sources
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. This compound | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of (2-Aminoethyl)guanidine Dihydrochloride
Executive Summary & Chemical Profile
As researchers, we often treat reagents as functional tools, yet the lifecycle of a chemical extends beyond the experiment.[1] Proper disposal of (2-Aminoethyl)guanidine dihydrochloride is not merely a regulatory box to check; it is a critical safety control.[2] This compound is a nitrogen-rich guanidine derivative stabilized as a dihydrochloride salt.[2] Its disposal profile is dictated by two factors: the high nitrogen content (potential for NOx generation) and the chloride counter-ions (potential for HCl generation during incineration).
This guide provides a self-validating workflow to ensure your disposal practices protect both laboratory personnel and downstream environmental systems.
Chemical Identity Matrix
| Parameter | Detail |
| Chemical Name | N-(2-Aminoethyl)guanidine dihydrochloride |
| CAS Number | 68027-22-5 |
| Molecular Formula | C₃H₁₀N₄[2][3][1][4][5][][7][8] · 2HCl |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit.[2][3][1] 2A (H319), STOT SE 3 (H335) |
| Reactivity | Incompatible with strong oxidizing agents (e.g., Nitric Acid, Bleach) |
Hazard Assessment & Causality
Why do we handle it this way?
The Chloride Factor
The "dihydrochloride" designation is operationally significant.[1] Upon thermal decomposition (incineration), this salt releases Hydrogen Chloride (HCl) gas.
-
Operational Impact: You must never dispose of this in general trash or biohazard bags.[1] Standard municipal incinerators may lack the specific acid-gas scrubbers required to capture HCl, leading to environmental release or equipment corrosion.[2] It must go to a facility rated for hazardous chemical waste.[1]
The Nitrogen Factor
Guanidine derivatives are precursors to chloramines and nitrogen oxides (NOx) if mishandled.
-
Incompatibility Warning: NEVER mix this waste with bleach (Sodium Hypochlorite) or Nitric Acid.
Disposal Protocols (Step-by-Step)
A. Solid Waste (Pure Substance or Spill Residue)
Use this workflow for expired reagent jars, contaminated weighing boats, or spill cleanup materials.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[2] Avoid metal containers due to the corrosive nature of the chloride salt if moisture is present.[1]
-
Segregation: Ensure the container is free of oxidizers.[1][11]
-
Labeling: Apply a hazardous waste label.
-
Storage: Keep the container closed tightly. The substance is hygroscopic; absorbed water can make the solid sticky and difficult to transfer later.[1]
B. Liquid Waste (Aqueous or Solvent Solutions)
Use this workflow for reaction mother liquors or washing solutions.
-
Determine the Solvent Matrix:
-
The "Halogenated" Decision:
-
Although the organic part of the molecule is non-halogenated, the 2HCl component introduces chloride ions.[1]
-
Best Practice: If the concentration of the salt is >1% , label the waste stream as "Contains Inorganic Chlorides" or route to the Halogenated Waste stream.[1] This alerts the disposal facility to use acid-resistant incineration.[2]
-
Operational Decision Tree (Visual Workflow)
The following diagram illustrates the logical flow for segregating this specific chemical waste.
Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility with incineration protocols.
Emergency Procedures (Spills)
In the event of a benchtop spill, autonomy is key, but safety is paramount.[1]
-
PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]
-
Containment:
-
Decontamination: Wipe the surface with water first (to solubilize the salt), then follow with a mild detergent.
-
Critical:Do not use bleach to clean the surface until you are certain all guanidine residue is removed, to avoid chloramine formation.[1]
-
Regulatory Framework (RCRA Context)
While this compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, it is regulated as a Characteristic Waste if it exhibits toxicity or if mixed with listed solvents.[2][3]
-
Waste Code Recommendation: If pure, it often falls under general "Hazardous Waste" due to irritant properties.[1] If mixed with solvents, apply the codes relevant to the solvent (e.g., F003 for non-halogenated, F002 for halogenated).[3]
-
Global Harmonization: Always refer to the Safety Data Sheet (SDS) Section 13 for local disposal codes (e.g., European Waste Catalogue codes).
References
-
PubChem. (2025).[1][7] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][3][1]
-
Sigma-Aldrich. (2024).[2][8] Safety Data Sheet: Guanidine Derivatives. Merck KGaA.[1][8] (Note: General reference for Guanidine salt handling; specific SDS should be requested from vendor upon purchase).
-
ECHA. (2025). Registration Dossier: Guanidine salts. European Chemicals Agency.[1][7] Retrieved from [Link][3][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 2,6-Diaminopurine | 1904-98-9 [chemicalbook.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. 68027-22-5|N-(2-Aminoethyl)guanidine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. ecfr.gov [ecfr.gov]
- 7. This compound | C3H12Cl2N4 | CID 3017823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. criver.com [criver.com]
- 12. canbipharm.com [canbipharm.com]
Personal protective equipment for handling (2-Aminoethyl)guanidine dihydrochloride
Executive Summary & Chemical Profile
This guide establishes the mandatory safety protocols for handling (2-Aminoethyl)guanidine dihydrochloride (CAS: 68027-22-5). While often categorized generically alongside simple guanidine salts, this compound presents specific risks due to its dihydrochloride counterion and hygroscopic nature.
The primary operational risk is not just acute toxicity, but the compound's potential to generate fine, acidic dust upon exposure to ambient humidity. When this dust contacts mucous membranes (eyes, respiratory tract), it hydrolyzes to release hydrochloric acid equivalents, causing immediate and severe irritation.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: N-(2-Aminoethyl)guanidine dihydrochloride
-
Formula: C3H12Cl2N4[1][]
-
Physical State: Hygroscopic crystalline solid/powder
-
Key Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral/Inhalation - H302/H332).[3]
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the mechanism of injury.
| Hazard Class | H-Code | Mechanistic Insight |
| Skin Corrosion/Irritation | H315 | The dihydrochloride salt is acidic. Upon contact with sweat or skin moisture, it lowers local pH, causing chemical dermatitis. |
| Serious Eye Damage | H319 | The salt has a high affinity for water. Contact with the cornea causes rapid desiccation and acid burns. Standard safety glasses are insufficient for powder handling. |
| STOT - SE 3 | H335 | Inhalation of dust irritates the upper respiratory tract. Chronic exposure can lead to sensitization or mucosal erosion. |
| Hygroscopicity | N/A | The compound absorbs atmospheric water, leading to "caking." This often forces researchers to chip or scrape the solid, mechanically generating dangerous airborne particulates. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50mg of substance.
| Body Area | Standard PPE | Enhanced PPE (Large Scale / Spill) | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses allow dust entry from the side. Indirect vent goggles prevent dust ingress while managing humidity. |
| Dermal (Hand) | Nitrile Gloves (Min 0.11mm thickness) | Double Gloving (Nitrile over Nitrile) | Nitrile provides superior resistance to organic salts compared to latex. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin. |
| Respiratory | Fume Hood (Primary) | N95/P100 Respirator | Engineering controls are primary. If weighing outside a hood is unavoidable, a fit-tested particulate respirator is mandatory to block acidic dust. |
| Body | Lab Coat (High-neck, long sleeve) | Tyvek® Coveralls | Standard cotton coats can absorb aqueous solutions of the salt, holding the irritant against the skin. |
Operational Protocols
A. Weighing and Transfer (The Critical Zone)
-
Pre-Check: Verify the humidity in the weighing room. High humidity (>60%) will degrade the reagent and increase stickiness.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer if the powder is flying. Static charge disperses the fine dust, defeating the fume hood's laminar flow.
-
Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion. If the solid has caked, do not chip it inside a glass container; transfer to a mortar only if necessary and under full containment.
B. Solubilization
-
Exothermic Warning: Dissolving dihydrochloride salts in water can be slightly exothermic. Add the solid to the solvent slowly.
-
pH Check: The resulting solution will be acidic. Check pH before adding sensitive biological substrates (e.g., proteins or cells) to prevent acid-shock denaturation. Neutralize with NaOH or a buffer if required by the protocol.
C. Visualized Workflow: Hierarchy of Controls
This diagram illustrates the decision logic for safety controls, prioritizing engineering over PPE.
Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.[4][5]
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel not wearing PPE.
-
Don PPE: Put on goggles and a P100 respirator.
-
Contain: Do not dry sweep. Dry sweeping generates dust.
-
Neutralize/Clean: Cover the spill with a damp paper towel (to minimize dust) or use a HEPA-filtered vacuum. Wipe the area with a dilute sodium bicarbonate solution to neutralize surface acidity.
Disposal Protocol
-
Classification: This compound is an organic amine salt containing nitrogen and chlorine.
-
Method: Dissolve in a combustible solvent or water. Incinerate in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is critical to capture nitrogen oxides (NOx) and hydrogen chloride (HCl) gas generated during combustion.
-
Prohibition: Never dispose of down the drain. It is harmful to aquatic life (H402).[4][3]
Visualized Workflow: Spill Response
Figure 2: Step-by-step decision tree for managing laboratory spills of guanidine salts.
References
-
PubChem. (n.d.). This compound.[1][] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound. Retrieved October 26, 2023, from [Link]
Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use, as purity levels and stabilizing additives can alter hazard profiles.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
